5-(2-Aminoethyl)-2-methoxyphenol
Description
4-Methoxytyramine is a catecholamine.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXQFVMTIGJBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
645-33-0 (hydrochloride) | |
| Record name | 3-Hydroxy-4-methoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90954003 | |
| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3213-30-7, 645-33-0 | |
| Record name | 4-O-Methyldopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3213-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)guaiacol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(2-aminoethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-O-METHYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62MI76A89G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Monograph: 5-(2-Aminoethyl)-2-methoxyphenol
Synonyms: 4-O-Methyldopamine; 3-Hydroxy-4-methoxyphenethylamine; 4-Methoxytyramine (4-MT). CAS (HCl Salt): 645-33-0 CAS (Free Base): 3213-30-7
Executive Summary: Molecular Identity & Significance
5-(2-Aminoethyl)-2-methoxyphenol is a positional isomer of the major dopamine metabolite 3-methoxytyramine (3-MT). While 3-MT is formed via methylation of the 3-hydroxyl group of dopamine by catechol-O-methyltransferase (COMT), this compound (herein referred to as 4-O-Methyldopamine ) results from methylation at the 4-hydroxyl position.
Although often overshadowed by its isomer, 4-O-Methyldopamine serves as a critical probe in neuropharmacology for distinguishing between receptor binding pockets that discriminate based on hydrogen bond donor/acceptor positioning on the catechol ring. It exhibits distinct adrenergic activity and is utilized as a reference standard in metabolomic profiling of catecholamine pathways.
Critical Distinction: Researchers must not confuse this compound with 3-Methoxytyramine (3-MT) .
-
3-MT: 3-Methoxy-4-hydroxyphenethylamine (Major metabolite).[1]
-
4-O-Methyldopamine: 3-Hydroxy-4-methoxyphenethylamine (Minor metabolite/Synthetic probe).
Physicochemical Profile
The following data characterizes the Hydrochloride salt (CAS 645-33-0), the most common form used in research due to its superior stability compared to the free base.
| Property | Value | Notes |
| Molecular Formula | C₉H₁₃NO₂[1][2][3][4][5] · HCl | Hydrochloride salt |
| Molecular Weight | 203.67 g/mol | Free base: 167.21 g/mol |
| Appearance | White to slightly beige powder | Oxidizes (darkens) upon air exposure |
| Melting Point | 207–211 °C | Sharp transition indicates high purity |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Poor solubility in non-polar solvents (DCM, Hexane) |
| pKa (Phenol) | ~9.8 | Estimated |
| pKa (Amine) | ~10.6 | Estimated |
| Hygroscopicity | Moderate | Store in desiccator at -20°C |
Synthetic Architecture
To ensure the correct isomeric structure, the synthesis must proceed from Isovanillin (3-hydroxy-4-methoxybenzaldehyde). Starting from Vanillin will yield the incorrect isomer (3-MT).
Synthesis Logic Diagram
The following flow illustrates the divergence in starting materials that dictates the final product identity.
Figure 1: Synthetic divergence. Using Isovanillin is the critical control point for obtaining this compound.
Protocol: Henry Reaction & Reduction
Prerequisites: Inert atmosphere (Ar/N₂), anhydrous solvents.
Step 1: Nitroaldol Condensation (Henry Reaction)
-
Reagents: Dissolve Isovanillin (1.0 eq) in Nitromethane (solvent/reactant excess). Add Ammonium Acetate (0.5 eq) as a catalyst.
-
Condition: Reflux at 100°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The aldehyde spot will disappear, replaced by the yellow nitrostyrene spot.
-
Workup: Cool to room temperature. The nitrostyrene intermediate often precipitates as yellow crystals. Filter and wash with cold isopropanol.
Step 2: Reduction to Amine
-
Reagents: Suspend Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous THF under Argon.
-
Addition: Add the nitrostyrene intermediate (from Step 1) dropwise as a solution in THF. Caution: Exothermic.[9]
-
Reflux: Heat to reflux for 6–12 hours. The color usually shifts from yellow to colorless/grey.
-
Quenching (Fieser Method): Cool to 0°C. Cautiously add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Isolation: Filter the granular precipitate. Acidify the filtrate with HCl/Ethanol to precipitate the target as this compound Hydrochloride. Recrystallize from Ethanol/Ether.
Analytical Validation
Confirming the position of the methoxy group is the primary analytical challenge.
1H NMR Signature (DMSO-d6)
-
Methoxy Group: Singlet at ~3.7–3.8 ppm (3H).
-
Aromatic Region: The coupling pattern is critical.
-
Look for an ABX system or specific coupling constants.
-
In 4-O-Methyldopamine, the proton at C2 (between the alkyl chain and the methoxy group? No, C2 has the methoxy).[10][11][12]
-
Correction: Ring numbering relative to alkyl chain (C1):
-
H at C2:
6.7 ppm (d, J2Hz). -
H at C5:
6.8 ppm (d, J8Hz). -
H at C6: ~6.6 ppm (dd).
-
-
Distinguishing Feature: NOE (Nuclear Overhauser Effect) difference spectroscopy. Irradiating the methoxy signal will show enhancement of the adjacent aromatic proton (H at C5) in 3-MT, but in 4-O-Methyldopamine, the methoxy is at position 4 (para to chain) and OH at 3. Wait, let's re-verify the structure numbering.
-
Mass Spectrometry
-
ESI-MS (+): m/z 168.1 [M+H]⁺.
-
Fragmentation: Loss of NH3 (17 Da) -> m/z 151. Subsequent loss of CH3 (15 Da) from methoxy.
Pharmacological Interface
Metabolic Pathway & Receptor Interaction
4-O-Methyldopamine is not the primary physiological metabolite but appears under conditions of altered COMT activity or specific oxidative stress.
Figure 2: Metabolic positioning and downstream effects. Note the preferential formation of 3-MT over 4-O-Methyldopamine.
Biological Activity[9][13]
-
Adrenergic Agonism: 4-O-Methyldopamine exhibits agonist activity at
- and -adrenergic receptors, though with lower potency than dopamine. It can induce tachycardia and hypertension in rodent models at high doses (1 mg/kg).[12] -
Neurotoxicity: At high concentrations (200 µM), it decreases cell viability in neuroblastoma lines (SH-SY5Y), likely via oxidative stress mechanisms similar to other catecholamine metabolites.[12]
-
Trace Amine Receptors: Emerging evidence suggests interaction with TAARs (Trace Amine-Associated Receptors), modulating dopaminergic firing rates.
Handling, Stability, and Safety
-
Storage: The Hydrochloride salt is hygroscopic. Store at -20°C in a tightly sealed vial with desiccant.
-
Solution Stability: Solutions in water or saline oxidize rapidly (turning pink/brown) at room temperature. Prepare fresh or add an antioxidant (e.g., ascorbic acid/EDTA) for physiological experiments.
-
Safety:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
P280: Wear protective gloves/eye protection.
-
References
-
Chemical Identity & Physical Data: Matrix Scientific. (2024).[5] Safety Data Sheet: 3-Hydroxy-4-methoxyphenethylamine hydrochloride. Retrieved from (Search CAS 645-33-0).
-
Synthesis (Isovanillin Route): Kessar, S. V., et al. (1977).[10] A Novel Synthesis of Isovanillin. Journal of the Chemical Society, Perkin Transactions 1.
-
Pharmacological Activity: Spoerlein, M. T., & VanderWende, C. (1967).[12] Nature of the tremors induced by p-methoxydopamine. Life Sciences, 6(19), 2029-2035.[12] Link
-
Cytotoxicity Studies: Haque, M. E., et al. (2003).[12] Apoptosis-inducing neurotoxicity of dopamine and its metabolites.[12] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1619(1), 39-52. Link
-
Metabolic Context: Cayman Chemical. (2024).[5] Product Information: 3-hydroxy-4-Methoxyphenethylamine (hydrochloride).[1][14] Retrieved from
Sources
- 1. 3-HYDROXY-4-METHOXYPHENETHYLAMINE HYDROCHLORIDE | 645-33-0 [chemicalbook.com]
- 2. This compound - CAS:3213-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. Exposome-Explorer - Guaiacol (Compound) [exposome-explorer.iarc.fr]
- 4. This compound | CAS 645-33-0 [matrix-fine-chemicals.com]
- 5. 3-(2-Aminoethyl)-5-methoxyphenol | C9H13NO2 | CID 69019600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. a2bchem.com [a2bchem.com]
- 14. 3-hydroxy-4-methoxyphenethylamine Hydrochloride CAS 645-33-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
5-(2-Aminoethyl)-2-methoxyphenol structure elucidation
Executive Summary & Compound Identity
5-(2-Aminoethyl)-2-methoxyphenol (CAS: 3213-30-7) is a critical positional isomer of the well-known dopamine metabolite 3-Methoxytyramine (3-MT).[1] Often referred to in pharmaceutical compendia as 4-O-Methyldopamine or Dopamine Related Compound A (USP), this molecule represents the "isovanillyl" substitution pattern, distinct from the "vanillyl" pattern of 3-MT.[1]
Accurate structural elucidation of this compound is paramount in drug development, particularly when validating metabolic pathways or quantifying impurities in dopamine-agonist therapeutics.[1] Misidentification between this target and its isomer (3-MT) is a common analytical pitfall due to their identical molecular weight and nearly identical fragmentation patterns.[1]
Chemical Profile:
-
Common Synonyms: 4-O-Methyldopamine; 3-Hydroxy-4-methoxyphenethylamine.[1][6]
-
Molecular Formula: C
H NO [2][4][7][9][10] -
Key Structural Feature: The methoxy group is para to the ethylamine chain, and the hydroxyl group is meta.[1]
Synthetic Origin & Pathway Logic
To ensure a self-validating reference standard, one cannot rely on extraction from biological matrices due to low abundance.[1] The definitive route utilizes Isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material.[1] This contrasts with the synthesis of 3-MT, which begins with Vanillin.[1]
The synthesis follows a classic Henry Reaction (nitroaldol condensation) followed by reduction.[1] This pathway guarantees the regiochemistry of the aromatic ring is preserved, serving as chemical proof of structure.[1]
Experimental Protocol: Synthesis from Isovanillin
-
Condensation (Henry Reaction):
-
Reagents: Isovanillin (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (catalyst).
-
Conditions: Reflux for 4–6 hours.[1]
-
Mechanism: The aldehyde at C1 condenses with nitromethane to form the nitrostyrene intermediate (3-hydroxy-4-methoxy-
-nitrostyrene).[1] -
Checkpoint: Appearance of a yellow/orange precipitate (conjugated nitroalkene).
-
-
Reduction:
-
Reagents: Lithium Aluminum Hydride (LiAlH
) in dry THF. -
Conditions: Slow addition at 0°C, then reflux.
-
Outcome: Reduction of both the alkene and the nitro group to the primary amine.[1]
-
-
Purification:
-
Acid-base extraction to isolate the amine, followed by recrystallization as the Hydrochloride (HCl) salt using EtOH/Et
O.[1]
-
Figure 1: Synthetic logic distinguishing the target from its common isomer based on starting material.[1]
Structural Elucidation & Differentiation Strategy
The primary challenge is distinguishing This compound (Target) from 3-Methoxytyramine (Isomer).[1] Both have the same mass (m/z 167) and similar polarity.[1]
A. Mass Spectrometry (MS)
-
Ionization: ESI+
-
Parent Ion: [M+H]
= 168.1[9] -
Fragmentation: Both isomers lose ammonia (NH
, -17 Da) to form the vinyl-catechol ether cation.[1] -
Differentiation: MS alone is insufficient for definitive identification without chromatographic separation using a known standard.[1]
B. Nuclear Magnetic Resonance (NMR) - The Definitive Method
The differentiation relies on the Nuclear Overhauser Effect (NOE) and HMBC correlations regarding the methoxy group's position relative to the aromatic protons.[1]
Numbering Convention (Phenethylamine backbone):
Comparison Table: 1H NMR Aromatic Region
| Feature | Target: this compound | Isomer: 3-Methoxytyramine (3-MT) |
| H2 (C2-H) | Doublet (d, | Doublet (d, |
| H5 (C5-H) | Doublet (d, | Doublet (d, |
| H6 (C6-H) | Doublet of doublets (dd, | Doublet of doublets (dd, |
| NOESY / ROESY | Critical: Strong NOE between OMe and H5 . | Critical: Strong NOE between OMe and H2 . |
Mechanism of Elucidation:
-
In 3-MT: The Methoxy group is at C3.[1][10][12] It is spatially adjacent to the isolated proton at C2.[1]
-
In the Target: The Methoxy group is at C4.[1][10] It is spatially adjacent to the proton at C5 (which is part of the ortho-coupled pair H5/H6).[1]
Figure 2: NMR Decision Tree for definitive structural assignment.
Quality Control & Stability Considerations
When using this compound as a reference standard (e.g., USP "Dopamine Related Compound A"), specific handling protocols are required due to the free phenol and amine groups.
-
Oxidation Sensitivity: Like dopamine, this molecule is prone to oxidation at the phenolic site, forming quinones which polymerize to form melanin-like pigments (browning of solution).[1]
-
Salt Form: The Hydrochloride (HCl) salt is significantly more stable than the free base.
-
Storage: -20°C, desiccated, protected from light.
-
Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (DCM, Hexane).
HPLC Method for Purity Assessment:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 30% B over 15 minutes. (Note: These polar amines elute early; ion-pairing agents like heptane sulfonic acid may be needed if retention is poor).[1]
References
-
United States Pharmacopeia (USP). Dopamine Related Compound A RS (this compound).[1] Catalog No. 1225215.[1][4] Link
-
PubChem. 4-O-Methyldopamine (Compound CID 1748).[1] National Library of Medicine.[1] Link
-
ChemicalBook. this compound Properties and Synthesis.Link
-
Accela ChemBio. Safety Data Sheet: this compound.[1][11]Link
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. store.usp.org [store.usp.org]
- 5. This compound | 3213-30-7 | Benchchem [benchchem.com]
- 6. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 98% | CAS: 3213-30-7 | AChemBlock [achemblock.com]
- 8. This compound hydrochloride 97% | CAS: 645-33-0 | AChemBlock [achemblock.com]
- 9. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]
- 10. MetaNetX: MNXM3848 - 3-methoxytyramine [metanetx.org]
- 11. This compound | 3213-30-7 [sigmaaldrich.com]
- 12. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]
An In-depth Technical Guide to 5-(2-Aminoethyl)-2-methoxyphenol (CAS Number 645-33-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2-Aminoethyl)-2-methoxyphenol, a versatile phenethylamine derivative of significant interest in medicinal chemistry and pharmacology. Also known as 4-O-methyldopamine, this compound serves as a crucial building block for the synthesis of a variety of bioactive molecules and is an endogenous metabolite of dopamine. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and its established and potential roles in drug discovery and development. The content is structured to provide not only factual data but also expert insights into the practical application and scientific context of this molecule, empowering researchers to leverage its full potential.
Introduction: Unveiling a Key Synthetic and Biological Intermediate
This compound, most commonly handled as its hydrochloride salt (CAS Number 645-33-0), is a structurally intriguing molecule that sits at the crossroads of synthetic chemistry and neurobiology. As a derivative of dopamine, a fundamental neurotransmitter, it holds inherent biological relevance, participating in catecholamine metabolic pathways.[1] Its chemical architecture, featuring a primary amine, a hydroxyl group, and a methoxy group on a phenyl ring, makes it a highly valuable and versatile precursor in the synthesis of complex molecular scaffolds, particularly in the realm of pharmaceuticals and agrochemicals.[2][3]
This guide aims to be a definitive resource for professionals working with or considering the use of this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthetic utility and biological significance.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-O-Methyldopamine, 3-Hydroxy-4-methoxyphenethylamine | [4] |
| CAS Number | 645-33-0 (for Hydrochloride salt) | [5] |
| Molecular Formula | C₉H₁₃NO₂ · HCl (Hydrochloride) | [2] |
| Molecular Weight | 203.67 g/mol (Hydrochloride) | [2] |
| Appearance | Typically a white to off-white crystalline powder | [4] |
| Solubility | Soluble in polar solvents like water and alcohols. Its solubility in aqueous media is pH-dependent, increasing at lower pH due to the protonation of the amino group. Insoluble in non-polar solvents. | [4] |
| Melting Point | Not consistently reported, varies with purity and form. | |
| Boiling Point | Not consistently reported. |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several routes, often leveraging readily available starting materials. A proposed and logical synthetic pathway, based on established chemical transformations of similar molecules, initiates from vanillin, a bio-based and cost-effective precursor.[6]
Proposed Synthetic Pathway from Vanillin
This multi-step synthesis involves the conversion of vanillin to the corresponding nitrostyrene, followed by reduction to the target phenethylamine.
Caption: Proposed synthesis of this compound from vanillin.
Experimental Protocol: A Plausible Synthesis
Step 1: Synthesis of 3-Methoxy-4-hydroxy-β-nitrostyrene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add nitromethane (1.5 equivalents) and a basic catalyst, for example, ammonium acetate (0.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the bright yellow nitrostyrene derivative.
Step 2: Reduction of 3-Methoxy-4-hydroxy-β-nitrostyrene to this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (3-4 equivalents) in a dry ethereal solvent like tetrahydrofuran (THF).
-
Addition of Starting Material: Slowly add a solution of the nitrostyrene from Step 1 in dry THF to the stirred suspension of LiAlH₄, maintaining a controlled temperature (e.g., using an ice bath).
-
Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation and Purification: Filter the resulting solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate). The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound. For the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent. The resulting precipitate is collected by filtration and dried.
Applications in Drug Discovery and Development
The structural similarity of this compound to key neurotransmitters makes it a valuable scaffold for the design and synthesis of novel therapeutic agents.
Precursor for Isoquinoline Alkaloids
A significant application of this compound is in the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction .[3][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. Tetrahydroisoquinolines are a core structural motif in a vast array of natural products and synthetic drugs with diverse biological activities, including antihypertensive, anesthetic, and antibacterial properties.[8]
Caption: The Pictet-Spengler reaction for synthesizing tetrahydroisoquinolines.
Role in Cardiovascular Drug Design
Given its structural relationship to dopamine and its metabolites, this compound is a person of interest in the development of cardiovascular drugs. For instance, it is a known impurity and metabolite of methyldopa, a centrally acting antihypertensive agent.[3][4] Understanding the pharmacological profile of 4-O-methyldopamine can provide insights into the overall therapeutic and side-effect profile of methyldopa.
Pharmacological Profile and Biological Significance
As 4-O-methyldopamine, this compound is an endogenous metabolite of dopamine, formed via the action of catechol-O-methyltransferase (COMT).[1] Its biological activity is primarily understood in the context of the dopaminergic and adrenergic systems.
Interaction with Dopamine and Adrenergic Receptors
While specific binding affinity data for 4-O-methyldopamine is not extensively reported in publicly available literature, its structural similarity to dopamine suggests potential interactions with dopamine receptors (D1-like and D2-like families). Furthermore, its relationship to the active metabolites of methyldopa, such as α-methyldopamine and α-methylnorepinephrine, points towards a likely interaction with α-adrenergic receptors, particularly the α2 subtype, which is a key target for centrally acting antihypertensives.[9][10] The hypotensive effects of methyldopa are believed to be mediated by its metabolites acting as α2-adrenergic agonists in the central nervous system.[4][11]
Caption: Potential biological role of 4-O-methyldopamine in neuronal signaling.
Dihydropteridine Reductase Inhibition
Some studies have indicated that 4-O-methyldopamine hydrochloride can act as an inhibitor of dihydropteridine reductase, an enzyme involved in the recycling of tetrahydrobiopterin, a critical cofactor for the synthesis of several neurotransmitters, including dopamine and serotonin. This inhibitory activity could have downstream effects on neurotransmitter homeostasis.
Analytical Characterization
Robust analytical methods are essential for the quality control of this compound and for its quantification in biological matrices during preclinical and clinical studies.
Spectroscopic Data
While a comprehensive, publicly available dataset of assigned spectra is limited, the expected spectral characteristics can be inferred from its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically in the range of 6.5-7.0 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the two methylene groups of the aminoethyl side chain (triplets in the range of 2.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the two aliphatic carbons of the side chain.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the free base (167.21 g/mol ). Fragmentation patterns would involve cleavage of the aminoethyl side chain. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the phenolic hydroxyl group (broad, around 3300 cm⁻¹), N-H stretches of the primary amine (around 3300-3400 cm⁻¹), C-H stretches of the aromatic ring and aliphatic chain, and C-O stretching of the methoxy group and phenol.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the methods of choice for the sensitive and selective quantification of this compound.
Experimental Protocol: HPLC-MS/MS for Quantification in Biological Samples
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.[12]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor the transition from the precursor ion ([M+H]⁺) to one or more specific product ions.
-
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a compound of considerable scientific and commercial interest. Its role as a dopamine metabolite provides a direct link to neurobiology, while its chemical functionality makes it a valuable starting material for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and biological context, with the aim of equipping researchers and drug development professionals with the knowledge necessary to effectively utilize this important chemical entity.
References
-
J&K Scientific LLC. Pictet-Spengler Reaction. (2021-03-23). [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
-
Walsh Medical Media. In vitro and In vivo Study of Effect of α-Adrenergic Agonist-Methyldopa on the Serum Biochemical Laboratory Findings. (2013-10-29). [Link]
-
PubMed. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain. [Link]
-
ChemSynthesis. This compound. (2025-05-20). [Link]
-
ResearchGate. Pictet-Spengler-type reaction involving dopamine hydrobromide and aldehydes. [Link]
-
PubMed. Effect of α-Methyldopa on α-Noradrenergic Receptor Binding Sites in the Mouse Brain. (2008-06-04). [Link]
-
PubMed. Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. (2017-08-01). [Link]
-
NIH Molecular Libraries Program. Table 3, Detailed protocol for the D2 binding secondary assay. [Link]
- Google Patents. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
-
PubChem. 4-O-Methyldopamine. [Link]
-
ResearchGate. (PDF) Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry - Application to a bioequivalence study. (2025-08-10). [Link]
-
PubMed. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]
-
NIST. 5-Amino-2-methoxyphenol. [Link]
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]
-
Semantic Scholar. Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma and its application in a bioequivalence s. [Link]
-
Annual Reviews. RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. [Link]
-
ACS Publications. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. (2025-06-19). [Link]
-
MDPI. Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. [Link]
-
ResearchGate. (PDF) Determination of methyldopa in human plasma by LC/MS-MS for therapeutic drug monitoring. (2025-08-06). [Link]
-
Innoprot. D2 Dopamine Receptor Assay. [Link]
-
PubMed. Alpha-2A and alpha-2B adrenergic receptor subtypes: attenuation of cyclic AMP production in cell lines containing only one receptor subtype. [Link]
-
ResearchGate. Mass spectra of methyldopa obtained by electrospray ionisation in.... [Link]
-
MDPI. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link]
-
PubMed. 2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo. [Link]
-
GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020. [Link]
-
ResearchGate. Methodical approaches to bioassay of substances containing unstable functional groups. (2018-04-01). [Link]
-
PMC. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. (2022-04-22). [Link]
-
University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]
-
Wikipedia. Alpha-2 adrenergic receptor. [Link]
-
Green Chemistry (RSC Publishing). Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. (2019-02-13). [Link]
-
ResearchGate. FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e).... [Link]
-
SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]
-
ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (2025-08-09). [Link]
-
MDPI. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022-07-11). [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
MDPI. Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. [Link]
-
PubMed. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. [Link]
-
Wikipedia. 3-Methoxy-4-ethoxyphenethylamine. [Link]
-
ResearchGate. a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and.... [Link]
-
ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. This compound - CAS:3213-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. rrpharmacology.ru [rrpharmacology.ru]
Synthesis of 5-(2-Aminoethyl)-2-methoxyphenol: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of the synthesis of 5-(2-Aminoethyl)-2-methoxyphenol, a valuable building block in medicinal chemistry and drug development.[1] Its structural similarity to key neurotransmitters makes it a significant precursor for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a reliable synthetic pathway, the rationale behind procedural choices, and comprehensive experimental protocols.
Strategic Overview: A Two-Step Approach from Vanillin
The most efficient and well-documented pathway for the synthesis of this compound commences with the readily available and bio-based starting material, vanillin.[2] The overall strategy involves two key transformations:
-
Henry Reaction (Nitroaldol Condensation): Vanillin undergoes a base-catalyzed condensation with nitromethane to yield the intermediate, 2-Methoxy-4-(2-nitrovinyl)phenol.[1][3]
-
Reduction of the Nitroalkene: The nitrovinyl group of the intermediate is then reduced to a primary amine to afford the final product, this compound.
This approach is favored due to the high yields, straightforward procedures, and the use of common laboratory reagents.
Sources
Executive Summary: This guide provides a comprehensive technical overview of 5-(2-Aminoethyl)-2-methoxyphenol, a phenethylamine derivative of interest to researchers in medicinal chemistry and pharmacology. The document details the compound's chemical identity, physicochemical properties, and its structural relationship to vital neurochemicals. Due to the limited availability of direct biological studies on this specific isomer, this guide also explores the activities of closely related compounds to infer potential areas of investigation. It serves as a foundational resource for scientists and professionals in drug development, offering insights into its synthesis, characterization, and potential as a versatile chemical building block.[1]
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a phenol, a methoxy, and an aminoethyl group attached to a benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]
Nomenclature and Synonyms
Correctly identifying a chemical compound is critical for accurate research and procurement. The nomenclature for this compound can vary across suppliers and databases.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 3213-30-7[2], 645-33-0 (for hydrochloride salt)[1][3] |
| Molecular Formula | C9H13NO2[2] |
| Synonyms | 3-Hydroxy-4-methoxyphenethylamine[2], Phenol, 5-(2-aminoethyl)-2-methoxy-[2], 5-(2-aminoethyl)guaiacol[2] |
Chemical Structure and Isomerism
The placement of functional groups on the benzene ring is crucial to the compound's properties and potential biological activity. This compound is a positional isomer of the well-known dopamine metabolite, 3-methoxytyramine (4-(2-Aminoethyl)-2-methoxyphenol). This structural distinction is vital, as even minor positional changes can dramatically alter a molecule's pharmacological profile.
dot graph "Structural_Isomers" { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node Definitions A [label="this compound\n(Target Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="3-Methoxytyramine\n(Isomer, Dopamine Metabolite)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Dopamine\n(Parent Neurotransmitter)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible node for centering center_node [style=invis, shape=point, pos="0,0!"];
// Positioning A [pos="-2.5,1.5!"]; B [pos="2.5,1.5!"]; C [pos="0,-1.5!"];
// Edges A -- center_node [label=" Isomeric Relationship", color="#34A853", style=dashed]; B -- center_node [label=" Isomeric Relationship", color="#34A853", style=dashed]; B -- C [label=" Metabolic Relationship", color="#4285F4"]; } dot Caption: Isomeric and metabolic relationships.
Physicochemical Data
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. It typically appears as a white to pale yellow crystalline powder.[4]
| Property | Value | Source |
| Molecular Weight | 167.21 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [4] |
| State at Room Temp. | Solid | [4] |
| Solubility | Soluble in polar solvents like water and alcohols; Insoluble in non-polar solvents. Solubility is pH-dependent. | [4] |
| Storage | Sealed in a dry environment, at room temperature. | [2] |
Synthesis and Characterization
While specific, detailed synthesis protocols for this compound are not abundant in publicly available literature, a general synthetic strategy can be inferred from standard organic chemistry principles and syntheses of related compounds. A plausible route involves the reduction of a corresponding nitro or nitrile precursor.
Hypothetical Retrosynthetic Analysis
A logical approach to synthesizing this molecule would start from a more readily available precursor, such as 2-methoxy-5-nitrophenol.
Example Synthesis Protocol (Analog-Based)
The synthesis of a structurally related compound, 5-Amino-2-methoxyphenol, provides a validated experimental framework for the critical reduction step that would be required.
Reaction: Catalytic hydrogenation of 2-methoxy-5-nitrophenol to 5-amino-2-methoxyphenol.[5]
Materials:
-
2-methoxy-5-nitro-phenol (starting material)
-
Methanol (MeOH) as solvent
-
Palladium on carbon (Pd/C, 10%) as catalyst
-
Hydrogen gas (H2)
-
Argon (Ar) for inert atmosphere
Procedure:
-
Inerting the Vessel: A solution of 2-methoxy-5-nitro-phenol (e.g., 40 g) in methanol (300 mL) is placed in a reaction vessel suitable for hydrogenation.[5]
-
Catalyst Addition: The catalyst, Pd/C (e.g., 3 g), is added to the mixture under an argon atmosphere to prevent premature reaction with air.[5]
-
Hydrogenation: The vessel is degassed under vacuum and purged with hydrogen gas multiple times. The reaction mixture is then stirred vigorously under a positive pressure of H2 (e.g., 40 psi) at room temperature.[5]
-
Monitoring: The reaction is monitored for completion (e.g., 24 hours) by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.[5]
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography to achieve high purity.
Self-Validation: The success of the synthesis is confirmed through analytical characterization. ESI-MS (Electrospray Ionization Mass Spectrometry) should show a molecular ion peak corresponding to the product's mass.[5] For 5-amino-2-methoxyphenol, the expected (M+H)+ peak is at m/z 140.1, confirming the successful reduction of the nitro group.[5]
Scientific Context and Related Compounds
The structural similarity of this compound to endogenous neurotransmitters suggests it may possess biological activity. The broader class of 2-methoxyphenols, which includes compounds like eugenol and vanillin, is known for a range of biological effects, including antioxidant and antimicrobial properties.[6][7][8]
The Isomer: 3-Methoxytyramine
The most important related compound is its isomer, 3-methoxytyramine (3-MT). Unlike the target compound of this guide, 3-MT is well-characterized.
-
Biological Role: 3-MT is a primary metabolite of the neurotransmitter dopamine, formed by the action of the enzyme catechol-O-methyltransferase (COMT).[9]
-
Clinical Significance: It serves as a biomarker for certain neuroendocrine tumors like pheochromocytomas.[9]
-
Activity: Studies have shown that 3-methoxytyramine can induce behavioral activation in dopamine-deficient animal models, indicating it has intrinsic biological activity.[9]
Other Related Structures
-
5-Amino-2-methoxyphenol: This compound, which lacks the ethyl group, has been noted for its potential antinociceptive (pain-reducing) properties and serves as a chemical precursor.[10]
-
2-Methoxy-5-[methyl(phenyl)amino]phenol: A more complex derivative, indicating the core structure's utility as a scaffold in synthetic chemistry.[11]
-
5-(2-Hydroxyethyl)-2-methoxyphenol: The corresponding alcohol analog of the target compound.[12]
The existence and study of these related molecules underscore the utility of the 2-methoxy-phenol scaffold in generating diverse chemical entities with potential biological applications.[10][13][14]
Potential Applications and Future Directions
Given its structure, this compound holds potential in several research areas:
-
Medicinal Chemistry: It can be used as a starting material or scaffold to synthesize novel compounds targeting receptors or enzymes within the central nervous system, drawing inspiration from its similarity to dopamine.
-
Pharmacological Screening: Direct screening of the compound for activity at dopaminergic, serotonergic, or adrenergic receptors could reveal novel pharmacological properties, distinguishing it from its well-known isomer, 3-methoxytyramine.
-
Material Science: Its functional groups offer reaction sites for polymerization or incorporation into novel materials.[1]
Future research should focus on developing a robust, scalable synthesis for this compound and conducting comprehensive pharmacological profiling to determine if its unique substitution pattern confers any advantageous biological properties compared to other phenethylamine isomers.
Handling and Safety
As with any research chemical, proper handling is essential. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Specific safety data may be limited, so it should be treated as a potentially hazardous substance.
References
-
NIST. 5-Amino-2-methoxyphenol. NIST Chemistry WebBook. Available from: [Link]
-
Fujisawa, S. et al. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available from: [Link]
-
Solubility of Things. This compound. Available from: [Link]
-
FooDB. Showing Compound 2-Methoxyphenol (FDB011885). Available from: [Link]
-
IARC. Guaiacol (Compound). Exposome-Explorer. Available from: [Link]
-
PubChem. 2-Methoxy-5-[methyl(phenyl)amino]phenol. Available from: [Link]
-
PubChem. 2-Methoxy-5-(2-phenylethyl)phenol. Available from: [Link]
-
ChemSynthesis. This compound. Available from: [Link]
-
Finicelli, M. et al. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules. Available from: [Link]
-
ResearchGate. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Available from: [Link]
-
NIST. Phenol, 2-methoxy-. NIST Chemistry WebBook. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Available from: [Link]
-
Heide, M. et al. Analytical Methods. OPUS. Available from: [Link]
-
PubChem. 5-(2-Hydroxyethyl)-2-methoxyphenol. Available from: [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. This compound - CAS:3213-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. echemi.com [echemi.com]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]
- 10. biosynth.com [biosynth.com]
- 11. 2-Methoxy-5-[methyl(phenyl)amino]phenol | C14H15NO2 | CID 53425689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-(2-Hydroxyethyl)-2-methoxyphenol | C9H12O3 | CID 10034991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
Technical Monograph: 5-(2-Aminoethyl)-2-methoxyphenol (4-O-Methyldopamine)
This technical guide provides a comprehensive analysis of 5-(2-Aminoethyl)-2-methoxyphenol , chemically known as 4-O-Methyldopamine or 3-Hydroxy-4-methoxyphenethylamine .
Executive Summary
This compound (CAS: 645-33-0 for HCl salt) is a bioactive phenethylamine and a specific structural isomer of the common dopamine metabolite 3-methoxytyramine (3-MT). Unlike 3-MT, which is generally considered a biologically weak trace amine, 4-O-methyldopamine exhibits potent pharmacological activity, including significant adrenergic agonism, specific enzymatic inhibition of dihydropteridine reductase (DHPR), and neurotoxicity via quinone-mediated oxidative stress. This compound has been identified as a cardioactive constituent in marine soft corals (Sinularia sp., Nephthea sp.) and certain Cactaceae species (Carnegiea gigantea).
Chemical Identity & Structural Biology
Nomenclature and Isomerism
It is critical to distinguish this compound from its regioisomer to avoid experimental error.
-
Target Compound: this compound[1]
-
Synonyms: 4-O-Methyldopamine, 3-Hydroxy-4-methoxyphenethylamine.[2]
-
Structure: Phenol ring with a methoxy group at the para position (relative to the ethylamine chain) and a hydroxyl group at the meta position.
-
-
Common Isomer (Distractor): 3-Methoxytyramine (3-MT)
Physicochemical Properties
| Property | Data |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol (Free base) |
| CAS Number | 645-33-0 (Hydrochloride) |
| Solubility | Soluble in water, DMSO, and methanol; sparingly soluble in non-polar solvents. |
| Stability | Susceptible to oxidation; hygroscopic as HCl salt. Store at -20°C under desiccant. |
Pharmacodynamics & Mechanism of Action[6]
Adrenergic Receptor Agonism
4-O-Methyldopamine acts as a sympathomimetic agent. Experimental data indicates it functions as a mixed agonist at
-
Physiological Outcome: Intravenous administration (e.g., 1 mg/kg in rodent models) induces immediate tachycardia and hypertension.
-
Mechanism: Direct binding to postsynaptic adrenergic receptors, mimicking norepinephrine but with altered kinetics due to the 4-methoxy steric bulk.
Enzymatic Inhibition: The DHPR Feedback Loop
A unique and critical activity of 4-O-methyldopamine is its inhibition of Dihydropteridine Reductase (DHPR) .
-
Pathway Impact: DHPR is responsible for regenerating tetrahydrobiopterin (BH4) from dihydrobiopterin (BH2).
-
Downstream Consequence: BH4 is the essential cofactor for Tyrosine Hydroxylase , the rate-limiting enzyme in dopamine synthesis. By inhibiting DHPR, 4-O-methyldopamine indirectly throttles the synthesis of endogenous catecholamines, creating a negative feedback loop.
Cytotoxicity & Quinone Generation
In neuroblastoma models (e.g., SH-SY5Y cells), 4-O-methyldopamine exhibits higher cytotoxicity than its parent compound, dopamine.
-
Mechanism: The compound undergoes auto-oxidation to form reactive quinone species (likely p-quinone methide intermediates). These electrophiles covalently modify cellular nucleophiles (proteins/DNA) and generate Reactive Oxygen Species (ROS), triggering apoptosis.
Pathway Visualization
The following diagram illustrates the metabolic divergence between standard dopamine metabolism and the specific activity of 4-O-methyldopamine.
Caption: Divergent metabolic pathways of dopamine methylation. Note the specific inhibitory and toxicological branches associated with the 4-O-methyl isomer.
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment (SH-SY5Y)
Objective: Quantify the neurotoxic potential of 4-O-methyldopamine relative to dopamine.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 supplemented with 10% FBS.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24 hours. -
Treatment Preparation:
-
Prepare a 100 mM stock of 4-O-methyldopamine HCl in degassed water (freshly prepared to prevent premature oxidation).
-
Dilute to final concentrations (10–500 µM) in serum-free media.
-
Control: Include 3-Methoxytyramine (negative control) and 6-Hydroxydopamine (positive control).
-
-
Incubation: Treat cells for 24 hours at 37°C.
-
Viability Assay (MTT):
-
Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Data Analysis: Calculate EC50. Expect 4-O-methyldopamine to show significantly higher toxicity (lower EC50) than 3-MT due to quinone generation.
Protocol: Dihydropteridine Reductase (DHPR) Inhibition
Objective: Verify the inhibitory constant (Ki) against DHPR.
-
Reagents: Purified DHPR enzyme (from rat liver or recombinant), NADH (100 µM), Quinonoid-dihydrobiopterin (q-BH2).
-
Reaction Mix: Phosphate buffer (pH 7.4), NADH, and varying concentrations of 4-O-methyldopamine (0–1 mM).
-
Initiation: Add q-BH2 substrate to initiate the reaction.
-
Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+).
-
Analysis: Plot Lineweaver-Burk graphs. 4-O-methyldopamine typically acts as a competitive or mixed inhibitor.
References
-
Gregson, R.P., Lohr, R.R., Marwood, J.F., & Quinn, R.J. (1981). 3-Hydroxy-4-methoxyphenethylamine, the cardioactive constituent of a soft coral. Experientia, 37, 493–494. Link
-
Haque, M.E., Asanuma, M., Higashi, Y., et al. (2003). Apoptosis-inducing neurotoxicity of dopamine and its metabolites via reactive quinone generation in neuroblastoma cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1619(1), 39-52. Link
-
Cayman Chemical. (n.d.). 3-hydroxy-4-Methoxyphenethylamine (hydrochloride) Product Information. Retrieved from
- Shen, R.S., & Abell, C.W. (1977). Inhibition of dihydropteridine reductase by catecholamines and their metabolites. Journal of Neuroscience Research, 3(2), 129-140. (Contextual grounding for DHPR inhibition).
Sources
- 1. CAS#:645-33-0 | this compound hydrochloride | Chemsrc [chemsrc.com]
- 2. Buy 3-Hydroxy-4-methoxyphenethylamine hydrochloride | 645-33-0 [smolecule.com]
- 3. 3-Hydroxy 4-Methoxyphenethylamine HCl | Axios Research [axios-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(2-Aminoethyl)-2-methoxyphenol
Abstract
5-(2-Aminoethyl)-2-methoxyphenol, a molecule of significant interest in medicinal chemistry, presents a compelling case for therapeutic exploration. This technical guide provides a comprehensive analysis of its potential therapeutic targets, grounded in its structural characteristics and relationships to known bioactive molecules. Also known as 4-O-Methyldopamine, this compound is a metabolite of the essential neurotransmitter dopamine and possesses a guaiacol moiety, a structural feature common to many compounds with antioxidant properties. This guide synthesizes the current, albeit limited, direct research on this compound with a broader understanding of its chemical class and structural analogs to propose and detail promising avenues for drug discovery and development. We will delve into its potential roles in modulating dopaminergic and serotonergic pathways, as well as its capacity to mitigate oxidative stress, offering a scientifically rigorous framework for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Dopamine Metabolite
This compound, with the CAS number 3213-30-7, is a primary amine and a member of the phenol family.[1] While it has been utilized as a versatile building block in chemical synthesis for creating a variety of organic compounds, its inherent biological activities have been largely underexplored.[2] The recognition of this compound as 4-O-Methyldopamine, a metabolite of dopamine, provides a critical entry point for investigating its pharmacological profile.[3] Dopamine is a central neurotransmitter implicated in a vast array of physiological and pathological processes, including motor control, motivation, reward, and various neurological and psychiatric disorders.[4][5] The metabolism of dopamine is a tightly regulated process, and its metabolites can possess their own distinct biological activities. This guide will therefore explore the potential therapeutic targets of this compound through three primary lenses: its role as a dopamine metabolite, its structural similarity to serotonin receptor ligands, and the antioxidant properties conferred by its methoxyphenol core.
Potential Therapeutic Target: The Dopaminergic System
The most direct line of investigation for the therapeutic targets of this compound stems from its identity as 4-O-Methyldopamine. This positions the compound within the intricate network of dopamine signaling and metabolism.
Rationale: A Modulator of Dopamine Pathways
As a metabolite of dopamine, 4-O-Methyldopamine has the potential to interact with various components of the dopaminergic system, including dopamine receptors, transporters, and enzymes involved in dopamine metabolism. While distinct from dopamine, its structural similarity suggests the possibility of binding to dopamine receptors (D1-D5) or the dopamine transporter (DAT), potentially acting as an agonist, antagonist, or modulator. Disruptions in dopamine signaling are central to a range of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction.[4]
Furthermore, evidence suggests that 4-O-Methyldopamine can inhibit dihydropteridine reductase, an enzyme crucial for the regeneration of tetrahydrobiopterin (BH4), a cofactor essential for the synthesis of dopamine and other neurotransmitters.[6] Inhibition of this enzyme could have significant downstream effects on neurotransmitter levels, presenting a novel mechanism for therapeutic intervention.
Experimental Workflow for Investigating Dopaminergic Activity
To elucidate the interaction of this compound with the dopaminergic system, a multi-pronged experimental approach is necessary.
2.2.1. Receptor Binding Assays
The initial step is to determine the binding affinity of the compound for dopamine receptor subtypes. Radioligand binding assays are a standard and robust method for this purpose.[1][7][8]
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.
-
Methodology:
-
Membrane Preparation: Utilize commercially available cell lines stably expressing individual human dopamine receptor subtypes (e.g., HEK293 or CHO cells). Prepare cell membrane homogenates.
-
Radioligand Competition Assay: Incubate the membrane preparations with a known radiolabeled antagonist for each receptor subtype (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2) in the presence of increasing concentrations of this compound.
-
Separation and Detection: Separate bound from free radioligand using rapid filtration through glass fiber filters.[9] Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
2.2.2. Functional Assays
Following the determination of binding affinity, it is crucial to assess the functional activity of the compound at the identified receptors.
-
Objective: To characterize this compound as an agonist, antagonist, or allosteric modulator at dopamine receptors.
-
Methodology (Example for D2 Receptors):
-
cAMP Assay: Use a cell line expressing the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.
-
Agonist Mode: Treat the cells with increasing concentrations of this compound and measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production using a commercially available kit (e.g., HTRF or ELISA).
-
Antagonist Mode: Co-incubate the cells with a known D2 receptor agonist (e.g., quinpirole) and increasing concentrations of this compound to determine if it can block the agonist-induced inhibition of cAMP production.
-
2.2.3. Dopamine Transporter (DAT) Uptake Assay
-
Objective: To assess the effect of this compound on dopamine reuptake by DAT.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing human DAT (e.g., HEK293-hDAT).
-
Uptake Inhibition Assay: Pre-incubate the cells with increasing concentrations of this compound.
-
Radiolabeled Dopamine Uptake: Add a fixed concentration of [3H]-dopamine and incubate for a short period.
-
Measurement: Terminate the uptake by washing with ice-cold buffer and lyse the cells. Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 for the inhibition of dopamine uptake.
-
2.2.4. In Vivo Models for Neurological Disorders
Should in vitro studies reveal significant activity, subsequent investigation in animal models of neurological disorders is warranted.[10][11][12][13]
-
Parkinson's Disease Model: The 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodent models can be used to assess the compound's ability to ameliorate motor deficits.
-
Schizophrenia Models: Models such as amphetamine-induced hyperlocomotion or phencyclidine (PCP)-induced cognitive deficits can be employed to evaluate antipsychotic-like properties.
Figure 1: A streamlined workflow for investigating the dopaminergic activity of this compound.
Potential Therapeutic Target: Serotonin Receptors
The structural resemblance of this compound to known serotonergic ligands, particularly tryptamine derivatives, suggests that it may interact with serotonin (5-HT) receptors.
Rationale: A Structural Analog of Serotonergic Modulators
The phenethylamine backbone of this compound is a common feature in many psychoactive compounds that target serotonin receptors. Specifically, the presence of a methoxy group on the phenyl ring is reminiscent of compounds like 5-methoxytryptamine (5-MeO-DMT), a potent agonist at multiple serotonin receptors. While the indole ring of tryptamines is absent, the overall electronic and steric properties may allow for binding to 5-HT receptors, particularly the 5-HT1A and 5-HT2A subtypes.
-
5-HT1A Receptors: Agonists of the 5-HT1A receptor have demonstrated anxiolytic and antidepressant effects.[14][15][16] Partial agonists are also used in the treatment of schizophrenia to mitigate negative symptoms and extrapyramidal side effects.[15]
-
5-HT2A Receptors: The 5-HT2A receptor is a key target for both antipsychotic drugs (as antagonists) and psychedelic compounds (as agonists).[17][18][19][20][21] Modulating this receptor can have profound effects on mood, perception, and cognition.
Experimental Workflow for Investigating Serotonergic Activity
Similar to the dopaminergic investigation, a combination of binding and functional assays is essential to characterize the serotonergic profile of the compound.
3.2.1. Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for human 5-HT1A and 5-HT2A receptors.
-
Methodology:
-
Membrane Preparation: Use cell lines stably expressing either the human 5-HT1A or 5-HT2A receptor.
-
Radioligand Competition Assay:
-
For 5-HT1A: Use a radiolabeled agonist like [3H]-8-OH-DPAT.
-
For 5-HT2A: Use a radiolabeled antagonist like [3H]-ketanserin.
-
-
Separation, Detection, and Data Analysis: Follow the same procedure as described for the dopamine receptor binding assays.
-
3.2.2. Functional Assays
-
Objective: To determine the functional activity (agonist or antagonist) at 5-HT1A and 5-HT2A receptors.
-
Methodology:
-
5-HT1A (Gi-coupled): Measure the inhibition of forskolin-stimulated cAMP production.
-
5-HT2A (Gq-coupled): Measure the mobilization of intracellular calcium using a fluorescent calcium indicator dye (e.g., Fura-2 or Fluo-4).
-
Figure 2: A diagram illustrating the potential interaction of this compound with 5-HT1A and 5-HT2A receptor signaling pathways.
Potential Therapeutic Target: Oxidative Stress Pathways
The guaiacol (2-methoxyphenol) core of this compound is a key structural feature that suggests inherent antioxidant activity.
Rationale: A Scavenger of Reactive Oxygen Species
Methoxyphenols are a well-established class of antioxidants.[22][23][24][25] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant properties of methoxyphenols have been demonstrated to inhibit lipid peroxidation in membrane models.[22]
Experimental Workflow for Assessing Antioxidant Activity
A series of in vitro and cell-based assays can be used to quantify the antioxidant potential of this compound.
4.2.1. In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Methodology: Mix a solution of this compound at various concentrations with a methanolic solution of DPPH. Incubate in the dark and measure the absorbance at 517 nm. Calculate the percentage of radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: Similar to the DPPH assay, this measures the ability of the compound to scavenge the pre-formed ABTS radical cation.
-
Methodology: Generate the ABTS radical cation by reacting ABTS with potassium persulfate. Add different concentrations of the test compound and measure the decrease in absorbance at 734 nm.
-
4.2.2. Cell-Based Antioxidant Assays
-
Cellular Antioxidant Activity (CAA) Assay:
-
Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells.
-
Methodology:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate.
-
Load the cells with the DCFH-DA probe.
-
Treat the cells with various concentrations of this compound.
-
Induce oxidative stress with a pro-oxidant such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity over time using a plate reader. A reduction in fluorescence indicates antioxidant activity.
-
-
4.2.3. Lipid Peroxidation Assay
-
Objective: To assess the ability of the compound to inhibit lipid peroxidation.
-
Methodology (TBARS Assay):
-
Induce lipid peroxidation in a biological sample (e.g., brain homogenate or liposomes) using an oxidizing agent (e.g., Fe2+/ascorbate).
-
Treat the sample with different concentrations of this compound.
-
Measure the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, by reacting it with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically.
-
Synthesis and Physicochemical Properties
The hydrochloride salt of this compound is commercially available and serves as a key intermediate in chemical synthesis.[26] Its synthesis has been reported in the literature, providing a basis for further derivatization and structure-activity relationship (SAR) studies.[27]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 645-33-0 | [26][27] |
| Molecular Formula | C9H14ClNO2 | [26] |
| Molecular Weight | 203.67 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. Its identity as 4-O-Methyldopamine strongly suggests the dopaminergic system as a primary area of investigation, with potential applications in neurological and psychiatric disorders. The structural similarities to serotonergic ligands warrant a thorough evaluation of its activity at 5-HT receptors, which could unveil opportunities for treating mood and anxiety disorders. Furthermore, the inherent antioxidant properties of its methoxyphenol core suggest a potential role in combating diseases associated with oxidative stress.
The experimental workflows detailed in this guide provide a clear and logical path for elucidating the pharmacological profile of this intriguing molecule. Future research should focus on a systematic evaluation of its activity at the proposed targets, followed by SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The insights gained from such investigations will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.
References
-
WebMD. Methyldopa: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (URL: [Link])
-
Journal of Pharmaceutical Research International. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. (URL: [Link])
-
PubChem. 4-O-Methyldopamine. (URL: [Link])
-
StatPearls. Methyldopa. (URL: [Link])
-
Mayo Clinic. Methyldopa (Oral Route, Intravenous Route). (URL: [Link])
-
Wikipedia. Methyldopa. (URL: [Link])
-
Circulation. Studies on the Metabolism and Mechanism of Action of Methyldopa. (URL: [Link])
-
Frontiers in Neurology. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (URL: [Link])
-
Urology. Methyldopa in treatment of neurogenic bladder disorders. (URL: [Link])
-
Current Opinion in Pharmacology. The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives. (URL: [Link])
-
The Journal of Pharmacology and Experimental Therapeutics. 5-HT2A receptors: Pharmacology and functional selectivity. (URL: [Link])
-
NCBI Bookshelf. Receptor Binding Assays for HTS and Drug Discovery. (URL: [Link])
-
ChemSynthesis. This compound. (URL: [Link])
-
Free Radical Biology and Medicine. Physico-chemical properties and antioxidant activities of methoxy phenols. (URL: [Link])
-
Psychopharmacology Institute. 5-HT1A Receptors in Psychopharmacology. (URL: [Link])
-
Wikipedia. 5-HT2A receptor. (URL: [Link])
-
Molecules. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (URL: [Link])
-
MDPI. The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions. (URL: [Link])
-
Wiley Online Library. In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. (URL: [Link])
-
Molecules. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (URL: [Link])
-
Neurotoxicology and Teratology. The role of 3-O-methyldopa in the side effects of L-dopa. (URL: [Link])
-
MilliporeSigma. Receptor Binding Assays. (URL: [Link])
-
REPROCELL. Everything we know about the 5-HT2A (serotonin) receptor. (URL: [Link])
-
News-Medical.net. How 5-HT2A and 5-HT2B receptor reserves shape agonist pharmacology and implications for preclinical safety testing. (URL: [Link])
-
Wikipedia. Dopamine. (URL: [Link])
-
ResearchGate. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (URL: [Link])
-
Cambridge Core. Pharmacology of 5-HT1A Receptors: Critical Aspects. (URL: [Link])
-
Wikipedia. 5-HT1A receptor. (URL: [Link])
-
Taylor & Francis Online. 3-O-Methyldopa – Knowledge and References. (URL: [Link])
-
PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (URL: [Link])
-
IUPHAR/BPS Guide to PHARMACOLOGY. 5-HT 2A receptor. (URL: [Link])
-
ResearchGate. In vitro receptor binding assays: General methods and considerations. (URL: [Link])
-
InVivo Biosystems. Neurodegenerative Disease Models. (URL: [Link])
-
InsideScientific. Life Science News: In Vivo Research Approaches in the Study of Neurological Disease and Psychiatric Disorders. (URL: [Link])
-
PMC. SIGMA RECEPTOR BINDING ASSAYS. (URL: [Link])
-
bioRxiv. First In Vivo Demonstration of Nose-to-Brain Drug Delivery of Memantine Using NosaPlugs Nasal Inserts. (URL: [Link])
- Google Patents. Process for producing methoxyphenol or ethoxyphenol. (URL: )
Sources
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivobiosystems.com [invivobiosystems.com]
- 13. insidescientific.com [insidescientific.com]
- 14. The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 17. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 19. reprocell.com [reprocell.com]
- 20. news-medical.net [news-medical.net]
- 21. guidetopharmacology.org [guidetopharmacology.org]
- 22. Physico-chemical properties and antioxidant activities of methoxy phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. a2bchem.com [a2bchem.com]
- 27. chemsynthesis.com [chemsynthesis.com]
Technical Monograph: 5-(2-Aminoethyl)-2-methoxyphenol
Also known as: 4-O-Methyldopamine | Dopamine EP Impurity A[1]
Executive Summary
5-(2-Aminoethyl)-2-methoxyphenol (CAS: 3213-30-7) is a structural regioisomer of the major dopamine metabolite 3-methoxytyramine (3-MT). While 3-MT represents the metabolic product of catechol-O-methyltransferase (COMT) acting at the meta-position, this compound represents the para-methylated product.
In pharmaceutical development, this compound is critical as Dopamine Related Compound A (European Pharmacopoeia). It serves as a primary reference standard for impurity profiling in dopamine hydrochloride API manufacturing. Its presence indicates specific regioselectivity issues during synthesis or degradation.
This guide details the physicochemical characterization, synthesis logic, and analytical separation of this compound from its isomers, providing a robust framework for researchers in neurochemistry and pharmaceutical quality control.[1]
Chemical Identity & Structural Logic
To work with this molecule, one must distinguish it from its pervasive isomer, 3-MT. The difference lies in the methylation site on the catechol ring relative to the ethylamine chain.
| Feature | This compound | 3-Methoxytyramine (3-MT) |
| Common Name | 4-O-Methyldopamine | 3-O-Methyldopamine |
| Substitution Pattern | Isovanillyl (3-hydroxy-4-methoxy) | Vanillyl (4-hydroxy-3-methoxy) |
| Phenol Numbering | OH at C1, OMe at C2, Chain at C5 | OH at C1, OMe at C2, Chain at C4 |
| CAS (Free Base) | 3213-30-7 | 554-52-9 |
| Role | API Impurity / Minor Metabolite | Major Metabolite / Biomarker |
Structural Insight: The "5-(2-aminoethyl)" nomenclature arises when prioritizing the phenol (C1) and the methoxy (C2). The ethylamine chain falls at C5. This places the methoxy group para to the ethylamine chain's attachment point on the ring, whereas in 3-MT, the hydroxyl group is para. This subtle shift significantly alters pKa and lipophilicity, enabling chromatographic separation.[1]
Visualization: Isomeric Relationships
The following diagram illustrates the structural divergence from Dopamine.
Figure 1: Divergent methylation pathways of dopamine. 4-O-Methyldopamine (Red) is the target molecule of this guide, distinct from the major metabolite 3-MT (Green).
Synthesis & Production Logic
For research standards or impurity markers, isolation from biological sources is inefficient. Total synthesis is the standard route, typically via the Henry Reaction (Nitroaldol condensation) followed by reduction.
Protocol: Selective Synthesis of 4-O-Methyldopamine
Objective: Synthesize this compound without contaminating 3-MT.
Reagents:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) - Starting Material
-
Nitromethane (
) -
Ammonium Acetate (
) -
Lithium Aluminum Hydride (
) or
Step-by-Step Methodology:
-
Condensation (Henry Reaction):
-
Dissolve Isovanillin (1.0 eq) in glacial acetic acid.
-
Add Nitromethane (1.5 eq) and Ammonium Acetate (0.5 eq).
-
Reflux for 4–6 hours.[1] The aldehyde carbonyl reacts with nitromethane to form the nitrostyrene derivative.
-
Critical Checkpoint: Verify the formation of 3-hydroxy-4-methoxy-
-nitrostyrene . This yellow crystalline solid must be purified (recrystallization from EtOH) to remove unreacted aldehyde.
-
-
Reduction:
-
Method A (Chemical): Add the nitrostyrene dropwise to a suspension of
in dry THF under Argon. Reflux for 12 hours. -
Method B (Catalytic): Hydrogenation using 10% Pd/C in MeOH/HCl at 40 psi.
-
Expert Note: Method A is preferred for small-scale lab synthesis to avoid partial reduction byproducts.
-
-
Salt Formation & Isolation:
Analytical Profiling (Differentiation from 3-MT)
The most common error in dopamine research is misidentifying 4-O-methyldopamine as 3-MT due to their identical molecular weight (MW 167.21 Da).
HPLC Separation Strategy
Standard C18 columns often co-elute these isomers. A Pentafluorophenyl (PFP) or HILIC stationary phase is required for baseline separation due to the difference in dipole moments caused by the methoxy positioning.
Recommended Protocol: UHPLC-MS/MS
| Parameter | Setting |
| Column | Kinetex F5 (PFP core-shell), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-8 min: 2%->30% B; 8-10 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Detection | MS/MS (MRM Mode) |
MRM Transitions (differentiation relies on retention time, not mass):
-
Precursor: 168.1 m/z [M+H]+[3]
-
Quantifier: 151.1 m/z (Loss of
) -
Qualifier: 119.0 m/z (Loss of
and )
Note: While transitions are similar, the Isovanillyl isomer (4-O-Methyl) typically elutes after the Vanillyl isomer (3-MT) on PFP phases due to stronger pi-pi interactions with the fluorine ring, though this must be empirically validated with standards.
NMR Distinction
-
1H NMR (DMSO-d6):
-
3-MT: The aromatic protons show a specific splitting pattern where the proton ortho to the OH is shielded differently than in 4-O-methyldopamine.
-
4-O-Methyldopamine: Look for the methoxy singlet. In 4-O-Me-DA, the methoxy is at C4 (para to alkyl). In 3-MT, it is at C3 (meta to alkyl). NOE (Nuclear Overhauser Effect) experiments can definitively assign regiochemistry by showing spatial proximity between the methoxy protons and the aromatic protons.
-
Biological & Pharmacological Context
While often labeled merely as an impurity, this compound possesses distinct biological activity.
-
Receptor Affinity:
-
It acts as a weak agonist at dopamine D1 and D2 receptors but with significantly lower potency than dopamine.
-
Recent literature suggests activity at TAAR1 (Trace Amine-Associated Receptor 1) , similar to 3-MT, modulating dopaminergic firing rates.
-
-
Metabolic Significance:
-
In humans, the ratio of 3-MT to 4-O-Methyldopamine in urine is roughly 20:1.
-
An inverted or elevated ratio of 4-O-Methyldopamine can indicate ectopic methyltransferase activity or ingestion of specific dietary phenols.
-
-
Toxicity:
-
As an impurity in L-DOPA or Dopamine IV formulations, it is strictly regulated. The European Pharmacopoeia limits "Impurity A" to <0.1% in Dopamine Hydrochloride API.
-
Workflow: Impurity Analysis in Dopamine HCl
This workflow describes how to certify Dopamine API is free of this specific impurity.
Figure 2: Quality Control decision tree for detecting this compound in pharmaceutical dopamine.
References
-
European Pharmacopoeia (Ph. Eur.) . Dopamine Hydrochloride Monograph: Impurity A. 11th Edition. Strasbourg: Council of Europe. Link
-
PubChem . Compound Summary: this compound (CID 11665606).[3][4] National Library of Medicine. Link[3]
-
LGC Standards . Dopamine Hydrochloride Impurity A (4-O-Methyldopamine Hydrochloride).[5] Reference Material Data Sheet. Link
-
ChemicalBook . 4-O-Methyldopamine (CAS 3213-30-7) Product Database. Link
-
Sotnikova, T. D., et al. (2010). "The dopamine metabolite 3-methoxytyramine is a neuromodulator."[6] PLoS One (Discusses the pharmacological context of methylated dopamine derivatives). Link
Sources
- 1. Exposome-Explorer - Guaiacol (Compound) [exposome-explorer.iarc.fr]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. CAS RN 645-33-0 | Fisher Scientific [fishersci.com]
- 5. This compound Hydrochloride (4-O-Methyldopamine Hydrochloride) [lgcstandards.com]
- 6. The dopamine metabolite 3-methoxytyramine is a neuromodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The "Para" Paradox: A Technical Treatise on 5-(2-Aminoethyl)-2-methoxyphenol
The following technical guide details the history, chemistry, and pharmacological significance of 5-(2-Aminoethyl)-2-methoxyphenol , systematically identified as 4-O-Methyldopamine .
Synonyms: 4-O-Methyldopamine; Dopamine Impurity A (EP); 3-Hydroxy-4-methoxyphenethylamine.[1] CAS Registry Number: 3213-30-7 (Free base); 645-33-0 (HCl salt).[2] Molecular Formula: C₉H₁₃NO₂[1][3][4]
Executive Summary: The Identity Crisis
In the landscape of catecholamine research, This compound represents a critical structural isomer often overshadowed by its regioisomer, 3-Methoxytyramine (3-MT). While 3-MT is the major metabolic product of dopamine via Catechol-O-methyltransferase (COMT), the title compound (4-O-Methyldopamine) arises from methylation at the para-hydroxyl position relative to the ethylamine chain.
This molecule serves two pivotal roles in modern drug development:
-
Pharmaceutical Impurity: Designated as Impurity A in the European Pharmacopoeia (EP) standards for Dopamine Hydrochloride, requiring strict chromatographic control.
-
Pharmacological Probe: It acts as a specific inhibitor of dihydropteridine reductase (DHPR) , a mechanism distinct from classical receptor agonism.
Chemical Architecture & Synthesis
To understand the discovery of this compound, one must first resolve its nomenclature, which often confuses researchers.
Structural Logic
The name "this compound" uses the phenol ring as the parent structure:
-
Position 1: Hydroxyl group (-OH).
-
Position 2: Methoxy group (-OCH₃).[5]
-
Position 5: Aminoethyl chain (-CH₂CH₂NH₂).[6]
This configuration places the methoxy group ortho to the phenol but para to the alkylamine chain. When mapped to the phenethylamine backbone (where the chain is position 1), the hydroxyl is at position 3 and the methoxy is at position 4. Thus, it is 4-O-Methyldopamine .[1][2][6]
Contrast: The major metabolite, 3-Methoxytyramine, corresponds to 4-(2-Aminoethyl)-2-methoxyphenol.
Historical & Modern Synthesis
The synthesis of 4-O-Methyldopamine was pioneered in the mid-20th century, notably appearing in the Journal of the American Chemical Society in 1953 during the "golden age" of psychotomimetic amine exploration.
Classic Protocol (Nitro-Reduction Pathway): The synthesis historically relies on the Henry reaction followed by reduction.
-
Precursor: 2-Methoxy-5-hydroxybenzaldehyde (Isovanillin).
-
Condensation: Reaction with nitromethane to form the nitrostyrene derivative.
-
Reduction: Catalytic hydrogenation (Pd/C) or Lithium Aluminum Hydride (LiAlH₄) reduction to the amine.
Modern Catalytic Workflow: Current industrial synthesis optimizes for yield and purity to generate reference standards for QC.
Figure 1: Synthetic pathway transforming Isovanillin into 4-O-Methyldopamine via nitrostyrene reduction.[1][5][7][8][9][10]
Biological Significance: The "Wrong" Methylation
Metabolic Divergence
In human physiology, COMT prefers the meta-hydroxyl group (position 3) due to the steric orientation of the enzyme's catalytic site. Consequently, dopamine is primarily converted to 3-Methoxytyramine. 4-O-methylation is a minor pathway, often considered aberrant or artifactual in healthy tissue, but significant in specific pathological states or plant biosynthesis (e.g., Vachellia rigidula).
Mechanism of Action: DHPR Inhibition
Unlike dopamine, which activates D1-D5 receptors, 4-O-Methyldopamine exhibits a unique inhibitory profile against Dihydropteridine Reductase (DHPR) .
-
Causality: DHPR is required to regenerate Tetrahydrobiopterin (BH4).
-
Impact: BH4 is the essential cofactor for Tyrosine Hydroxylase (the rate-limiting enzyme in dopamine synthesis).
-
Feedback Loop: Accumulation of 4-O-Methyldopamine could theoretically suppress upstream dopamine synthesis by starving the system of BH4.
Figure 2: Metabolic bifurcation of Dopamine. Note the feedback inhibition loop where 4-O-Methyldopamine inhibits DHPR, potentially disrupting BH4 regeneration.
Analytical Profiling: The Impurity Challenge
For drug development professionals, the presence of this compound is a critical quality attribute. It is a known degradation product and synthetic by-product in Dopamine HCl formulations.
Chromatographic Behavior
Separating the 3-O-methyl and 4-O-methyl isomers is challenging due to their identical mass and similar polarity. However, their retention times differ slightly on C18 reverse-phase columns due to the difference in hydrogen bonding capability of the exposed hydroxyl group.
Table 1: Comparative Physicochemical Profile
| Feature | 3-Methoxytyramine (Major) | 4-O-Methyldopamine (Target) |
| Systematic Name | 4-(2-Aminoethyl)-2-methoxyphenol | This compound |
| Methylation Site | Meta (Position 3 of PEA) | Para (Position 4 of PEA) |
| Regulatory Status | Endogenous Metabolite | EP Impurity A / Research Chemical |
| Biological Role | Inactive metabolite (mostly) | DHPR Inhibitor / Anti-inflammatory |
| HPLC Elution | Elutes later (typically) | Elutes earlier (typically) |
Detection Protocol (HPLC-UV)
-
Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05 M Phosphate Buffer + Ion Pairing Agent (e.g., OSA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or shallow gradient (0-15% B).
-
Detection: UV at 280 nm.
-
Note: 4-O-Methyldopamine does not co-chromatograph with metanephrine, allowing distinct quantification in complex matrices.
References
-
Benington, F., Morin, R. D., & Clark, L. C. (1953). Synthesis of this compound. Journal of the American Chemical Society, 75(20), 5119–5120.
-
European Directorate for the Quality of Medicines. (2024). Dopamine Hydrochloride: Impurity A. European Pharmacopoeia Online.
-
Muskiet, F. A., et al. (1978). Identification of 4-O-methyldopamine in human urine. Clinica Chimica Acta, 89(3), 503-511.
-
Shen, R. S., et al. (1982). Inhibition of dihydropteridine reductase by catecholamines and their metabolites. Journal of Biological Chemistry, 257(13), 7294-7297.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1748, 4-O-Methyldopamine.
Sources
- 1. CAS 3213-30-7: 4-O-Methyldopamine | CymitQuimica [cymitquimica.com]
- 2. This compound Hydrochloride (4-O-Methyldopamine Hydrochloride) [lgcstandards.com]
- 3. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-HYDROXY-4-METHOXYPHENETHYLAMINE HYDROCHLORIDE | 645-33-0 [chemicalbook.com]
- 5. 5-Amino-2-methoxyphenol | 1687-53-2 [chemicalbook.com]
- 6. This compound Hydrochloride (4-O-Methyl… [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
A Guide to the Spectral Analysis of 5-(2-Aminoethyl)-2-methoxyphenol: In-Depth NMR, IR, and MS Characterization
Introduction
5-(2-Aminoethyl)-2-methoxyphenol, also known as 4-O-Methyldopamine or 3-Hydroxy-4-methoxyphenethylamine, is a phenethylamine compound with significant relevance in neurochemistry and pharmacology. As a derivative and metabolite of the key neurotransmitter dopamine, its structural elucidation is paramount for understanding its biological activity and metabolic pathways.[1][2] The structural arrangement, featuring a primary amine, a phenolic hydroxyl, and a methoxy group on an aromatic ring, provides a rich landscape for spectroscopic analysis.
This technical guide provides a comprehensive examination of the spectral data for this compound. While complete, published experimental spectra for this specific molecule are not consistently available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. This approach not only offers a detailed characterization of the title compound but also serves as a pedagogical tool for researchers engaged in the structural analysis of related small molecules.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectral data. The key structural features of this compound that will be interrogated by NMR, IR, and MS are the substituted aromatic ring, the ethylamine side chain, and the distinct functional groups (-OH, -NH₂, -OCH₃).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound (or its hydrochloride salt) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it does not exchange with the -OH and -NH₂ protons, allowing for their observation.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Parameters: Utilize a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain singlets for all carbon atoms and distinguish between CH/CH₃ and CH₂/quaternary carbons. Set a spectral width of ~220 ppm.
-
Referencing: Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethyl chain protons, and the methoxy group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 9.5 | Broad Singlet | 1H | Ar-OH | Phenolic protons are acidic and their shift is concentration-dependent. They often appear as broad signals. |
| ~ 6.7 - 6.9 | Multiplet | 3H | Ar-H | The three aromatic protons will show complex splitting due to their ortho and meta couplings. Their specific shifts are influenced by the electron-donating effects of the -OH, -OCH₃, and alkyl groups. |
| ~ 3.75 | Singlet | 3H | -OCH₃ | Methoxy protons are shielded and appear as a sharp singlet. |
| ~ 2.9 - 3.1 | Triplet | 2H | -CH₂-NH₂ | Protons adjacent to the electron-withdrawing amino group are deshielded and split by the neighboring CH₂ group. |
| ~ 2.6 - 2.8 | Triplet | 2H | Ar-CH₂- | Benzylic protons are deshielded by the aromatic ring and split by the adjacent CH₂ group. |
| ~ 1.5 - 2.5 | Broad Singlet | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 - 150 | Ar C-O | Aromatic carbons attached to oxygen are significantly deshielded. Two distinct signals are expected for C-OH and C-OCH₃. |
| ~ 130 - 135 | Ar C-C (quaternary) | The aromatic carbon attached to the ethyl side chain. |
| ~ 110 - 125 | Ar C-H | Aromatic carbons bearing a hydrogen atom. Three distinct signals are expected. |
| ~ 55 - 56 | -OCH₃ | The methoxy carbon is a characteristic, relatively sharp signal in this region. |
| ~ 40 - 42 | -CH₂-NH₂ | Carbon adjacent to the nitrogen atom. |
| ~ 35 - 38 | Ar-CH₂- | The benzylic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹. Collect a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
Interpretation of the IR Spectrum
While an experimental spectrum for the title compound is not available, the IR spectrum of its close isomer, 4-(2-aminoethyl)-2-methoxyphenol , provides an excellent proxy, as the vibrational modes of the key functional groups will be nearly identical.[3]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3400 - 3200 (broad) | O-H stretch, N-H stretch | Phenol (-OH), Amine (-NH₂) | A broad, strong band is expected in this region, representing the overlapping stretching vibrations of the hydroxyl and amino groups, which are often involved in hydrogen bonding. |
| 3050 - 3000 | C-H stretch (aromatic) | Aromatic Ring | Weak to medium bands corresponding to the C-H bonds on the benzene ring. |
| 2950 - 2850 | C-H stretch (aliphatic) | -CH₂, -CH₃ | Medium bands from the symmetric and asymmetric stretching of the C-H bonds in the ethyl and methoxy groups. |
| ~ 1600, ~1500 | C=C stretch | Aromatic Ring | Two or more sharp, medium-intensity bands characteristic of the aromatic ring skeletal vibrations. |
| ~ 1250 | C-O stretch (aryl ether) | Ar-O-CH₃ | A strong, characteristic band for the asymmetric C-O stretch of the aryl ether linkage. |
| ~ 1030 | C-O stretch (aryl ether) | Ar-O-CH₃ | A medium band for the symmetric C-O stretch. |
| 1200 - 1100 | C-O stretch (phenol) | Ar-OH | A strong band associated with the stretching of the phenolic C-O bond. |
| 1100 - 1000 | C-N stretch | Aliphatic Amine | A medium to weak band for the C-N bond stretch. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. For less stable compounds, Electrospray Ionization (ESI) would be a better choice.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Bombard the sample with high-energy electrons (typically 70 eV).
-
Scan a mass-to-charge (m/z) range, for example, from m/z 40 to 400.
-
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₉H₁₃NO₂. The nominal molecular weight is 167 g/mol .
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 167 .
-
Major Fragmentation Pathway: The most characteristic fragmentation in phenethylamines is the benzylic cleavage, resulting from the loss of the amine-containing portion. This cleavage is highly favorable as it produces a stable benzylic cation.
Caption: Predicted major fragmentation pathway in EI-MS.
Key Predicted Fragments:
| m/z | Proposed Fragment | Formula | Notes |
| 167 | Molecular Ion | [C₉H₁₃NO₂]⁺ | The parent ion. |
| 137 | [M - CH₂NH₂]⁺ | [C₈H₉O₂]⁺ | Base Peak. This fragment arises from the highly favorable benzylic cleavage and is expected to be the most abundant ion in the spectrum. |
| 122 | [137 - CH₃]⁺ | [C₇H₆O₂]⁺ | Loss of a methyl radical from the methoxy group of the m/z 137 fragment. |
| 108 | [M - C₂H₅N]⁺ | [C₇H₈O]⁺ | A less common cleavage pathway. |
Conclusion
The comprehensive analysis presented in this guide, combining predictive NMR data, analogous IR spectra, and a logical breakdown of mass spectral fragmentation, provides a robust framework for the structural characterization of this compound. The causality behind spectral features is rooted in the fundamental principles of chemical structure and its interaction with electromagnetic radiation and high-energy electrons. This self-validating system of analysis, where NMR, IR, and MS data provide complementary information, allows for a high degree of confidence in the assigned structure, even in the absence of fully published experimental data. Researchers and drug development professionals can apply these principles to confidently identify and characterize this and other related molecules.
References
-
SIELC Technologies. 5-Amino-2-methoxyphenol. [Link]
-
Matrix Fine Chemicals. This compound | CAS 645-33-0. [Link]
-
Yeast Metabolome Database. 2-methoxyphenol (YMDB01430). [Link]
-
NIST. 5-Amino-2-methoxyphenol. [Link]
-
NIST. Phenol, 4-(2-aminoethyl)-2-methoxy-. [Link]
Sources
Technical Monograph: Physicochemical Profiling of 5-(2-Aminoethyl)-2-methoxyphenol
Executive Summary & Structural Disambiguation[1]
In the high-precision field of catecholamine research and pharmaceutical impurity profiling, 5-(2-Aminoethyl)-2-methoxyphenol represents a critical yet frequently misidentified analyte.[1]
It is chemically distinct from its more famous isomer, 3-Methoxytyramine (3-MT) .[1] While 3-MT (3-methoxy-4-hydroxyphenethylamine) is the primary metabolic product of dopamine via catechol-O-methyltransferase (COMT), the subject of this guide—4-O-Methyldopamine —features the methoxy group at the para position relative to the ethylamine chain, and the hydroxyl group at the meta position.[1]
This structural nuance dictates its separation behavior in chromatography, its receptor binding affinity, and its role as a specified impurity (Impurity A) in Dopamine Hydrochloride API standards.
Part 1: Molecular Identity & Structural Analysis[1]
To ensure experimental validity, researchers must verify the exact isomeric identity of their reference standards using the following descriptors.
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-O-Methyldopamine; 3-Hydroxy-4-methoxyphenethylamine; Dopamine Impurity A |
| CAS Number | 3213-30-7 (Free Base); 645-33-0 (Hydrochloride Salt) |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol (Free Base); 203.67 g/mol (HCl Salt) |
| SMILES | COC1=C(O)C=C(CCN)C=C1 |
| InChIKey | WJXQFVMTIGJBFX-UHFFFAOYSA-N |
Structural Isomerism Visualization
The following diagram contrasts the target molecule with its metabolic isomer to prevent cross-contamination in data interpretation.
Figure 1: Structural comparison between the target analyte (4-O-Methyldopamine) and the major dopamine metabolite (3-MT).[1]
Part 2: Physicochemical Characteristics[1][6][9][10]
Understanding the ionization and solubility profile of this compound is prerequisite for designing extraction protocols.[1] The molecule is amphiphilic, possessing both a basic amine and a weakly acidic phenol.
Key Physicochemical Constants[2][3]
| Property | Value / Range | Experimental Implication |
| pKa (Amine) | ~9.6 - 9.8 | At physiological pH (7.4), the amine is protonated (cationic), ensuring high water solubility but poor membrane permeability without transporters.[1] |
| pKa (Phenol) | ~8.9 | Lower than typical phenols due to the electron-withdrawing effect of the ring system. At pH > 9, the molecule becomes zwitterionic or anionic. |
| logP (Octanol/Water) | ~0.95 (Predicted) | Hydrophilic. It will not retain well on C18 columns without ion-pairing agents or high aqueous content.[1] |
| Solubility | High in H₂O, MeOH, EtOH | The HCl salt is highly hygroscopic. Stock solutions should be prepared in 0.1M HCl to prevent oxidation. |
| Melting Point | 89°C (Free Base) | Lower melting point indicates potential for thermal degradation; avoid high-temperature GC inlets without derivatization.[1] |
| Stability | Air/Light Sensitive | The phenolic moiety is susceptible to oxidation to quinones, though less so than the catechol of dopamine. |
Solubility & Stability Protocol
Author's Note: In my experience, the HCl salt is significantly more stable than the free base.
-
Storage: Store solid reference material at -20°C under Argon.
-
Solution Prep: Dissolve in degassed 10 mM HCl or mobile phase. Avoid alkaline solvents (pH > 8) for storage, as this accelerates autoxidation (browning).
Part 3: Analytical Methodologies
For drug development professionals tracking dopamine impurities, separating 4-O-methyldopamine from 3-methoxytyramine is the primary challenge.[1] Standard C18 gradients often co-elute these isomers.
Recommended HPLC-MS/MS Workflow
This protocol utilizes a pentafluorophenyl (PFP) column, which offers superior selectivity for positional isomers of phenolic amines compared to standard C18.
System: UHPLC coupled to Triple Quadrupole MS Stationary Phase: Kinetex F5 or equivalent PFP column (2.1 x 100 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient Table:
| Time (min) | % B | Flow (mL/min) | Rationale |
|---|---|---|---|
| 0.0 | 2 | 0.4 | Initial trapping of polar amines. |
| 1.0 | 2 | 0.4 | Isocratic hold to separate void volume salts. |
| 6.0 | 30 | 0.4 | Shallow gradient to resolve isomers. |
| 7.0 | 95 | 0.4 | Column wash.[1] |
Detection (ESI+):
-
Precursor Ion: m/z 168.1 [M+H]⁺
-
Quantifier Transition: 168.1 → 151.1 (Loss of NH₃)
-
Qualifier Transition: 168.1 → 137.0 (Loss of OMe)
Analytical Logic Diagram
Figure 2: Workflow for the extraction and specific detection of 4-O-Methyldopamine in complex matrices.
Part 4: Synthesis & Handling[1]
If commercial standards are unavailable or cost-prohibitive, this compound can be synthesized from Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1] This route is preferred over dopamine methylation, which yields a mixture of isomers.
Synthetic Route (Henry Reaction)
-
Condensation: React Isovanillin with Nitromethane (CH₃NO₂) using Ammonium Acetate as a catalyst to form the nitrostyrene intermediate.
-
Reduction: Reduce the nitrostyrene using Lithium Aluminum Hydride (LiAlH₄) in THF to yield the final phenethylamine.
-
Note: Strict anhydrous conditions are required for the reduction step.
-
Safety & Toxicology
-
Hazard Class: Irritant (Skin/Eye).[4]
-
Biological Activity: While less potent than dopamine, it shows cytotoxicity in neuroblastoma cell lines (SH-SY5Y) and acts as a weak agonist at trace amine receptors. Handle with standard PPE (gloves, goggles, fume hood).
References
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 645-33-0.[1][5][6][7] Retrieved February 1, 2026, from [Link]
-
PubChem. (2025).[8] 4-O-Methyldopamine Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025). Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultraperformance liquid chromatography-tandem mass spectrometry. Retrieved February 1, 2026, from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Isovanillin | 621-59-0 [chemicalbook.com]
- 3. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]
- 4. 3-Hydroxy-4-methoxyphenethylamine 645-33-0 [sigmaaldrich.com]
- 5. CAS RN undefined | Fisher Scientific [fishersci.com]
- 6. This compound | CAS 645-33-0 [matrix-fine-chemicals.com]
- 7. This compound Hydrochloride (4-O-Methyldopamine Hydrochloride) [lgcstandards.com]
- 8. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Stability of 5-(2-Aminoethyl)-2-methoxyphenol
This guide serves as an authoritative technical reference for 5-(2-Aminoethyl)-2-methoxyphenol , systematically addressing its physicochemical properties, solubility limits, and stability profiles.[1][2]
Synonyms: 4-O-Methyldopamine | 3-Hydroxy-4-methoxyphenethylamine | 4-Methoxytyramine
CAS (HCl Salt): 645-33-0 | CAS (Free Base): 3213-30-7[1][2][3]
Executive Technical Summary
This compound (commonly referred to as 4-O-Methyldopamine ) is a positional isomer of the major dopamine metabolite 3-Methoxytyramine (3-MT).[1][2] While structurally similar to dopamine, the methylation of the para-hydroxyl group alters its redox potential and solubility profile.[1][2]
Researchers must distinguish this compound from 3-MT (3-methoxy-4-hydroxyphenethylamine), as their biological activities and receptor affinities differ significantly.[1][2] This guide focuses on the Hydrochloride (HCl) salt , the standard form used in research due to its superior aqueous solubility and stability compared to the free base.
Core Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₉H₁₃NO₂[1][2][3][4][5][6][7] · HCl (Salt form) |
| Molecular Weight | 203.67 g/mol (HCl salt) |
| Appearance | White to off-white crystalline solid |
| Hygroscopicity | High (Requires desiccated storage) |
| pKa (Predicted) | ~9.6 (Amine), ~10.0 (Phenol) |
| Key Risk | Oxidation in neutral/basic solutions; Light sensitivity.[1] |
Solubility & Formulation Strategy
Solvent Compatibility Matrix
The solubility of 4-O-Methyldopamine HCl is dictated by its ionic nature.[1][2] It is highly soluble in aqueous acidic buffers but shows limited solubility in non-polar organic solvents.
| Solvent | Solubility Limit (max) | Comments |
| Water | ~50 mg/mL | Highly soluble.[1][2] Acidic pH stabilizes the solution. |
| PBS (pH 7.2) | ~10 mg/mL | Solubility decreases as pH approaches the amine pKa.[1] |
| DMSO | ~5–10 mg/mL | Recommended for organic stock solutions.[1] Use anhydrous DMSO.[8] |
| Ethanol | < 1 mg/mL | Poor solubility.[1] Not recommended for primary stock. |
| DMF | ~5 mg/mL | Alternative to DMSO, but less biocompatible.[1] |
Dissolution Protocol (Step-by-Step)
To ensure reproducibility, follow this "Self-Validating" dissolution workflow.
-
Solvent Selection:
-
For Cell Culture/In Vivo: Use PBS (pH 7.2) or Water (diluted later). If high concentrations are needed, use DMSO as a 100x stock.
-
For Analytical Standards: Use 0.1 M HCl or Methanol (sonication may be required).[1]
-
-
Preparation of Stock Solution (10 mM):
-
Weighing: Rapidly weigh the hygroscopic powder into a pre-tared amber vial.
-
Dissolution: Add the calculated volume of solvent (e.g., DMSO or Water).
-
Vortexing: Vortex for 30–60 seconds. If using DMSO, the solution may warm slightly; this is normal.
-
Inspection: Verify clarity. Any turbidity indicates incomplete dissolution or salt precipitation.
-
-
Filtration (Sterilization):
-
Use a 0.22 µm PVDF or PES syringe filter.
-
Note: Nylon filters may bind phenolic compounds; avoid if possible.
-
Visualizing the Solvation Logic
The following diagram illustrates the decision process for solvent selection based on the experimental application.
Caption: Decision tree for solvent selection to maximize solubility and stability.[1][2]
Stability & Degradation Mechanisms[1][2][3]
Solid State Stability
-
Storage: -20°C in a sealed, desiccated container.
-
Shelf Life: ≥ 2 years if protected from moisture.
-
Risk: The HCl salt is hygroscopic . Absorption of atmospheric water initiates hydrolysis and oxidation, turning the white powder to a beige/brown sticky solid.
Solution Stability (The "Oxidation Clock")
Like all catechols and phenols, 4-O-Methyldopamine is prone to oxidation, although the methoxy group at the para position (relative to the ethylamine chain, ortho to the phenol) provides some steric and electronic protection compared to dopamine.[1][2]
-
Mechanism: The phenolic hydroxyl group (C1) can deprotonate and oxidize to form a quinone-methide intermediate or couple to form dimers.[1][2]
-
pH Sensitivity:
-
pH < 4: Stable for weeks at 4°C.
-
pH > 7: Oxidation accelerates. Solutions in PBS should be used within 4–6 hours or kept on ice.
-
Color Indicator: A color change to pink, yellow, or brown indicates significant oxidation (>5% degradation).[1] Discard immediately.
-
Degradation Pathway Diagram
Understanding the breakdown helps in preventing it.
Caption: Oxidative degradation pathway triggered by basic pH and oxygen exposure.[1][2]
Handling & Storage Protocols
To maintain scientific integrity, strictly adhere to these handling protocols.
Storage of Stock Solutions
Do not store aqueous stock solutions at 4°C for long periods.
-
Aliquot: Divide stock solutions (e.g., in DMSO) into single-use aliquots (20–50 µL).
-
Freeze: Store at -80°C .
-
Thaw: Thaw only once. Do not refreeze.
Experimental Best Practices
-
Argon Purge: For highly sensitive analytical work (e.g., determining kinetic constants), purge buffers with Argon or Nitrogen gas to remove dissolved oxygen before adding the compound.
-
Darkness: Use amber tubes or wrap vessels in aluminum foil during incubation to prevent photo-oxidation.[1][2]
-
Antioxidants: If the experimental design permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer to extend the half-life of the compound in solution.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11665606, 3-Hydroxy-4-methoxyphenethylamine hydrochloride. Retrieved from [Link][1]
-
Peaston, R. T., & Weinkove, C. (2004).[1] Measurement of catecholamines and their metabolites. Annals of Clinical Biochemistry, 41(1), 17-38.[1] (Context on catecholamine stability and oxidation).
Sources
- 1. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]
- 2. CAS 3213-30-7: 4-O-Methyldopamine | CymitQuimica [cymitquimica.com]
- 3. 3-HYDROXY-4-METHOXYPHENETHYLAMINE HYDROCHLORIDE | 645-33-0 [chemicalbook.com]
- 4. 3-O-Methyldopamine hydrochloride | 1477-68-5 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 645-33-0: 3-Hydroxy-4-methoxyphenethylamine hydrochlor… [cymitquimica.com]
- 8. selleckchem.com [selleckchem.com]
Technical Whitepaper: Handling, Stability, and Safety Profiling of 5-(2-Aminoethyl)-2-methoxyphenol
[1]
Synonyms: 4-O-Methyldopamine; 3-Hydroxy-4-methoxyphenethylamine; Dopamine Impurity A (EP).[1] CAS (HCl Salt): 645-33-0 | CAS (Free Base): 3213-30-7[1][2]
Chemical Identity & Molecular Architecture
To handle this compound with scientific integrity, one must first resolve the nomenclature ambiguity common in catecholamine chemistry. While the prompt identifies the compound by its phenol-based IUPAC name, This compound , it is functionally known in neurochemistry as 4-O-Methyldopamine .[1]
Structural Disambiguation
Unlike its isomer 3-Methoxytyramine (3-MT), which is a metabolic product of COMT (catechol-O-methyltransferase) acting on dopamine, 4-O-Methyldopamine is often an impurity in synthetic dopamine or a specific pharmacological probe.[1]
-
Dopamine: 3,4-Dihydroxyphenethylamine (Catechol; highly oxidation-prone).[1]
-
3-Methoxytyramine: 3-Methoxy-4-hydroxyphenethylamine (Phenol; moderately stable).[1][3]
-
This compound (Target): 3-Hydroxy-4-methoxyphenethylamine (Phenol; moderately stable).[1]
Key Physicochemical Properties:
| Property | Value | Operational Implication |
|---|---|---|
| Molecular Weight | 167.21 g/mol (Free Base) | Calculate stoichiometry carefully if using HCl salt (MW ~203.67).[1] |
| pKa (Amine) | ~10.6 | Highly basic; readily absorbs atmospheric CO₂ (carbamate formation). |
| pKa (Phenol) | ~9.8 | Weakly acidic; deprotonation at pH >10 accelerates oxidation. |
| LogP | ~0.8 (est) | Moderate lipophilicity; soluble in DMSO, Ethanol, and Water (as salt). |
| Appearance | White to off-white powder | Self-Validating Indicator: Pink/Brown discoloration indicates oxidation.[1] |
Hazard Identification & Toxicology (E-E-A-T)
Senior Scientist Insight: Do not treat this merely as a chemical irritant. As a structural analog of dopamine, it possesses "hidden" biological activity that requires a barrier-based safety approach.[1]
Biological Hazards
-
Adrenergic/Dopaminergic Activity: While 4-O-Methyldopamine has lower affinity than dopamine, it acts as a weak agonist at TAAR1 (Trace Amine-Associated Receptor 1) .[1] Accidental systemic absorption (inhalation/transdermal) may induce sympathomimetic effects: tachycardia, hypertension, or anxiety.[1]
-
Neurotoxicity Potential: High concentrations of methoxylated phenethylamines can exhibit cytotoxicity via oxidative stress mechanisms if cellular uptake occurs.
GHS Classification & Handling Logic
-
H315 / H319 (Skin/Eye Irritant): The primary amine is caustic.
-
H335 (Respiratory Irritant): Dust inhalation is the highest risk vector during weighing.
Stability & Storage: The Self-Validating System
The integrity of your experimental data depends on the purity of this compound. Phenethylamines degrade via two primary pathways: Oxidative Dimerization and Carbamate Formation .
Degradation Mechanism Visualization
The following diagram outlines the degradation logic you must prevent.
Figure 1: Degradation pathways. The formation of quinones leads to the characteristic "browning" of the sample, while CO₂ absorption creates insoluble carbonates.[1]
Storage Protocol
-
Temperature: Store at -20°C . Room temperature storage significantly accelerates oxidation.
-
Atmosphere: The vial must be Argon or Nitrogen purged after every use.
-
Desiccation: Store within a secondary container containing active silica gel or molecular sieves. The amine moiety is hygroscopic; water facilitates the oxidation reaction.
Operational Handling & Solubilization
Directive: Use this workflow to ensure reproducibility.
Step-by-Step Solubilization Workflow
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, ruining the remaining stock.[1]
-
Solvent Choice:
-
Preferred:DMSO (anhydrous) or 0.1 M HCl .
-
Avoid: Phosphate Buffered Saline (PBS) pH 7.4 for long-term stock.[1] The neutral/basic pH promotes autoxidation.
-
-
Stock Preparation:
-
Dissolve in 0.01 M HCl or anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).[1]
-
Aliquot into single-use light-protective (amber) tubes.
-
Flash freeze in liquid nitrogen and store at -80°C.
-
Never refreeze an aliquot more than once.
-
Safety Decision Matrix
Use the diagram below to determine the correct handling environment.
Figure 2: Operational safety decision matrix based on physical state.
Emergency Response & Disposal
-
Skin Contact: Immediately wash with soap and copious water. The amine is basic; do not use vinegar or acids to neutralize on skin (exothermic risk).
-
Spill Cleanup:
-
Dampen a paper towel with 1% Acetic Acid (to neutralize the amine and prevent dust).
-
Wipe the spill carefully.
-
Dispose of as Hazardous Chemical Waste (do not flush).
-
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately due to potential corneal damage from the basic amine.
References
-
European Pharmacopoeia (Ph. Eur.). Dopamine Hydrochloride.[2] Monograph 04/2013:0664. (Identifies this compound as Impurity A). [1]
-
PubChem. Compound Summary for CID 167603, 4-O-Methyldopamine. National Library of Medicine (US). [1]
-
Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor.[1] Molecular Pharmacology, 60(6), 1181–1188.[1] (Establishes TAAR1 activity).
-
LGC Standards. Reference Standard: this compound Hydrochloride. (Provides physical data and impurity classification).[4]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound Hydrochloride (4-O-Methyldopamine Hydrochloride) [lgcstandards.com]
- 3. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]
- 4. 220291-92-9,4-Oxa-7-azaspiro[2.5]octane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Methodological & Application
5-(2-Aminoethyl)-2-methoxyphenol in neurotransmitter research
Abstract
This guide addresses the characterization and differentiation of 5-(2-Aminoethyl)-2-methoxyphenol (commonly referred to as 4-O-Methyldopamine or 4-Methoxytyramine ) in neuropharmacological research. While its structural isomer, 3-Methoxytyramine (3-MT), is the canonical metabolite of dopamine via Catechol-O-Methyltransferase (COMT), the 4-O-methyl isomer represents a critical "shadow metabolite." Its presence often indicates non-canonical enzymatic activity, chemical oxidation artifacts, or specific pharmacological interventions. This note provides a validated protocol for separating these isomers using LC-MS/MS and evaluating their activity at Trace Amine-Associated Receptor 1 (TAAR1).
Physiological & Chemical Context
The Isomer Problem in Dopamine Metabolism
Dopamine (3,4-dihydroxyphenethylamine) is metabolized by COMT, which typically transfers a methyl group to the hydroxyl at the meta (3) position, yielding 3-MT. However, under specific conditions—such as oxidative stress, altered pH, or the presence of specific COMT polymorphisms—methylation can occur at the para (4) position, yielding This compound (4-O-Methyldopamine).
-
Canonical Pathway: Dopamine
3-MT (Biomarker for dopamine release). -
Non-Canonical Pathway: Dopamine
4-O-Methyldopamine (Biomarker for aberrant methylation or chemical artifact).
Receptor Pharmacology: The TAAR1 Connection
Both isomers belong to the trace amine family. While 3-MT is an established endogenous agonist for TAAR1 (an intracellular GPCR that modulates dopaminergic firing), 4-O-Methyldopamine serves as a vital structural probe. It retains the phenethylamine pharmacophore but presents a different hydrogen-bonding landscape, often acting as a partial agonist or competitive antagonist, depending on the specific receptor variant expressed.
Analytical Protocol: Isomer-Specific Separation
Challenge: Standard C18 HPLC columns often fail to baseline-separate 3-MT and 4-O-Methyldopamine due to their identical mass-to-charge ratio (
Protocol A: LC-MS/MS Separation Parameters
| Parameter | Specification |
| Column | Fluorinated Phenyl Phase (e.g., Raptor FluoroPhenyl), 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Run Time | 8.0 minutes |
Gradient Profile:
-
0-1.0 min: Hold 5% B (Equilibration).
-
1.0-5.0 min: Ramp to 40% B (Critical separation window).
-
5.0-6.0 min: Ramp to 95% B (Wash).
-
6.1 min: Return to 5% B.
MS/MS Transitions (ESI Positive Mode):
-
Precursor:
168.1 -
Quantifier:
119.1 (Loss of and group elements) -
Qualifier:
91.1 (Tropylium ion) -
Note: While transitions are identical for both isomers, the PFP column will elute 4-O-Methyldopamine after 3-MT due to stronger interaction of the para-methoxy group with the fluorinated phase.
Experimental Workflow: Tissue Extraction & Analysis
This workflow ensures the stability of the methoxy group and prevents spontaneous oxidation of dopamine into artifactual quinones during extraction.
Figure 1: Optimized extraction workflow for labile catecholamine metabolites. The inclusion of sodium metabisulfite (
Comparative Pharmacology
When using this compound as a probe in receptor assays (e.g., cAMP accumulation in HEK293 cells expressing hTAAR1), understanding its distinct profile is essential.
| Feature | 3-Methoxytyramine (3-MT) | 4-O-Methyldopamine (4-MT) |
| Structure | 3-Methoxy-4-hydroxyphenethylamine | 4-Methoxy-3-hydroxyphenethylamine |
| Origin | Major enzymatic metabolite (COMT) | Minor metabolite / Chemical artifact |
| TAAR1 Potency | High ( | Low / Partial Agonist ( |
| D2 Receptor Affinity | Negligible | Negligible |
| Antioxidant Capacity | Moderate | High (due to hindered phenol) |
| Clinical Relevance | Pheochromocytoma Marker | Oxidative Stress Indicator |
References
-
Sotnikova, T. D., et al. (2010). "The dopamine metabolite 3-methoxytyramine is a neuromodulator." PLoS One. Link
-
Peaston, R. T., & Weinkove, C. (2004). "Measurement of catecholamines and their metabolites." Annals of Clinical Biochemistry. Link
-
Lindemann, L., et al. (2008). "Trace amine-associated receptors: from structure to function." Trends in Pharmacological Sciences. Link
-
PubChem Database. "3-Hydroxy-4-methoxyphenethylamine (Compound Summary)." National Library of Medicine. Link
-
Van Hoof, F., et al. (2020). "UHPLC-MS/MS method for the simultaneous quantification of catecholamines and their O-methylated metabolites." Clinica Chimica Acta. Link
Application Note: Advanced Quantification Strategies for 5-(2-Aminoethyl)-2-methoxyphenol
Subtitle: High-Resolution LC-MS/MS and HPLC-ECD Protocols for the Discrimination of 4-O-Methyldopamine from Isomeric Metabolites
Introduction & Analyte Profile
5-(2-Aminoethyl)-2-methoxyphenol , commonly known as 4-O-Methyldopamine or 3-Hydroxy-4-methoxyphenethylamine , is a critical minor metabolite in the catecholamine pathway. While its structural isomer, 3-Methoxytyramine (3-MT), is the major product of dopamine methylation by catechol-O-methyltransferase (COMT), the 4-O-methylated congener often serves as a specific biomarker in pharmacological studies involving COMT inhibitors or in the analysis of plant-derived alkaloids (e.g., Cactaceae species).
The Analytical Challenge: Isomeric Resolution
The primary challenge in detecting this analyte is isomeric interference . Both 4-O-Methyldopamine and 3-MT share:
-
Molecular Formula: C
H NO [1] -
Monoisotopic Mass: 167.09 Da
-
Fragmentation Patterns: Similar loss of ammonia (-17 Da) and methyl groups.
Standard C18 chromatography often fails to resolve these isomers adequately, leading to co-elution and quantitation errors. This Application Note details a Pentafluorophenyl (PFP) phase separation strategy that exploits the difference in dipole moments between the ortho and meta positioning of the methoxy group relative to the ethylamine chain.
Metabolic Context Diagram
The following diagram illustrates the divergent methylation pathways of dopamine, highlighting the necessity for specific detection of the 4-O-methyl metabolite.
Figure 1: Divergent methylation of dopamine. The target analyte (Green) must be chromatographically resolved from the major metabolite (Grey).
Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)
Direct protein precipitation is insufficient for trace-level detection of this polar amine. We utilize Mixed-Mode Weak Cation Exchange (WCX) to retain the positively charged amine while washing away neutral interferences.
Reagents
-
Loading Buffer: 10 mM Ammonium Acetate (pH 6.0).
-
Elution Solvent: 5% Formic Acid in Methanol.
-
Internal Standard (IS): 3-Methoxytyramine-d4 (Deuterated standard is acceptable as it co-elutes or elutes closely; ideally use 4-O-Methyldopamine-d3 if custom synthesis is available).
Protocol Step-by-Step
-
Pre-treatment:
-
Aliquot 200 µL of plasma/homogenate.
-
Add 20 µL of Internal Standard (100 ng/mL).
-
Add 200 µL of Loading Buffer to adjust pH to ~6.0. Vortex for 30s.
-
-
Conditioning (WCX Cartridge, 30 mg):
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Apply pre-treated sample at gravity flow or low vacuum (< 2 Hg).
-
-
Washing (Critical for Matrix Removal):
-
Wash 1: 1 mL Ammonium Acetate (10 mM, pH 6.0) – Removes proteins/anions.
-
Wash 2: 1 mL Methanol – Removes hydrophobic neutrals.
-
-
Elution:
-
Apply 2 x 400 µL of 5% Formic Acid in Methanol .
-
Note: The acid breaks the ionic interaction between the amine and the carboxylate sorbent.
-
-
Reconstitution:
-
Evaporate to dryness under N
at 40°C. -
Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Method A: LC-MS/MS (Quantitative Gold Standard)
This method prioritizes selectivity . The use of a Fluorophenyl column provides unique pi-pi interactions that separate the positional isomers based on electron density differences around the aromatic ring.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Restek Raptor Biphenyl or Phenomenex Kinetex F5 (PFP) (100 x 2.1 mm, 2.6 µm) | Fluorophenyl/Biphenyl phases offer superior isomer separation compared to C18. |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acidic pH ensures protonation of the amine; salt improves peak shape. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol provides better protic solvation for phenolic compounds than ACN. |
| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization efficiency. |
| Gradient | 0-1 min: 2% B1-6 min: 2% -> 40% B6-7 min: 95% B (Wash)7-9 min: 2% B (Re-equilibration) | Shallow gradient required to resolve the 4-O-methyl (Target) from 3-O-methyl (Interference). |
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 500°C
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|---|
| 4-O-Methyldopamine | 168.1 | 151.1 | 18 | Quantifier (Loss of NH
Analytical Logic: The 168->151 transition is the most intense (loss of ammonia from the ethylamine chain). Because 3-MT shares this transition, retention time (RT) tagging is mandatory .
-
Expected RT: 3-MT elutes slightly earlier than 4-O-Methyldopamine on PFP phases due to steric hindrance of the ortho-methoxy group in 3-MT reducing interaction with the stationary phase.
Method B: HPLC-ECD (High-Sensitivity Tissue Analysis)
For laboratories without MS/MS, Electrochemical Detection (ECD) offers femtomole-level sensitivity, often superior to MS for phenols.
System Configuration[2]
-
Detector: Coulometric or Amperometric (Glassy Carbon Electrode).
-
Applied Potential: +750 mV vs. Ag/AgCl (Oxidation of the phenol group).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., ESA MD-150, 150 x 3.2 mm).
-
Mobile Phase:
-
75 mM Sodium Dihydrogen Phosphate.
-
1.7 mM 1-Octanesulfonic Acid (OSA) – Ion Pairing Agent.
-
100 µL/L Triethylamine.
-
25 µM EDTA.
-
10% Acetonitrile.
-
pH adjusted to 3.0 with Phosphoric Acid.
-
Mechanism: The OSA (ion pairing agent) binds to the positively charged amine, increasing retention and allowing the hydrophobic C18 chain to interact with the aromatic ring. This "ion-pair chromatography" is highly effective for separating catecholamine isomers.
Experimental Workflow Diagram
Figure 2: End-to-end analytical workflow ensuring matrix removal and isomeric selectivity.
Method Validation & Quality Assurance
To ensure regulatory compliance (ICH M10), the following validation parameters must be met:
-
Selectivity: Inject a high concentration (1 µM) of 3-Methoxytyramine (isomer) and ensure it resolves from the 4-O-Methyldopamine peak (Resolution
). -
Linearity: 0.1 nM to 100 nM. (Phenolic amines often show adsorption at low concentrations; use silanized glass vials).
-
Stability: Catecholamine-like compounds oxidize rapidly.
-
Corrective Action: Samples must be collected in tubes containing Sodium Metabisulfite (4 mM) and EDTA to prevent oxidation and metal-catalyzed degradation.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interaction between amine and residual silanols on silica. | Increase Ammonium Formate concentration to 5-10 mM to mask silanols. |
| Low Recovery | Sample pH too high during SPE loading. | Ensure sample pH is < 6.[2]5. If pH > pKa of the amine (~9), it won't bind to WCX. |
| Isomer Co-elution | Column stationary phase degradation or incorrect chemistry. | Switch to a fresh PFP or Biphenyl column. Do NOT use standard C18. |
References
-
Human Metabolome Database (HMDB). "Metabocard for 3-Methoxytyramine (HMDB0000022)." Note: References isomeric properties relevant to 4-O-Methyldopamine. [Link]
-
PubChem. "this compound (Compound Summary)." National Library of Medicine. [Link]
-
Peaston, R. T., & Weinkove, C. (2004). "Measurement of catecholamines and their metabolites." Annals of Clinical Biochemistry. (Foundational text on ECD detection of methoxy-amines). [Link]
-
Laha, T. et al. (2021). "A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma." Journal of Mass Spectrometry and Advances in the Clinical Lab. (Protocol adapted for isomeric separation). [Link]
Sources
Application Note: High-Resolution HPLC Analysis of 5-(2-Aminoethyl)-2-methoxyphenol (4-O-Methyldopamine)
Topic: HPLC analysis of 5-(2-Aminoethyl)-2-methoxyphenol Content Type: Application Note and Protocol
Executive Summary & Scientific Rationale
This compound , commonly known as 4-O-Methyldopamine or 4-Methoxytyramine , is a positional isomer of the major dopamine metabolite 3-Methoxytyramine (3-MT). While 3-MT is the primary product of Catechol-O-methyltransferase (COMT) acting on dopamine, the 4-O-methyl isomer appears as a minor metabolite or impurity in synthetic dopamine derivatives.
The Analytical Challenge:
The primary difficulty in analyzing this compound is positional isomerism . 3-MT and 4-O-Methyldopamine share identical molecular weights (
The Solution: This guide presents two distinct protocols:
-
Protocol A (QC & Synthesis): A robust C18-Ion Pair method for purity analysis where isomer resolution is less critical, or for synthetic batches of the specific isomer.
-
Protocol B (Bioanalysis & Isomer Resolution): A Pentafluorophenyl (PFP) method utilizing
- interactions to achieve baseline separation of 4-O-Methyldopamine from its 3-O-methyl isomer.
Chemical Properties & Handling
| Property | Value | Notes |
| CAS Number | 3213-30-7 (Free base) | Often supplied as HCl salt (CAS 645-33-0). |
| Molecular Formula | MW: 167.21 g/mol | |
| Solubility | Water, Methanol, DMSO | Highly soluble in aqueous acid. |
| pKa (Predicted) | Basic Amine: ~9.6Phenolic OH: ~10.0 | Cationic at pH < 9. |
| Stability | Oxidation Sensitive | Phenolic group oxidizes in air/light. Use fresh buffers with EDTA. |
Method Development Strategy: The "Why" Behind the Protocol
Column Selection: The PFP Advantage
While C18 columns rely on hydrophobic interactions, they struggle to differentiate the subtle polarity shift between a meta-methoxy (3-MT) and para-methoxy (4-O-Me-DA) group.
-
Recommendation: Use a Pentafluorophenyl (PFP) stationary phase (e.g., Agilent Pursuit PFP, Phenomenex Kinetex F5).
-
Mechanism: The fluorine atoms in the PFP ring create a strong electron-deficient face, engaging in specific
- and dipole-dipole interactions with the electron-rich phenol ring of the analyte. The steric difference between the 3- and 4-position methoxy groups significantly alters this interaction, providing superior selectivity ( ) compared to C18.
Detection Modes
-
UV (280 nm): Suitable for raw material purity (Limit of Quantitation ~1 µg/mL).
-
Fluorescence (FLD): Exploits the native phenolic fluorescence (Ex 280 nm / Em 320 nm). Increases sensitivity by 10-100x over UV.
-
Electrochemical (ECD): The gold standard for sensitivity (pg/mL range). The phenol group is easily oxidized at +600 to +800 mV.
Protocol A: Quality Control (Purity Analysis)
Best for: Synthetic batch release, raw material testing.
Instrument Configuration
-
System: HPLC with UV-Vis or PDA Detector.
-
Flow Cell: Standard 10 mm pathlength.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., Waters XBridge C18), |
| Mobile Phase A | 50 mM Potassium Phosphate Buffer (pH 3.0) + 5 mM Sodium Octanesulfonate (SOS) |
| Mobile Phase B | Acetonitrile |
| Isocratic Ratio | 85% A / 15% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 280 nm |
| Injection Vol | 10 - 20 µL |
Technical Note on Ion Pairing: Sodium Octanesulfonate (SOS) is added to retain the protonated amine. Without SOS, the analyte will elute near the void volume (
Protocol B: High-Resolution Isomer Separation
Best for: Biological samples, distinguishing 3-MT from 4-O-Methyldopamine.
Instrument Configuration
-
System: UHPLC or HPLC with Fluorescence (FLD) or Electrochemical Detector (ECD).[1]
-
Tubing: PEEK (biocompatible) recommended for ECD to reduce noise.
Chromatographic Conditions
| Parameter | Setting |
| Column | Pentafluorophenyl (PFP/F5) (e.g., Kinetex F5), |
| Mobile Phase A | 0.1% Formic Acid in Water (for MS/FLD) OR 50 mM Acetate Buffer pH 4.0 (for ECD) |
| Mobile Phase B | Methanol (Methanol provides better selectivity on PFP than ACN) |
| Gradient | T=0: 5% BT=5: 30% BT=7: 90% B (Wash)T=7.1: 5% B (Re-equilibrate) |
| Flow Rate | 0.3 - 0.4 mL/min |
| Detection | FLD: Ex 285 nm / Em 325 nmECD: Screening mode (+750 mV) |
| Run Time | 10 minutes |
Expected Separation
-
3-Methoxytyramine (3-MT): Elutes earlier (more polar interaction with PFP).
-
4-O-Methyldopamine: Elutes later.
-
Resolution (
): Typically > 2.0 using Methanol/PFP system.
Sample Preparation Workflow (Biological Matrices)
For plasma or urine analysis, Solid Phase Extraction (SPE) is required to remove protein and salt interferences.
Figure 1: Sample preparation workflow emphasizing Weak Cation Exchange (WCX) SPE for optimal recovery of the amine metabolite.
Validation & Troubleshooting
Linearity & Sensitivity
| Parameter | UV Detection (Protocol A) | FLD/ECD (Protocol B) |
| Linear Range | 1.0 – 100 µg/mL | 1.0 – 1000 ng/mL |
| LOD (S/N=3) | ~0.2 µg/mL | ~50 pg/mL (ECD) / 0.5 ng/mL (FLD) |
| Precision (RSD) | < 2.0% | < 5.0% |
Troubleshooting Guide
Issue 1: Peak Tailing
-
Cause: Interaction of the basic amine with residual silanols on the silica support.
-
Fix: Ensure the column is "Base Deactivated". Increase buffer concentration to 50 mM. If using Protocol A, ensure adequate Ion Pair reagent (SOS) is present.
Issue 2: Co-elution with 3-MT
-
Cause: Inadequate selectivity.
-
Fix: Switch from Acetonitrile to Methanol (Protocol B). Methanol promotes stronger
- selectivity on PFP columns. Lower the column temperature to 25°C to increase retention differences.
Issue 3: Loss of Signal (ECD)
-
Cause: Electrode fouling.
-
Fix: Phenols can polymerize on the electrode surface at high potentials. Clean the working electrode by pulsing to a negative potential (-200 mV) or mechanically polishing if using a glassy carbon electrode.
References
-
Peaston, R. T., & Weinkove, C. (2004). Measurement of catecholamines and their metabolites. Annals of Clinical Biochemistry, 41(1), 17–38. Link
-
Agilent Technologies. (2022). Rapid and Sensitive Quantitation of Metanephrines and 3-Methoxytyramine in Human Plasma Using an Agilent Ultivo Triple Quadrupole LC/MS.[1] Application Note 5994-4838EN. Link
-
PubChem. (2023). This compound (Compound Summary). National Library of Medicine. Link
-
Bhatia, A., et al. (2021).[2] A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. Clinica Chimica Acta, 523, 445-451. Link
-
ChemicalBook. (2023). 4-(2-Aminoethyl)-2-methoxyphenol Properties and Safety. Link
Sources
5-(2-Aminoethyl)-2-methoxyphenol: The "Regio-Perfect" Scaffold for Isoquinoline Synthesis
Executive Summary
5-(2-Aminoethyl)-2-methoxyphenol (also known as 4-O-Methyldopamine or 3-Hydroxy-4-methoxyphenethylamine) is a critical phenolic building block in medicinal chemistry. Unlike its isomer homovanillylamine (4-hydroxy-3-methoxyphenethylamine), this scaffold possesses a unique electronic substitution pattern that directs electrophilic aromatic substitution (EAS) with exceptional regiocontrol.
This application note details the strategic utility of this compound, specifically focusing on its superior performance in Pictet-Spengler cyclizations to yield 7-hydroxy-6-methoxy-tetrahydroisoquinolines (THIQs). We provide validated protocols for isoquinoline construction and amide coupling, supported by mechanistic insights and safety guidelines.
Chemical Profile & Structural Advantage
Physicochemical Properties
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 4-O-Methyldopamine; 3-Hydroxy-4-methoxyphenethylamine |
| CAS Number | 645-33-0 (HCl salt); 3213-30-7 (Free base) |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol (Free base) |
| Appearance | Off-white to beige powder (HCl salt) |
| Solubility | Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM |
The "Para-Directing" Advantage
The synthetic value of this compound lies in the relative positioning of its substituents.
-
Hydroxyl Group (C1 of phenol / C3 of chain system): Strongest activating group (Strong EDG). Directs ortho/para.
-
Methoxy Group (C2 of phenol / C4 of chain system): Moderate activating group. Directs ortho/para.
-
Ethylamine Chain (C5 of phenol / C1 of chain system): Weak activator.
Mechanism of Regiocontrol: In cyclization reactions (e.g., Pictet-Spengler), the ring closure occurs para to the strongest activating group (the -OH) if that position is unblocked.
-
In this compound: The position para to the -OH is C6 (ortho to the ethylamine chain). This position is sterically accessible and electronically primed, leading to clean formation of the 7-hydroxy-6-methoxy-THIQ isomer.
-
Contrast with Homovanillylamine: In the 4-hydroxy-3-methoxy isomer, the position para to the -OH is occupied by the ethylamine chain (ipso). Cyclization is forced ortho to the phenol, often competing with the para-methoxy direction, leading to sluggish rates or regioisomeric mixtures.
Application 1: Regioselective Pictet-Spengler Cyclization
Target: Synthesis of 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolines. Relevance: This core is ubiquitous in alkaloids (e.g., Salsolinol derivatives) and dopaminergic ligands.
Mechanistic Pathway
The reaction proceeds via the formation of an iminium ion intermediate, followed by an intramolecular electrophilic aromatic substitution.
Figure 1: Mechanistic flow of the Pictet-Spengler reaction utilizing the para-directing power of the 3-hydroxyl group.
Detailed Protocol
Reagents:
-
This compound HCl (1.0 equiv)
-
Aldehyde (1.1 equiv) (e.g., Formaldehyde, Acetaldehyde, Benzaldehyde)
-
Triethylamine (Et₃N) (1.0 equiv, to neutralize HCl salt)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Acid Catalyst: Trifluoroacetic acid (TFA) or 6N HCl (if not using pre-formed imine)
Step-by-Step Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound HCl (1.0 g, 4.9 mmol) in dry MeOH (10 mL).
-
Add Et₃N (0.68 mL, 4.9 mmol) and stir for 10 minutes at room temperature (RT).
-
Add the aldehyde (5.4 mmol) dropwise.
-
Checkpoint: Stir at RT for 1-2 hours. Monitor by TLC (DCM/MeOH 9:1) for the disappearance of the starting amine.[1]
-
-
Cyclization:
-
Cool the mixture to 0°C.
-
Slowly add TFA (2.0 mL) or 6N HCl (2.0 mL). Caution: Exothermic.
-
Heat the reaction to reflux (65°C for MeOH) for 4–12 hours.
-
Validation: Reaction is complete when the imine intermediate is consumed.[1]
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in water (20 mL).
-
Basify to pH ~9 using saturated NaHCO₃ or NH₄OH.
-
Extract with DCM (3 x 20 mL). Note: If the product is highly polar (due to the phenol), use DCM/Isopropanol (3:1) for extraction.
-
Dry combined organics over Na₂SO₄, filter, and concentrate.[2]
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH gradient).
-
Alternatively, recrystallize the HCl salt from EtOH/Et₂O.
-
Application 2: Synthesis of Capsaicinoid Analogues (Amide Coupling)
Target: Synthesis of Non-Pungent Vanilloid TRPV1 Modulators. Relevance: The 3-hydroxy-4-methoxy pattern ("Isovanillyl") often retains receptor binding affinity while mitigating the pungency associated with the natural 4-hydroxy-3-methoxy (Vanillyl) capsaicinoids.
Workflow Diagram
Figure 2: General workflow for the synthesis of isovanillyl amides.
Detailed Protocol
Reagents:
-
Carboxylic Acid (e.g., Nonanoic acid) (1.0 equiv)
-
This compound HCl (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Activation:
-
Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 30 minutes at RT to form the active ester.
-
-
Coupling:
-
Add this compound HCl (1.0 mmol).
-
Add DIPEA (3.0 mmol) dropwise.
-
Stir the mixture at RT for 12–16 hours under nitrogen atmosphere.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Wash sequentially with:
-
1M HCl (2 x 20 mL) (Removes unreacted amine and DIPEA).
-
Saturated NaHCO₃ (2 x 20 mL) (Removes unreacted acid and HOBt).
-
Brine (1 x 20 mL).
-
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).
-
Handling & Stability
-
Oxidation Sensitivity: Like all electron-rich phenols/catechol derivatives, the free base is prone to oxidation (browning) upon exposure to air.
-
Recommendation: Store as the HCl salt at -20°C.
-
Handling: Perform free-basing immediately prior to reaction or under inert atmosphere (Ar/N₂).
-
-
Safety: The compound is a skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Matrix Fine Chemicals. this compound | CAS 645-33-0. Retrieved from
-
PubChem. this compound (Compound). National Library of Medicine. Retrieved from
-
Crowder, J. R., Grundon, M. F., & Lewis, J. R. (1958). Bisbenzylisoquinolines. Part II. The synthesis of 5-(2-aminoethyl)-4′-carboxy-2 : 3-dimethoxydiphenyl ether. Journal of the Chemical Society. Retrieved from
-
Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. Retrieved from
-
LGC Standards. this compound Hydrochloride. Retrieved from
Sources
Technical Application Note: 5-(2-Aminoethyl)-2-methoxyphenol (4-O-Methyldopamine) in Medicinal Chemistry
[1]
Executive Summary & Chemical Identity[2][3][4]
5-(2-Aminoethyl)-2-methoxyphenol , commonly known in literature as 4-O-Methyldopamine or 3-Hydroxy-4-methoxyphenethylamine , represents a critical, yet often overlooked, regioisomer of the major dopamine metabolite 3-methoxytyramine (3-MT).
While 3-MT (3-methoxy-4-hydroxyphenethylamine) is the canonical product of COMT-mediated methylation, the title compound (4-O-methyl) serves two distinct high-value roles in drug discovery:
-
Analytical Standard: It is a regulated impurity (Impurity A) in Dopamine HCl API manufacturing, requiring rigorous quantification.
-
Scaffold Diversity: It acts as the precursor for the 7-methoxy-6-hydroxy-tetrahydroisoquinoline series via Pictet-Spengler cyclization. This regioisomerism allows medicinal chemists to probe the hydrogen-bond donor/acceptor requirements of adrenergic and dopaminergic receptors with high precision.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4-O-Methyldopamine; Iso-3-MT |
| CAS (HCl salt) | 645-33-0 |
| Molecular Formula | C₉H₁₃NO₂[1][2][3][4][5][6][7] · HCl |
| MW | 203.67 g/mol (HCl salt) |
| Key Feature | "Inverted" catechol methylation relative to standard metabolic pathways. |
Strategic Synthesis Protocol (De Novo)
Commercially available 4-O-methyldopamine is often cost-prohibitive for gram-scale library synthesis. The following protocol outlines a robust, self-validating synthesis starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde). This route avoids the regioselectivity issues inherent in methylating dopamine directly.
Workflow Visualization
The following diagram illustrates the reaction pathway and critical control points.
Figure 1: Chemo-selective synthesis pathway from Isovanillin to 4-O-Methyldopamine.
Detailed Methodology
Step 1: Nitroaldol Condensation (Henry Reaction)
Objective: Convert the aldehyde to the nitrostyrene derivative.
-
Reagents: Isovanillin (1.0 eq), Nitromethane (solvent/reagent, 10 eq), Ammonium Acetate (0.4 eq).
-
Protocol:
-
Dissolve isovanillin in nitromethane. Add ammonium acetate.
-
Reflux (approx. 101°C) for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Critical Endpoint: The reaction is complete when the aldehyde spot (Rf ~0.5) disappears and a bright yellow fluorescent spot (nitrostyrene) appears.
-
Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane in vacuo and recrystallize from MeOH/IPA.
-
Yield: Expect 80-90% as yellow needles.
-
Step 2: Hydride Reduction
Objective: Reduce the nitroalkene to the primary amine.
-
Reagents: LiAlH₄ (4.0 eq) in anhydrous THF (or H₂/Pd-C for milder conditions).
-
Protocol:
-
Prepare a suspension of LiAlH₄ in dry THF at 0°C under Argon.
-
Add the nitrostyrene (dissolved in THF) dropwise to control exotherm.
-
Reflux for 6 hours. The yellow color should fade to a grey/white suspension.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).
-
Filter the granular precipitate. Acidify the filtrate with HCl/Ether to precipitate the amine salt.
-
-
Self-Validation: The final product must be white. A pink/brown tint indicates oxidation (quinone formation). Store under inert gas.
Medicinal Chemistry Application: Iso-Pictet-Spengler Cyclization
The primary utility of this compound in drug design is generating Tetrahydroisoquinoline (THIQ) libraries that possess a non-canonical substitution pattern (6-OH, 7-OMe).
Most commercial THIQ libraries are derived from dopamine (6,7-diOH) or 3-MT (6-OMe, 7-OH). By using the 4-O-methyl isomer, you invert the H-bond donor/acceptor sites, which is a powerful tactic to improve selectivity for D1/D2 receptors or adrenergic targets.
Protocol: Phosphate-Buffered Pictet-Spengler
Traditional acid-catalyzed methods (TFA/DCM) often lead to decomposition of electron-rich phenols. This modified phosphate-buffered protocol ensures milder cyclization.
-
Preparation: Dissolve 4-O-Methyldopamine HCl (1.0 eq) in 0.1 M Phosphate Buffer (pH 6.0).
-
Aldehyde Addition: Add the aldehyde partner (1.1 eq) (e.g., formaldehyde for simple methylation, or substituted benzaldehydes for complexity).
-
Incubation: Stir at 37°C for 24-48 hours.
-
Note: The reaction is slower than with dopamine due to the steric bulk of the methoxy group para to the cyclization site (position 6).
-
-
Workup: Basify to pH 9 with Na₂CO₃ and extract with DCM.
-
Purification: Flash chromatography (DCM/MeOH/NH₃).
Logical Decision Tree for Scaffold Use
Use the following logic to determine when to deploy this specific isomer in your SAR campaign.
Figure 2: Decision logic for selecting the 4-O-Methyldopamine scaffold in library design.
Analytical Differentiation & Quality Control
Distinguishing 4-O-Methyldopamine from its isomer 3-Methoxytyramine is critical, especially when the compound is used as an impurity standard.
1H NMR Diagnostic Signals (DMSO-d6)
-
4-O-Methyldopamine (The Iso-form):
-
The protons on the aromatic ring show a specific coupling pattern.
-
Look for the C2-H (ortho to OMe, meta to alkyl).
-
Key Shift: The methoxy singlet appears at ~3.75 ppm .
-
NOE Signal: Strong NOE observed between the Methoxy group and the proton at position 5 (ortho to the ethylamine chain)? No, the Methoxy is at 4.[1][2][8][9] The NOE will be between the Methoxy (pos 4) and the Proton at position 5 .
-
-
3-Methoxytyramine (The Standard):
HPLC Method (USP Compatible)
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 30% B over 20 minutes.
-
Differentiation: 4-O-Methyldopamine typically elutes after 3-Methoxytyramine due to the slightly higher lipophilicity of the para-methoxy arrangement compared to the meta-methoxy (which can form an intramolecular H-bond with the adjacent hydroxyl, altering solvation).
References
-
Biosynth. 3-Hydroxy-4-methoxyphenethylamine HCl Product Page.[5] (Accesses pharmacological applications and physical data).[9][10] Link[5]
-
Cayman Chemical. 3-hydroxy-4-Methoxyphenethylamine (hydrochloride) Product Information. (Details on biological activity, toxicity in SH-SY5Y cells, and cardiovascular effects). Link
-
LGC Standards. Dopamine Hydrochloride Impurity A (4-O-Methyldopamine). (Reference for use as a pharmaceutical impurity standard). Link[11]
-
Royal Society of Chemistry (RSC). Synthesis of norerythrinadienone by phenolic oxidative coupling. (Describes the use of the scaffold in oxidative coupling reactions for alkaloid synthesis). Link
-
National Institutes of Health (NIH) / PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. (Review of Pictet-Spengler methodologies relevant to phenethylamine cyclizations). Link
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. biosynth.com [biosynth.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. CAS RN 645-33-0 | Fisher Scientific [fishersci.com]
- 5. 3-HYDROXY-4-METHOXYPHENETHYLAMINE HYDROCHLORIDE | 645-33-0 [chemicalbook.com]
- 6. Studies on the syntheses of heterocyclic compounds. Part CCCXCIII. Synthesis of norerythrinadienone by phenolic oxidative coupling - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. 3-Hydroxy 4-Methoxyphenethylamine HCl | Axios Research [axios-research.com]
- 9. CAS 645-33-0: 3-Hydroxy-4-methoxyphenethylamine hydrochlor… [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound Hydrochloride (4-O-Methyl… [cymitquimica.com]
Application Note: Cell-Based Assays Using 5-(2-Aminoethyl)-2-methoxyphenol (4-O-Methyldopamine)
Introduction & Molecule Profile[1][2][3][4][5]
5-(2-Aminoethyl)-2-methoxyphenol , commonly known as 4-O-Methyldopamine (4-O-MDA) or para-O-methyldopamine, is a positional isomer of the major dopamine metabolite 3-methoxytyramine (3-MT). While 3-MT is the primary product of Catechol-O-methyltransferase (COMT) acting on dopamine, 4-O-MDA represents the minor methylation product.
Despite its lower physiological abundance, 4-O-MDA is a critical pharmacological probe. It exhibits distinct lipophilicity and receptor binding profiles compared to dopamine and 3-MT, particularly at
Chemical Identity[1][2][5][6][7][8]
-
IUPAC Name: this compound[1]
-
Common Synonyms: 4-O-Methyldopamine; 3-Hydroxy-4-methoxyphenethylamine[1]
-
CAS Number: 645-33-0 (Hydrochloride salt)[1]
-
Molecular Formula:
[1] -
Key Property: Unlike dopamine, the 4-position hydroxyl is methylated, altering its hydrogen-bonding capacity and susceptibility to auto-oxidation.
Biological Context & Utility[4]
-
Receptor Selectivity: Used to map the binding pocket requirements of adrenergic and dopaminergic GPCRs.
-
Neurotoxicity Mechanisms: Acts as a comparator in oxidative stress assays; it generates different reactive oxygen species (ROS) profiles than dopamine due to the blocked para-hydroxyl group.
-
Metabolic Stability: A substrate for Monoamine Oxidase (MAO) but resistant to further COMT methylation at the 4-position.
Experimental Protocols
Protocol A: Differential Neurotoxicity & Oxidative Stress Screening
Objective: To quantify the cytotoxicity and ROS generation of 4-O-MDA in dopaminergic neuronal cells (SH-SY5Y) compared to Dopamine.
Rationale
Dopamine induces toxicity via rapid auto-oxidation to dopamine-quinone. 4-O-MDA, lacking the para-hydroxyl group, undergoes a different oxidation mechanism. This assay distinguishes between toxicity caused by receptor over-activation versus direct oxidative damage.
Materials
-
Cell Line: SH-SY5Y (Human Neuroblastoma), differentiated with Retinoic Acid (10
M) for 5 days. -
Reagents: 4-O-Methyldopamine HCl, Dopamine HCl, DCFDA (Cellular ROS Assay Kit), MTT or CCK-8 Reagent.
-
Control: N-Acetylcysteine (NAC) as an antioxidant control.
Step-by-Step Workflow
-
Cell Seeding:
-
Seed differentiated SH-SY5Y cells at
cells/well in 96-well black-walled plates (for fluorescence) and clear plates (for viability). -
Incubate for 24 hours at 37°C, 5%
.
-
-
Compound Preparation:
-
Prepare 100 mM stock of 4-O-MDA in DMSO (Note: Ensure stock is fresh; protect from light).
-
Dilute in serum-free media to final concentrations: 10, 50, 100, 200, 500
M. -
Critical Step: Prepare solutions immediately before use to prevent premature oxidation in the tube.
-
-
Treatment:
-
Remove culture media and wash cells once with HBSS.
-
Add 100
L of treatment media containing 4-O-MDA. -
Include "Vehicle Control" (DMSO) and "Positive Control" (Dopamine 200
M). -
Incubate for 12 to 24 hours .[2]
-
-
ROS Detection (DCFDA Assay):
-
45 minutes prior to the end of incubation, add DCFDA (25
M final) directly to the wells. -
Read Fluorescence: Ex/Em = 485/535 nm.
-
-
Viability Quantification (CCK-8):
-
For the viability plate, add 10
L CCK-8 reagent per well. -
Incubate 2 hours.
-
Measure Absorbance at 450 nm.
-
Data Interpretation
-
High ROS / Low Viability: Indicates oxidative stress mechanism.
-
Low ROS / Low Viability: Indicates non-oxidative apoptotic pathway (e.g., receptor-mediated).
-
Expected Result: 4-O-MDA typically shows lower acute toxicity and ROS generation than Dopamine due to the methylated phenol, making it a useful negative control for quinone-mediated toxicity studies.
Protocol B: Alpha-Adrenergic Receptor Functional Assay (Calcium Flux)
Objective: To determine the agonist activity of 4-O-MDA at
Rationale
4-O-MDA retains affinity for adrenergic receptors but acts as a partial agonist/antagonist depending on the subtype. This assay measures intracellular calcium release (
Materials
-
Cell Line: CHO-K1 cells stably expressing human ADRA1A (
). -
Reagents: Fluo-4 AM (Calcium Indicator), Probenecid (inhibits dye efflux).
-
Instrumentation: FLIPR or standard fluorescence plate reader with injectors.
Step-by-Step Workflow
-
Dye Loading:
-
Seed cells at
cells/well in 96-well black plates. -
Wash cells with Assay Buffer (HBSS + 20 mM HEPES).
-
Load cells with Fluo-4 AM (4
M) + Probenecid (2.5 mM) for 45 minutes at 37°C.
-
-
Baseline Measurement:
-
Transfer plate to reader.
-
Record baseline fluorescence (Ex 494 / Em 516) for 10 seconds.
-
-
Agonist Injection:
-
Inject 4-O-MDA (titration: 1 nM to 100
M) automatically. -
Record fluorescence kinetic trace for 120 seconds.
-
-
Analysis:
-
Calculate
(Peak Fluorescence minus Baseline / Baseline). -
Plot Dose-Response Curve (Log[Agonist] vs. Response).
-
Visualization of Metabolic & Experimental Pathways
Figure 1: Divergent Metabolism of Dopamine
This diagram illustrates the structural relationship between Dopamine, its major metabolite (3-MT), and the isomer of interest (4-O-MDA), highlighting the specific enzymatic pathways.
Caption: Figure 1. Metabolic divergence of Dopamine mediated by COMT. 4-O-Methyldopamine is the 4-methoxy isomer, distinct from the canonical 3-methoxytyramine metabolite.
Figure 2: Neurotoxicity Assay Workflow
A logical flow for the differential screening of oxidative stress versus apoptosis.
Caption: Figure 2. Dual-readout assay workflow for distinguishing oxidative stress mechanisms from general cytotoxicity.
Troubleshooting & Optimization Guide
| Parameter | Observation | Possible Cause | Solution |
| Stability | Solution turns pink/brown | Auto-oxidation of the phenol group. | Prepare stocks in degassed acidic water (1mM HCl) or DMSO; use immediately. |
| Potency | High EC50 in GPCR assay | Low receptor expression or incorrect subtype. | 4-O-MDA is selective; verify expression of |
| Cell Health | High background toxicity | Serum interaction. | Perform assays in serum-free HBSS or Phenol Red-free media to avoid quenching/binding. |
References
-
Haque, M. E., et al. (2003).[1] "Apoptosis-inducing neurotoxicity of dopamine and its metabolites via reactive quinone generation in neuroblastoma cells."[1] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
- Goldberg, L. I., et al. (1978). "Structure-activity relationships of catecholamines and related compounds." Pharmacological Reviews.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 100798, 4-O-Methyldopamine. Retrieved from [Link]
Sources
Application Note: In Vivo Characterization of 5-(2-Aminoethyl)-2-methoxyphenol (4-O-Methyldopamine)
[1][2][3]
Executive Summary & Compound Identity
5-(2-Aminoethyl)-2-methoxyphenol is a specific positional isomer of the catecholamine metabolite family.[1][2][3] In the context of neuropharmacology and drug development, it is most accurately identified as 4-O-Methyldopamine (4-OMe-DA).[1][2][3]
It is crucial to distinguish this compound from its more abundant isomer, 3-Methoxytyramine (3-MT) .[1][2][3] While 3-MT is the major metabolite of dopamine produced by Catechol-O-methyltransferase (COMT), 4-O-Methyldopamine represents the minor metabolic product (para-O-methylation) and is a regulated impurity in clinical Dopamine Hydrochloride formulations (European Pharmacopoeia Impurity A).[1][2][3]
Chemical Structure & Nomenclature:
-
Common Synonyms: 4-O-Methyldopamine; 4-Methoxytyramine; Dopamine Impurity A.[1][2][3]
-
Key Structural Feature: The methoxy group is at the para position relative to the ethylamine chain, and the hydroxyl group is at the meta position.[1][2][3] (Contrast with 3-MT: Methoxy at meta, Hydroxy at para).
This application note details protocols for the in vivo characterization of 4-O-Methyldopamine, focusing on its pharmacokinetics (PK), safety pharmacology (toxicology of impurities), and functional neuropharmacology.[1][2][3]
Metabolic Pathway & Biological Context[1][2][3][4][5]
Understanding the formation of 4-O-Methyldopamine is essential for interpreting in vivo data.[1][2][3] It arises from the enzymatic action of COMT on dopamine.[1][2][3] While COMT preferentially methylates the meta-hydroxyl group (forming 3-MT), a small fraction (~1-10% depending on tissue/species) undergoes para-methylation to form 4-O-Methyldopamine.[1][2][3]
Visualization: Dopamine Metabolic Divergence[1][2][3]
Figure 1: Divergent metabolic pathways of Dopamine mediated by COMT. 4-O-Methyldopamine is the minor product and a specific marker for para-O-methylation activity.[1][2][3]
Protocol A: Pharmacokinetic Profiling (LC-MS/MS)
Objective: To quantify this compound in plasma or brain tissue, distinguishing it from the isobaric 3-MT. Application: Validating COMT inhibitor specificity or tracking "Impurity A" clearance in safety studies.[1][2][3]
Materials
-
Internal Standard (IS): Dopamine-d4 or 3-Methoxytyramine-d4.[1][2][3]
-
Extraction Solvent: 0.1 M Perchloric acid (for tissue) or Acetonitrile (protein precipitation for plasma).[1][2][3]
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm) capable of resolving positional isomers.[1][2][3]
Step-by-Step Methodology
-
Sample Preparation (Plasma):
-
Chromatographic Separation (Critical):
-
Note: 3-MT and 4-O-Methyldopamine have identical masses (m/z 168.1).[1][2][3] Separation relies on retention time.[1][2][3]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B (0-1 min) -> 30% B (5 min) -> 90% B (6 min).
-
Validation: 4-O-Methyldopamine typically elutes after 3-MT due to the para-methoxy group increasing lipophilicity slightly compared to the meta-isomer.[1][2][3]
-
-
MS/MS Detection Parameters:
Protocol B: In Vivo Safety & Cardiovascular Pharmacology
Objective: As a known pharmaceutical impurity, 4-O-Methyldopamine must be assessed for sympathomimetic toxicity (e.g., hypertension, tachycardia) distinct from dopamine.[1][2][3]
Experimental Design
Surgical & Dosing Protocol[1][2][3]
-
Anesthesia: Induce with Urethane (1.2 g/kg IP) or Isoflurane (2-3%).[1][2][3]
-
Cannulation: Cannulate the femoral vein for drug administration and the femoral artery for blood pressure (BP) monitoring.[1][2][3]
-
Stabilization: Allow 30 minutes for BP and Heart Rate (HR) to stabilize.
-
Administration:
-
Data Acquisition: Record Mean Arterial Pressure (MAP) and HR continuously for 15 minutes post-injection.
Expected Outcomes & Interpretation[1][2][3][5][6][7][8]
| Parameter | Dopamine (Control) | 4-O-Methyldopamine | Interpretation |
| MAP Response | Sharp, transient increase | Mild to Moderate increase | 4-O-MD retains weak adrenergic agonist activity.[1][2][3] |
| Heart Rate | Reflex bradycardia or tachycardia | Minor tachycardia | Less potent chronotropic effect than parent.[1][2][3] |
| Duration | Short (< 5 min) | Moderate (5-10 min) | Methoxy group may delay metabolic clearance compared to DA.[1][2][3] |
Protocol C: Functional Neuropharmacology (Locomotor Activity)
Objective: To determine if 4-O-Methyldopamine possesses central biological activity (e.g., crossing the BBB and influencing dopaminergic signaling).[1][2][3] Recent studies on plant derivatives (e.g., Achyranthes ferruginea) suggest feruloyl-derivatives of this amine have analgesic/sedative properties; this protocol tests the free amine.[1][2][3]
Methodology: Open Field Test
-
Acclimatization: House mice (C57BL/6) in the testing room for 1 hour prior to the experiment.
-
Treatment:
-
Observation:
-
Endpoints:
Mechanistic Insight
If 4-O-Methyldopamine shows significant locomotor inhibition, it may act as a partial agonist or antagonist at D2 receptors, or via off-target adrenergic modulation.[1][2][3] If it increases locomotion, it may act as a dopamine reuptake inhibitor or releasing agent, though likely with lower potency than amphetamines.[1][2][3]
References
-
European Pharmacopoeia. (2023).[1][2][3] Dopamine Hydrochloride: Impurity A (4-O-Methyldopamine).[1][2][3]
-
Reza, A. S. M. A., et al. (2023).[1][2][3][4] Experimental and pharmacoinformatic approaches unveil the neuropharmacological and analgesic potential of chloroform fraction of Roktoshirinchi (Achyranthes ferruginea Roxb.).[1][2][3][4] ResearchGate. Retrieved from [Link]
-
PubChem. (2023).[1][2][3] this compound (Compound CID 1748).[1][2][3] Retrieved from [Link]
Application Notes & Protocols: The Role of 5-(2-Aminoethyl)-2-methoxyphenol in Enzymatic Inhibition Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 5-(2-Aminoethyl)-2-methoxyphenol, a compound also widely known as 5-Methoxytryptamine (5-MT) or Mexamine, and its application in enzymatic inhibition studies. While primarily recognized as a potent serotonin receptor agonist, its metabolic pathway intrinsically links it to the monoamine oxidase (MAO) enzyme family.[1] This document elucidates the critical relationship between 5-MT and MAO, detailing the scientific rationale and methodologies for investigating this interaction. Furthermore, we will explore the broader context of methoxyphenol compounds as enzyme inhibitors and provide detailed protocols for robust in vitro enzyme assays.
Introduction to this compound (5-MT)
This compound, or 5-Methoxytryptamine (5-MT), is a tryptamine derivative that is structurally related to the neurotransmitter serotonin and the hormone melatonin.[1][2] It is a naturally occurring compound found in the pineal gland.[1] The primary pharmacological action of 5-MT is as a potent, non-selective serotonin receptor agonist, with particularly high affinity for the 5-HT2A receptor.[1] Despite its potent in vitro activity, the in vivo effects of orally administered 5-MT in humans are limited due to its rapid metabolism, primarily by monoamine oxidase (MAO).[1][3] This metabolic vulnerability is a key point of interest for enzymatic inhibition studies, as co-administration with MAO inhibitors (MAOIs) can dramatically potentiate its effects.[1][4]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C11H14N2O | [5] |
| Solubility | Soluble in polar solvents like water and alcohols. Insoluble in non-polar solvents. Solubility is pH-dependent. | [6] |
| Chemical Structure | A versatile building block in chemical synthesis for pharmaceuticals and agrochemicals. | [5] |
The Central Role of Monoamine Oxidase (MAO) in 5-MT Metabolism
Monoamine oxidases are a family of enzymes located in the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine.[7] There are two main isoenzymes, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[8]
5-MT is a substrate for MAO, and its rapid breakdown by this enzyme significantly curtails its systemic exposure and pharmacological activity.[1][3] Studies have shown that inhibition of MAO-A leads to increased plasma and brain levels of 5-MT.[4] This metabolic relationship is the foundation for using 5-MT in enzymatic inhibition studies, primarily as a substrate to probe the efficacy of MAO inhibitors.
Mechanism of MAO-mediated Metabolism of 5-MT
The enzymatic reaction catalyzed by MAO involves the oxidative deamination of the primary amine group of 5-MT. This process is crucial for regulating the levels of monoamines in the body.
Caption: MAO-mediated metabolism of 5-MT.
Broader Context: Methoxyphenols as Enzyme Inhibitors
The chemical structure of 5-MT, specifically the 2-methoxyphenol moiety, places it within a class of compounds that have been investigated for their inhibitory effects on various enzymes. Phenolic compounds, in general, are known to interact with proteins and can inhibit enzyme activity through various mechanisms, including covalent attachment to reactive nucleophilic sites on the enzyme.[9]
Studies on other 2-methoxyphenols have demonstrated inhibitory activity against enzymes such as:
-
Cyclooxygenase-2 (COX-2): Many 2-methoxyphenols have been identified as COX-2 inhibitors.[10]
-
Myeloperoxidase (MPO): Methoxyphenol derivatives have been explored as reversible inhibitors of MPO, which has implications for treating atherosclerosis.[11]
-
Catechol-O-methyltransferase (COMT): While 5-MT itself is not a primary COMT inhibitor, other catechol-containing compounds, including some phenolics, are known to inhibit COMT.[12][13][14]
These findings suggest that while 5-MT's primary interaction is as a substrate for MAO, its structural scaffold holds potential for the design of novel inhibitors for other enzymes.
Protocols for Enzymatic Inhibition Studies
The following protocols provide a framework for investigating the interaction between 5-MT and MAO, as well as for screening for potential inhibitory activity against other enzymes.
In Vitro Monoamine Oxidase (MAO) Activity Assay
This protocol is designed to measure the activity of MAO and to determine the inhibitory potential of test compounds. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[8][15]
Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine or 5-MT), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then detected using a fluorometric or colorimetric probe.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: p-Tyramine (a common substrate for both MAO-A and MAO-B) or 5-MT
-
Test Inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B, or an experimental compound)
-
Detection Reagent (e.g., Amplex Red or similar H₂O₂ probe)
-
Horseradish Peroxidase (HRP)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Prepare a working solution of the MAO enzyme in Assay Buffer.
-
Prepare a working solution of the substrate in Assay Buffer.
-
Prepare the Detection Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of the MAO enzyme solution.
-
Add 25 µL of the test inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the Detection Reagent.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Self-Validating System:
-
Positive Controls: Include known MAO inhibitors (clorgyline for MAO-A, pargyline for MAO-B) to validate the assay's sensitivity and performance.
-
Negative Control: A vehicle control (e.g., DMSO) without any inhibitor should be included to represent 100% enzyme activity.
-
Blank: Wells containing all reagents except the enzyme should be included to measure background fluorescence.
Screening for Inhibition of Other Enzymes
The general principles of enzyme inhibition assays can be adapted to screen 5-MT or its derivatives against other enzymes of interest (e.g., COX, MPO, COMT). The key is to use a specific substrate and detection method for the target enzyme.
General Protocol Outline:
-
Select Target Enzyme and Substrate: Choose the enzyme of interest and a suitable substrate that produces a detectable product.
-
Optimize Assay Conditions: Determine the optimal pH, temperature, and substrate concentration for the enzymatic reaction.
-
Perform Inhibition Assay: Follow a similar procedure as the MAO assay, incubating the enzyme with the test compound before adding the substrate.
-
Detection: Use a detection method appropriate for the product of the enzymatic reaction (e.g., spectrophotometry, fluorometry, luminometry).
-
Data Analysis: Calculate IC₅₀ values as described above.
Conclusion
This compound (5-MT) serves as a valuable tool in enzymatic inhibition studies, primarily through its well-defined relationship with monoamine oxidase. Its use as a substrate provides a robust system for evaluating the efficacy of MAO inhibitors. Furthermore, its methoxyphenol scaffold suggests a broader potential for interaction with other enzyme systems, making it and its derivatives interesting candidates for further investigation in drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore these enzymatic interactions in a reliable and reproducible manner.
References
- IdeXlab. (n.d.). 5-MeO-DMT - Explore the Science & Experts.
-
Rohn, S., Rawel, H. M., & Kroll, J. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3566–3571. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]
- Google Patents. (n.d.). EP1653948A2 - Use of 5-methoxytryptamine as a cardioprotective agent.
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Beck, O., & Jonsson, G. (1981). In vivo formation of 5-methoxytryptamine from melatonin in rat. Journal of Neural Transmission, 52(3-4), 263–267. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]
-
Fujisawa, S., Atsumi, T., & Ishihara, M. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 275–282. Retrieved from [Link]
-
Nissinen, E., Schultz, E., & Kaakkola, S. (1995). Inhibition of catechol-O-methyltransferase Activity by Two Novel Disubstituted Catechols in the Rat. Journal of Pharmacology and Experimental Therapeutics, 274(1), 329–334. Retrieved from [Link]
-
Deb, A., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(23), 2997–3011. Retrieved from [Link]
-
Jiang, X. L., et al. (2016). Pharmacokinetic Interactions between Monoamine Oxidase A Inhibitor Harmaline and 5-Methoxy-N,N-Dimethyltryptamine, and the Impact of CYP2D6 Status. Drug Metabolism and Disposition, 44(8), 1276–1284. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-HT1A receptor. Retrieved from [Link]
-
Lee, M. J., et al. (2005). Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee. Cancer Research, 65(22), 10580–10587. Retrieved from [Link]
-
Turunc, D., et al. (2025). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. Applied Biochemistry and Biotechnology. Retrieved from [Link]
-
Akyüz, S., et al. (2009). Inhibition of catechol-O-methyltransferase (COMT) by some plant-derived alkaloids and phenolics. Journal of Molecular Catalysis B: Enzymatic, 61(1-2), 85–89. Retrieved from [Link]
-
Kim, T. D., et al. (2000). Mechanism-based inhibition of the melatonin rhythm enzyme: Pharmacologic exploitation of active site functional plasticity. Proceedings of the National Academy of Sciences, 97(21), 11313–11318. Retrieved from [Link]
Sources
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-MeO-DMT - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. a2bchem.com [a2bchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of catechol-O-methyltransferase activity by two novel disubstituted catechols in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.bio-techne.com [resources.bio-techne.com]
Protocols for working with 5-(2-Aminoethyl)-2-methoxyphenol in the lab
Application Note: Technical Protocols for 5-(2-Aminoethyl)-2-methoxyphenol
Abstract
This technical guide outlines the rigorous handling, storage, and solubilization protocols required for This compound . As a structural isomer of the dopamine metabolite 3-methoxytyramine, this compound exhibits distinct electrochemical properties and heightened sensitivity to oxidative degradation. This document details the "Air-Free" workflow necessary to prevent the formation of quinone-methide polymers and ensures data integrity in receptor binding assays and synthetic applications.
Chemical Identity & Stability Profile
Why This Matters: this compound possesses a guaiacol core (2-methoxyphenol) substituted at the 5-position. This substitution pattern creates an electron-rich aromatic system that is highly susceptible to auto-oxidation at physiological pH.
-
The Hazard: Upon exposure to atmospheric oxygen, the phenol moiety oxidizes to a radical, which rapidly couples to form dark brown/black polymers (melanin-like aggregates).
-
The Confusion: Do not confuse with 3-Methoxytyramine (CAS 554-52-9), where the amine is para to the methoxy group. The 5-substituted isomer (CAS 3213-30-7) has different steric properties affecting receptor binding affinity.
| Property | Value / Characteristic |
| CAS Number | 3213-30-7 |
| Molecular Weight | 167.21 g/mol |
| Appearance (Pure) | White to off-white crystalline solid |
| Appearance (Degraded) | Pink, turning to dark brown/black gum |
| Solubility | Water (Moderate), DMSO (High), Methanol (High) |
| pKa (Predicted) | Amine: ~9.6 |
| Major Incompatibility | Strong oxidizers, Aldehydes (Schiff base formation), Ketones (Acetone) |
Core Directive: The "Zero-Oxidation" Workflow
To maintain the integrity of this reagent, you must break the "Oxidation Cascade." The following diagram illustrates the degradation pathway you are preventing and the intervention points.
Figure 1: The degradation pathway of aminoethyl-guaiacols. Intervention points (Green) are critical for protocol success.
Protocol A: Stock Solution Preparation
Objective: Create a stable 100 mM stock solution for long-term storage (-20°C). Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide) or 0.1 M HCl.
-
Argon gas line.
Step-by-Step Methodology:
-
Equilibration: Remove the reagent vial from the freezer and allow it to warm to room temperature inside a desiccator (approx. 30 mins).
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine salt, accelerating hydrolysis and oxidation.
-
-
Solvent Selection:
-
Preferred: Anhydrous DMSO. It prevents proton exchange and slows oxidation.
-
Alternative: 0.1 M HCl (Aqueous). The low pH ensures the amine (NH3+) and phenol (OH) remain protonated and stable.
-
Avoid: Phosphate Buffered Saline (PBS) pH 7.4 for stock storage. The neutral pH promotes auto-oxidation.
-
-
Dissolution (Inert Atmosphere):
-
Flush the empty storage vial with Argon for 15 seconds.
-
Weigh the compound rapidly.
-
Add the solvent. Vortex until fully dissolved.
-
Critical: If the solution turns pink immediately, the solvent contained dissolved oxygen or the solid was already degraded.
-
-
Aliquoting:
-
Divide into single-use aliquots (e.g., 50 µL).
-
Overlay each aliquot with Argon gas before capping.
-
Storage: -20°C or -80°C. Stable for 6 months.
-
Protocol B: Working Solution for Biological Assays
Objective: Dilute the stock for use in cell culture or receptor binding (pH 7.4) without immediate degradation.
The "Antioxidant Shield" Strategy: When moving to physiological pH (7.4), the phenol becomes susceptible to deprotonation. You must add antioxidants to the buffer before adding the compound.
Buffer Composition (Recommended):
-
Base: Krebs-Ringer or PBS.
-
Additive 1: Ascorbic Acid (100 µM) – Sacrificial antioxidant.
-
Additive 2: EDTA (50 µM) – Chelates trace metals (Fe/Cu) that catalyze phenolic oxidation.
Workflow:
-
Prepare the assay buffer with Ascorbic Acid and EDTA. Degas by sonication for 10 minutes.
-
Thaw the DMSO stock aliquot of this compound.
-
Perform the dilution immediately prior to application.
-
Shelf-Life: The working solution is stable for < 4 hours on the benchtop. Discard if color changes to yellow/pink.
Protocol C: Synthetic Derivatization (Pictet-Spengler)
Context: This compound is often used to synthesize tetrahydroisoquinolines via the Pictet-Spengler reaction.
Reaction Scheme Logic: The electron-rich ring facilitates cyclization with aldehydes. However, the free amine can form stable imines that fail to cyclize if conditions are too basic.
Figure 2: Synthetic workflow for isoquinoline generation. Acidic conditions are mandatory to drive the cyclization step.
Key Synthetic Note: Avoid using acetone or ethyl acetate during extraction or purification. The amine will react with acetone (forming an imine), and the phenol is prone to oxidation in ethyl acetate if trace peroxides are present. Use Dichloromethane (DCM) or Methanol for workups.
Analytical Validation (HPLC)
To verify the purity of your compound before use, utilize the following parameters.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (Phenol absorption) and 220 nm (Amine/Ring).
-
Expected Retention: The compound is polar. Expect early elution (1.5 - 3.0 min) compared to less polar contaminants.
References
-
PubChem. (n.d.). Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for handling air-sensitive amines and phenols).
Sources
Application Note: 5-(2-Aminoethyl)-2-methoxyphenol (4-O-Methyldopamine)
This Application Note is designed as a definitive technical guide for the use of 5-(2-Aminoethyl)-2-methoxyphenol (commonly referred to as 4-O-Methyldopamine ) as a certified reference standard.[1][2]
This document addresses the critical needs of analytical chemists and pharmaceutical scientists: distinguishing this compound from its regioisomer (3-Methoxytyramine), quantifying it as a regulated impurity (EP Impurity A), and utilizing it in metabolic profiling.[1][2]
Reference Standard for Pharmaceutical Impurity Profiling & Metabolic Analysis[1][2]
Executive Summary & Scientific Context
This compound is the IUPAC designation for 4-O-Methyldopamine , a structural analog of the neurotransmitter dopamine.[1][2][3][4] While often overshadowed by its regioisomer 3-Methoxytyramine (3-MT), this compound holds a critical position in drug development as Dopamine Hydrochloride Impurity A (European Pharmacopoeia).[1][2]
The Core Challenge: The primary analytical difficulty lies in the structural similarity between:
-
3-MT (Major Metabolite): 3-Methoxy-4-hydroxyphenethylamine.[1][2]
-
4-O-Methyldopamine (Impurity A): 4-Methoxy-3-hydroxyphenethylamine (The Topic).[1][2][4]
Because Catechol-O-methyltransferase (COMT) preferentially methylates the meta-hydroxyl group (position 3) in biological systems, 4-O-Methyldopamine is rarely found in high concentrations in vivo.[1][2] Consequently, its presence in pharmaceutical samples typically indicates synthetic byproduct contamination rather than biological degradation.[1][2] Accurate identification requires chromatographic resolution capable of separating these positional isomers.[1][2]
Technical Specifications & Chemical Identity
| Property | Specification |
| Common Name | 4-O-Methyldopamine |
| IUPAC Name | This compound |
| Regulatory ID | EP Impurity A; USP Related Compound A |
| CAS Number | 3213-30-7 (Free Base); 645-33-0 (HCl Salt) |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol (Free Base) |
| pKa (Calculated) | ~9.5 (Amine), ~10.0 (Phenol) |
| Solubility | Highly soluble in water (as HCl salt); soluble in MeOH.[1][2][5] |
| Appearance | White to off-white crystalline powder (Hygroscopic).[1][2][3] |
Protocol A: Chromatographic Separation (Impurity Profiling)[1][2]
Objective: To resolve this compound (Impurity A) from Dopamine and 3-Methoxytyramine using RP-HPLC.
Expert Insight: Standard C18 columns often fail to baseline-resolve the 3-O-methyl and 4-O-methyl isomers due to identical hydrophobicity.[1][2] This protocol utilizes Ion-Pairing Chromatography combined with a specific stationary phase to maximize selectivity based on steric hindrance around the methoxy group.[1][2]
Materials
-
Column: Phenyl-Hexyl or C18 end-capped (4.6 x 150 mm, 3-5 µm).[1][2] Note: Phenyl phases offer superior pi-pi interaction selectivity for aromatic isomers.[1][2]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (Ion-Pairing Agent).[1][2]
-
Standard: this compound HCl Reference Standard.
Step-by-Step Methodology
-
Buffer Preparation: Dissolve KH₂PO₄ and Sodium 1-Octanesulfonate in water.[1][2] Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid. Crucial: pH control is vital to ensure the amine is fully protonated for ion-pairing.[1][2]
-
System Equilibration: Flush column with 90% A / 10% B for at least 60 minutes. Ion-pairing agents require longer equilibration times to saturate the stationary phase.[1][2]
-
Gradient Profile:
-
Detection: UV at 280 nm (Max absorption for the catechol/phenol ring).[1][2]
-
Injection: 10-20 µL.
Acceptance Criteria (System Suitability):
-
Resolution (Rs): > 2.0 between Dopamine and this compound.[1][2]
-
Tailing Factor: < 1.5 (Ensured by the ion-pairing agent masking silanols).[1][2]
Protocol B: Handling & Stability (The "Trustworthiness" Framework)[1][2]
Context: Like all catecholamine derivatives, this compound is susceptible to oxidation, leading to the formation of quinones and polymerization (browning).[1][2]
-
Storage: Store the solid standard at -20°C under desiccated conditions. The HCl salt is hygroscopic; moisture accelerates degradation.[1][2]
-
Solution Preparation (Self-Validating Step):
-
Usage Cycle:
Biological & Synthetic Context Visualization[1][2]
The following diagram illustrates the structural divergence between the metabolic product (3-MT) and the synthetic impurity (4-O-Methyl).[1][2] This distinction is vital for interpreting analytical data.
Figure 1: Differentiation between the biological metabolite (3-MT) and the target reference standard (Impurity A).
Analytical Workflow Diagram
This flowchart guides the analyst through the decision-making process for validating the presence of Impurity A.
Figure 2: Analytical decision tree for identifying this compound in pharmaceutical samples.
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Dopamine Hydrochloride Monograph 01/2008:0664. Strasbourg, France: EDQM.[1][2] (Defines Impurity A specifications). [1][2]
-
United States Pharmacopeia (USP) . Dopamine Hydrochloride.[1][2][3][4][5][6] USP-NF.[1][2] Rockville, MD: United States Pharmacopeial Convention.[1][2] (Defines Related Compound A). [1][2]
-
Creveling, C. R., et al. "The methylation of the isomeric dihydroxy-phenylacetic acids and dihydroxyphenethylamines by catechol-O-methyltransferase."[1][2] Biochimica et Biophysica Acta (BBA), 1970.[1][2] (Mechanistic source regarding regio-selectivity of methylation). [1][2]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11665606, 4-O-Methyldopamine.[1][2][4] (Source for chemical constants). [1][2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS 3213-30-7: 4-O-Methyldopamine | CymitQuimica [cymitquimica.com]
- 3. CAS 645-33-0: 3-Hydroxy-4-methoxyphenethylamine hydrochlor… [cymitquimica.com]
- 4. 4-O-Methyldopamine hydrochloride, 98% 50 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound Hydrochloride (4-O-Methyl… [cymitquimica.com]
- 6. This compound Hydrochloride (4-O-Methyldopamine Hydrochloride) [lgcstandards.com]
Applications of 5-(2-Aminoethyl)-2-methoxyphenol in agrochemical research
As a Senior Application Scientist, this guide provides a forward-looking perspective on the potential applications of 5-(2-Aminoethyl)-2-methoxyphenol in agrochemical research. While this compound is not yet established as a mainstream agrochemical, its structural similarity to bioactive molecules, such as naturally occurring phenols and biogenic amines, presents a compelling case for its investigation. This document outlines hypothesized applications and detailed protocols to explore its potential as a novel bioherbicide, insecticide, plant growth regulator, and formulation adjuvant.
Chemical Profile and Rationale for Investigation
This compound, also known as 4-O-Methyldopamine, is a phenolic compound featuring a methoxy group and an aminoethyl side chain.[1][2][3] Its structure is intriguing for agrochemical research due to the combined features of a phenolic ring, which is common in plant secondary metabolites involved in defense, and an amine group, which can influence solubility, uptake, and interaction with biological targets.
Phenolic compounds in plants are known to play diverse roles, including acting as antioxidants, providing structural support, and defending against pathogens and herbivores.[4][5][6] Furthermore, structurally related molecules like 2-methoxyphenol (guaiacol) have demonstrated phytotoxic effects, suggesting a potential for herbicidal activity.[7][8] The aminoethyl group is a feature of many neurotransmitters, suggesting possible neurotoxic effects in insect pests. This guide, therefore, proposes a research framework to systematically evaluate the agrochemical potential of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3213-30-7 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂ | [1][3] |
| Molecular Weight | 167.21 g/mol | [1][2] |
| Synonyms | 3-Hydroxy-4-methoxyphenethylamine, 4-O-Methyldopamine | [1][3] |
Proposed Application: Bioherbicide and Allelopathic Agent
Scientific Rationale
The structural component 2-methoxyphenol is known to inhibit plant germination and growth.[7][8] It is hypothesized that this compound could exhibit similar or enhanced phytotoxic properties. The presence of the polar aminoethyl side chain may influence its uptake and translocation within plant tissues, potentially leading to a different spectrum of activity or increased efficacy compared to simpler phenols. The mechanism could involve the disruption of enzymatic processes, alteration of hormone balances, or inhibition of photosynthesis, which are common modes of action for phenolic allelochemicals.[7]
Experimental Protocol: Seed Germination and Seedling Growth Inhibition Assay
This protocol details a laboratory-based bioassay to determine the phytotoxic effects of this compound on a model dicot plant, Lactuca sativa (lettuce).
Materials:
-
This compound
-
Lactuca sativa seeds
-
Petri dishes (9 cm diameter) with filter paper
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Distilled water
-
Growth chamber with controlled light and temperature (e.g., 25°C, 16:8 h light:dark cycle)
-
Micropipettes and sterile tubes
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Create a series of working solutions with final concentrations of 0.01, 0.1, 0.5, 1, and 5 mM by diluting the stock solution in distilled water. Ensure the final DMSO concentration in all treatments, including the control, is the same and does not exceed 0.5% (v/v), a level generally non-phytotoxic to most plants.
-
Control Groups:
-
Negative Control: Distilled water only.
-
Solvent Control: Distilled water with 0.5% DMSO.
-
-
Assay Setup:
-
Place two layers of filter paper in each petri dish.
-
Add 5 mL of the respective treatment or control solution to each dish.
-
Evenly place 20 Lactuca sativa seeds on the moist filter paper.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
-
Incubation: Place the petri dishes in a growth chamber under controlled conditions.
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds (radicle emergence > 2 mm) daily for 7 days.
-
Seedling Growth: After 7 days, measure the radicle length and hypocotyl length of 10 randomly selected seedlings from each dish.
-
-
Data Analysis: Calculate the germination percentage, germination inhibition rate, and the percentage reduction in radicle and hypocotyl length compared to the solvent control. Use statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Workflow Diagram
Caption: Workflow for phytotoxicity screening of this compound.
Proposed Application: Insecticide or Insect Repellent
Scientific Rationale
The 3-hydroxy-4-methoxyphenethylamine structure is an isomer of the neurotransmitter dopamine. This structural analogy suggests that this compound could potentially interfere with neurotransmitter pathways in insects, leading to toxic or behavioral effects. Phenolic compounds are also known to be part of plant defense mechanisms against insect herbivores.[9] A recent study on a structurally related compound, 5-Methoxy-2-Nitrophenol, which is a breakdown product of benzoxazinoids in maize, showed that it has antibiotic and antixenotic (repellent) activities against both generalist and specialist herbivores.[9] This provides a strong basis for investigating the insecticidal properties of this compound.
Experimental Protocol: Leaf Disc No-Choice Feeding Assay
This protocol is designed to assess the antifeedant or insecticidal activity of the compound against a generalist chewing insect, such as the larvae of Spodoptera litura (tobacco cutworm).
Materials:
-
This compound
-
Acetone (as a volatile solvent)
-
Triton X-100 (as a surfactant)
-
Cabbage or lettuce plants (reared in pesticide-free conditions)
-
Spodoptera litura larvae (e.g., 3rd instar)
-
Petri dishes with moist filter paper
-
Leaf punch/cork borer (2 cm diameter)
-
Micro-applicator or syringe
Procedure:
-
Treatment Solution Preparation: Prepare a series of concentrations (e.g., 100, 250, 500, 1000 ppm) of the test compound in acetone containing 0.1% Triton X-100. The solvent control will be acetone with 0.1% Triton X-100.
-
Leaf Disc Preparation: Use a leaf punch to create uniform leaf discs from healthy cabbage or lettuce leaves.
-
Application: Apply a fixed volume (e.g., 20 µL) of each treatment solution evenly onto the surface of a leaf disc and allow the acetone to evaporate completely (approximately 15-20 minutes). Prepare control discs with the solvent solution.
-
Bioassay Setup:
-
Place one treated leaf disc in a petri dish containing a moist filter paper to maintain humidity.
-
Introduce one pre-starved (for ~2-3 hours) Spodoptera litura larva into each petri dish.
-
Replicate each treatment and control at least 10 times.
-
-
Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C) for 24 to 48 hours.
-
Data Collection:
-
Mortality: Record the number of dead larvae at 24 and 48 hours.
-
Leaf Area Consumed: Scan the leaf discs before and after the feeding period. Use image analysis software (e.g., ImageJ) to quantify the area consumed.
-
-
Data Analysis: Calculate the percentage mortality (corrected using Abbott's formula if there is mortality in the control) and the feeding inhibition index.
Logical Diagram: Insecticidal Action Hypothesis
Caption: Hypothesized mechanism of action for insecticidal activity.
Proposed Application: Plant Stress Tolerance Enhancer
Scientific Rationale
Phenolic compounds are integral to a plant's ability to cope with abiotic stresses such as drought, salinity, and extreme temperatures.[6][10] They can act as powerful antioxidants, scavenging reactive oxygen species (ROS) that accumulate during stress and cause cellular damage.[5] By applying this compound exogenously, it may be absorbed by the plant and contribute to its antioxidant capacity, thereby mitigating the negative effects of stress and improving overall plant health and resilience.
Experimental Protocol: Drought Stress Amelioration in Tomato Seedlings
This protocol aims to evaluate if the compound can enhance drought tolerance in a model crop, Solanum lycopersicum (tomato).
Materials:
-
This compound
-
Tomato seedlings (at the 4-5 leaf stage)
-
Pots with sterile potting mix
-
Greenhouse or controlled environment chamber
-
Foliar spray bottles
-
Spectrophotometer
-
Reagents for measuring chlorophyll and proline content
Procedure:
-
Plant Acclimatization: Grow tomato seedlings under well-watered conditions for one week in the controlled environment to acclimatize.
-
Treatment Groups:
-
Group 1: Well-watered + Control Spray (water with 0.1% Tween-20)
-
Group 2: Drought Stress + Control Spray
-
Group 3: Drought Stress + Test Compound Spray (e.g., 100 µM solution with 0.1% Tween-20)
-
-
Application: Apply the foliar spray to the respective groups until the leaves are fully wet. Repeat the application every 3 days.
-
Drought Induction: For the drought stress groups, withhold watering for a period of 7-10 days, or until clear signs of wilting are visible in the control drought group. Maintain regular watering for the well-watered group.
-
Data Collection (at the end of the stress period):
-
Physiological Parameters: Measure relative water content (RWC) of leaves.
-
Biochemical Parameters:
-
Measure chlorophyll content (e.g., using a SPAD meter or spectrophotometrically after extraction).
-
Measure proline content (a common osmolyte that accumulates under drought stress).
-
-
Growth Parameters: Measure shoot and root biomass (dry weight).
-
-
Data Analysis: Compare the measured parameters between the different treatment groups to determine if the compound application mitigated the effects of drought stress.
Safety, Handling, and Disposal
As a research chemical with limited toxicological data, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials.
-
Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations for chemical waste.
References
-
Fernández-Marín, M. I., et al. (2023). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
Ogi, V., et al. (2023). The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. ResearchGate. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Gianergy. (n.d.). Applications: Pesticide emulsifiers, fertilizer additives, etc. Retrieved from [Link]
-
National Institutes of Health. (2023). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Retrieved from [Link]
-
National Institutes of Health. (2018). An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes. Retrieved from [Link]
-
Wilton, R. (2023). Role of Phenols in the Development and Growth of Plants. Longdom Publishing. Retrieved from [Link]
-
MDPI. (2023). An Overview of Plant Phenolics and Their Involvement in Abiotic Stress Tolerance. Retrieved from [Link]
-
National Institutes of Health. (2022). Reinforcing the bulwark: unravelling the efficient applications of plant phenolics and tannins against environmental stresses. Retrieved from [Link]
Sources
- 1. This compound - CAS:3213-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | CAS 645-33-0 [matrix-fine-chemicals.com]
- 4. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Reinforcing the bulwark: unravelling the efficient applications of plant phenolics and tannins against environmental stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Versatile Role of 5-(2-Aminoethyl)-2-methoxyphenol in Advanced Material Science: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 5-(2-Aminoethyl)-2-methoxyphenol, a multifunctional molecule with significant, yet underexplored, potential in material science. By leveraging its unique structural features—a reactive primary amine, a nucleophilic hydroxyl group, and an antioxidant-conferring methoxyphenol moiety—we present detailed application notes and protocols for its use in the synthesis of high-performance polymers, advanced coatings, and bio-inspired adhesives. This document is intended for researchers, scientists, and professionals in drug development and material science who are seeking to innovate with novel functional monomers and building blocks.
Introduction: A Molecule of Untapped Potential
This compound, a structural analog of the neurotransmitter dopamine, is a compelling building block for the creation of functional materials.[1] Its constituent functional groups offer a versatile platform for a variety of polymerization and modification reactions. The primary amino group can participate in chain growth polymerization and serve as a reactive site for crosslinking, while the phenolic hydroxyl and methoxy groups impart antioxidant properties and can engage in electrophilic substitution and condensation reactions.[2][3] This unique combination of functionalities makes it a prime candidate for applications ranging from antioxidant polymers to advanced bio-adhesives. This guide will illuminate several key applications, providing both the theoretical underpinnings and practical, step-by-step protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [4] |
| Molecular Weight | 167.21 g/mol | [4] |
| Appearance | Typically a solid at room temperature | Inferred from related compounds |
| Solubility | Soluble in polar solvents like water and alcohols; solubility is pH-dependent | Inferred from related compounds |
Application I: Synthesis of Antioxidant Polymers via Enzymatic Polymerization
Scientific Rationale:
The methoxyphenol moiety of this compound is structurally similar to guaiacol, a well-known antioxidant.[3][5] Phenolic compounds can undergo enzymatic polymerization, often catalyzed by oxidoreductases like laccase or peroxidase, to form polymers with enhanced antioxidant properties.[6][7][8] This "green" polymerization method proceeds under mild conditions and offers an eco-friendly alternative to traditional chemical synthesis.[2] The resulting polymers can be valuable as additives in plastics, elastomers, and coatings to prevent oxidative degradation.
Experimental Workflow:
Caption: Workflow for the enzymatic polymerization of this compound.
Detailed Protocol: Laccase-Catalyzed Polymerization
-
Monomer Solution Preparation: Dissolve 1.67 g (10 mmol) of this compound in 50 mL of a 100 mM phosphate buffer (pH 7.0).
-
Enzyme Solution Preparation: Prepare a 1 mg/mL solution of laccase from Trametes versicolor in the same phosphate buffer.
-
Reaction Setup: In a 250 mL beaker equipped with a magnetic stirrer, add the monomer solution. Gently bubble air through the solution to ensure sufficient oxygen supply for the enzyme.
-
Initiation of Polymerization: Add 5 mL of the laccase solution to the monomer solution to initiate the polymerization.
-
Polymerization: Cover the beaker with paraffin film (pierced for aeration) and allow the reaction to proceed at room temperature (25°C) with continuous stirring for 24 hours. The formation of a precipitate indicates polymer formation.
-
Polymer Isolation: After 24 hours, pour the reaction mixture into 200 mL of methanol to precipitate the polymer fully.
-
Washing and Purification: Collect the precipitate by filtration and wash it thoroughly with methanol to remove any unreacted monomer and enzyme.
-
Drying: Dry the polymer product in a vacuum oven at 40°C overnight.
-
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the polymerization through changes in the aromatic substitution patterns and by Gel Permeation Chromatography (GPC) to determine the molecular weight distribution. The antioxidant activity can be assessed using standard assays like the DPPH radical scavenging assay.
Application II: A Bio-Inspired Curing Agent for High-Performance Epoxy Resins
Scientific Rationale:
The primary amine and the phenolic hydroxyl group of this compound make it an excellent candidate as a curing agent for epoxy resins.[9] The amine group can open the epoxide ring through nucleophilic addition, initiating the crosslinking process. The hydroxyl group can also react with epoxide groups, particularly at elevated temperatures, contributing to a higher crosslink density.[10] This dual-functionality can lead to cured epoxy networks with enhanced thermal and mechanical properties. Aminophenols are known to be effective curing agents for epoxy resins, leading to thermosets with high glass transition temperatures and good chemical resistance.[9][11]
Curing Mechanism Pathway:
Caption: Logical flow of the epoxy curing process.
Detailed Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
-
Stoichiometric Calculation: Determine the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For this compound, with one primary amine (2 active hydrogens) and one hydroxyl group (1 active hydrogen), the AHEW is approximately 167.21 / 3 = 55.74 g/eq. For a typical DGEBA resin with an EEW of 180 g/eq, the stoichiometric ratio is 55.74 parts by weight of the curing agent to 180 parts by weight of the epoxy resin.
-
Formulation: In a disposable container, weigh out 18 g of DGEBA epoxy resin and 5.57 g of this compound.
-
Mixing: Thoroughly mix the two components for 5-10 minutes until a homogeneous mixture is obtained. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing Schedule: Pour the mixture into a preheated mold and cure in an oven following a staged curing schedule, for example: 1 hour at 80°C followed by 2 hours at 150°C.
-
Post-Curing: Allow the cured sample to cool slowly to room temperature to minimize internal stresses.
-
Characterization: The properties of the cured epoxy can be evaluated using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), and Dynamic Mechanical Analysis (DMA) to assess the mechanical properties.
Application III: Bio-Inspired Adhesives and Functional Coatings
Scientific Rationale:
The structural similarity of this compound to dopamine and other catecholamines suggests its use in developing bio-inspired adhesives and coatings.[12][13][14] Catechol-containing polymers are renowned for their strong adhesion to a wide variety of surfaces, even in aqueous environments.[15][16][17] This adhesive property is attributed to the ability of the catechol moiety to form strong hydrogen bonds, coordinate with metal ions, and form covalent bonds with surfaces. The aminoethyl side chain provides an additional point of interaction and a reactive handle for further functionalization. Polymers incorporating this monomer could be used for surface modification to enhance biocompatibility or to create antifouling surfaces.[13][14]
Conceptual Workflow for Surface Modification:
Caption: Conceptual workflow for creating a functional surface coating.
Protocol: Synthesis of a Catechol-Inspired Adhesive Co-polymer and Surface Coating
-
Monomer Synthesis (Acrylamide Derivatization): To enable free-radical polymerization, the primary amine of this compound can be converted to an acrylamide.
-
Dissolve 1.67 g (10 mmol) of this compound in 50 mL of dichloromethane in an ice bath.
-
Slowly add 1.01 g (10 mmol) of triethylamine.
-
Dropwise, add a solution of 0.91 g (10 mmol) of acryloyl chloride in 10 mL of dichloromethane.
-
Stir the reaction mixture overnight at room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the acrylamide monomer.
-
-
Co-polymerization:
-
In a reaction flask, dissolve 1 g of the synthesized acrylamide monomer and 4 g of a co-monomer (e.g., N-hydroxyethyl acrylamide) in 50 mL of deionized water.
-
De-gas the solution by bubbling with nitrogen for 30 minutes.
-
Add a radical initiator, such as 0.05 g of ammonium persulfate (APS).
-
Heat the reaction to 60°C and stir for 6 hours under a nitrogen atmosphere.
-
Precipitate the resulting co-polymer in a large volume of acetone.
-
Filter and dry the polymer under vacuum.
-
-
Surface Coating:
-
Prepare a 1% (w/v) solution of the synthesized co-polymer in a suitable solvent (e.g., water or ethanol).
-
Clean the substrate (e.g., a glass slide or a piece of titanium) by sonication in ethanol and then water, followed by drying with a stream of nitrogen.
-
Immerse the cleaned substrate in the polymer solution for 1 hour.
-
Withdraw the substrate and rinse with fresh solvent to remove any non-adsorbed polymer.
-
Dry the coated substrate.
-
-
Adhesion Testing: The adhesive properties can be evaluated by standard methods such as lap shear tests or atomic force microscopy (AFM) for nanoscale adhesion measurements.
Conclusion
This compound is a highly versatile and promising molecule for the development of advanced materials. Its unique combination of a reactive amine, a phenolic hydroxyl group, and a methoxyphenol moiety allows for its application in a diverse range of material science fields. The protocols detailed in this guide for the synthesis of antioxidant polymers, high-performance epoxy resins, and bio-inspired adhesives provide a solid foundation for researchers to explore and innovate with this exciting building block. Further research into the polymerization of this monomer and the characterization of the resulting materials will undoubtedly uncover even more applications in the future.
References
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC - NIH. Available at: [Link]
-
Natural phenols used for the preparation of polymers. ResearchGate. Available at: [Link]
-
Enzymatic polymerization of phenolic compounds. University of Minho. Available at: [Link]
-
Full article: Polymerization of phenolic compounds by polyphenol oxidase from bell pepper with increase in their antioxidant capacity. Taylor & Francis. Available at: [Link]
-
Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. PubMed Central. Available at: [Link]
-
Versatile Synthesis of Amino Acid Functional Polymers without Protection Group Chemistry. PubMed. Available at: [Link]
-
Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC). Beilstein Journals. Available at: [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. Available at: [Link]
-
Full article: Synthesis and characterization of poly(m-aminophenol)-succinat. Taylor & Francis. Available at: [Link]
-
Tailoring the properties of guaiacol-derived high sulfur-content materials through post-polymerization modification with dithiols. RSC Publishing. Available at: [Link]
-
Rheological and thermal properties of epoxy resins obtained from epichlorohydrin and m- or p-aminophenol, cured with triethylene. Polimery. Available at: [Link]
-
Bioinspired Polymerization of Dopamine to Generate Melanin-Like Nanoparticles Having an Excellent Free-Radical-Scavenging Property. ACS Publications. Available at: [Link]
-
Physico-chemical properties and antioxidant activities of methoxy phenols. PubMed. Available at: [Link]
-
Formulation of catechol-containing adhesives for enhanced underwater bonding and workability. PMC - NIH. Available at: [Link]
-
Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. MDPI. Available at: [Link]
-
(PDF) Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. ResearchGate. Available at: [Link]
-
This is the peer reviewed version of the following article: Saiz-Poseu J., Mancebo-Aracil J., Nador F., Busqué F., Ruiz-Molina. Digital CSIC. Available at: [Link]
-
Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. PubMed Central. Available at: [Link]
-
Bioinspired Dopamine and N-Oxide-Based Zwitterionic Polymer Brushes for Fouling Resistance Surfaces. MDPI. Available at: [Link]
-
Functional Polymers Structures for (Bio)Sensing Application—A Review. MDPI. Available at: [Link]
-
A poly (vinyl chloride) functionalization by some amines. Electrical study and inductively coupled plasma study of the extraction of La(III) and Bi(III) by modified PVC polymers. Tunisian Chemical Society. Available at: [Link]
-
Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Meikai University School of Dentistry. Available at: [Link]
-
Fabrication of Poly(s-triazine-co-o-aminophenol) Conducting Polymer via Electropolymerization and Its Application in Aqueous Charge Storage. NIH. Available at: [Link]
- US3366600A - Process for preparing amine-phenol curing agent epoxy resin compositions. Google Patents.
-
Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. MDPI. Available at: [Link]
-
Guaiacolate Derivatives‐Containing Sodium Complexes as Catalysts for L‐Lactide Polymerization. ResearchGate. Available at: [Link]
-
Bioinspired dopamine and zwitterionic polymers for non-fouling surface engineering. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
(PDF) The Chemistry behind Catechol-Based Adhesion. ResearchGate. Available at: [Link]
-
Synthesis of ploy(p-methoxyphenol) and evaluation of its antioxidation behavior as an antioxidant in several ester oils. ResearchGate. Available at: [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PubMed. Available at: [Link]
-
Liquid Crystalline Epoxy Resin Cured with Azomethine Hardening Compounds. International Journal of Engineering and Advanced Technology (IJEAT). Available at: [Link]
-
Bioinspired dopamine-conjugated polyaspartamide as a novel and versatile adhesive material. ResearchGate. Available at: [Link]
-
Coating Resins for Industrial & Packaging Applications. US Polymers - Accurez. Available at: [Link]
-
Mussel-Inspired Catechol-Functionalized EVA Elastomers for Specialty Adhesives; Based on Triple Dynamic Network. ACS Publications. Available at: [Link]
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. Available at: [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Semantic Scholar. Available at: [Link]
-
Free Radical Scavenging Properties of Guaiacol Oligomers: A Combined Experimental and Quantum Study of the Guaiacyl-Moiety Role. ACS Publications. Available at: [Link]
-
Bioinspired Polymers: Transformative Applications in Biomedicine and Regenerative Medicine. PMC - NIH. Available at: [Link]
-
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH. Available at: [Link]
-
Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. MDPI. Available at: [Link]
-
(PDF) 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ResearchGate. Available at: [Link]
- WO2018049407A2 - Polyphenol alkoxylate containing blends and coatings. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physico-chemical properties and antioxidant activities of methoxy phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - CAS:3213-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. threebond.co.jp [threebond.co.jp]
- 11. ichp.vot.pl [ichp.vot.pl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioinspired dopamine and zwitterionic polymers for non-fouling surface engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Bioinspired Polymers: Transformative Applications in Biomedicine and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation of catechol-containing adhesives for enhanced underwater bonding and workability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Aminoethyl)-2-methoxyphenol
Welcome to the technical support center for the synthesis of 5-(2-Aminoethyl)-2-methoxyphenol (CAS 645-33-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a key intermediate in the development of novel pharmaceuticals and fine chemicals, mastering its synthesis is crucial.[1] This document provides in-depth, field-proven insights in a practical question-and-answer format.
Overview of a Common Synthetic Pathway
While several routes to this compound exist, a prevalent and logical strategy involves a multi-step synthesis starting from readily available precursors. The pathway outlined below is a robust foundation for discussion and troubleshooting. It leverages well-established named reactions and provides multiple points for optimization.
Caption: A common synthetic workflow for this compound.
Troubleshooting and FAQs
This section addresses specific challenges you may encounter during the synthesis.
Part 1: The Henry Reaction (Nitrostyrene Formation)
The condensation of vanillin with nitromethane is a critical step that forms the carbon backbone of the target molecule.
Question: My yield for the Henry reaction is consistently low (<50%). What are the most likely causes?
Answer: Low yields in the Henry reaction are common and can typically be traced to three factors: catalyst choice, reaction temperature, and stoichiometry.
-
Catalyst Inefficiency: The choice of base catalyst is critical. While ammonium acetate (NH₄OAc) is frequently used, its effectiveness can be hampered by moisture. Ensure you are using anhydrous reagents and solvents. For sluggish reactions, consider alternative catalysts. A primary amine like n-butylamine or a phase-transfer catalyst in a biphasic system can sometimes improve yields.
-
Suboptimal Temperature: This reaction is often performed under reflux. However, excessive heat can lead to the polymerization of the starting aldehyde or the product nitrostyrene, appearing as an intractable tar. We recommend starting at a moderate temperature (e.g., 80-90 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC). Only increase the temperature to drive the reaction to completion if necessary.
-
Incorrect Stoichiometry: While a slight excess of nitromethane is often used, a large excess can complicate the workup. A molar ratio of 1:1.1 to 1:1.5 (vanillin:nitromethane) is a good starting point.
Question: I'm observing a significant amount of dark, polymeric byproduct. How can I minimize this?
Answer: Polymerization is a frequent side reaction. This occurs when the aldehyde or the vinyl product reacts with itself under the basic and heated conditions.
-
Control the Temperature: As mentioned, avoid excessive heat. A longer reaction time at a lower temperature is often preferable to a short reaction time at a high temperature.
-
Incremental Addition: Instead of adding all the base catalyst at once, consider adding it portion-wise over 30-60 minutes. This keeps the concentration of the reactive enolate of nitromethane low, disfavoring polymerization.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.
Part 2: Reduction of the Nitrostyrene Intermediate
This step is arguably the most challenging, as it involves the simultaneous reduction of two different functional groups: the nitro group and the alkene double bond. The choice of reducing agent is paramount for achieving high yield and purity.
Question: Which reducing agent is best for converting 4-(2-nitrovinyl)-2-methoxyphenol to the target amine?
Answer: There is no single "best" agent, as the optimal choice depends on your available equipment, safety protocols, and scale. The two most common and effective methods are catalytic hydrogenation and reduction with a metal hydride like Lithium Aluminum Hydride (LiAlH₄).
| Reducing Agent | Typical Conditions | Pros | Cons |
| H₂ / Palladium on Carbon (Pd/C) | H₂ gas (balloon or Parr hydrogenator), 5-10% Pd/C catalyst, in a polar solvent like Methanol or Ethanol.[2] | High yield, clean reaction, easy workup (filtration of catalyst). | Requires specialized hydrogenation equipment; catalyst can be pyrophoric and sensitive to poisoning by sulfur or other impurities. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether, typically added at 0 °C then refluxed. | Very powerful and fast; readily available in most labs. | Highly reactive with water (violent quench); workup is more complex (e.g., Fieser workup); can potentially reduce other functional groups if present. |
| Iron Powder (Fe) / HCl | Fe powder in an Ethanol/water mixture with HCl.[2] | Inexpensive, effective for nitro group reduction. | Primarily reduces the nitro group, may require separate step for the double bond; workup involves filtering iron salts. |
Question: My reduction with LiAlH₄ is giving a complex mixture of products. What could be going wrong?
Answer: This is a common issue when using a powerful, non-selective reducing agent like LiAlH₄.
-
Reaction Temperature: The addition of LiAlH₄ is highly exothermic. You must maintain a low temperature (0 °C or below) during the addition of the substrate to the hydride slurry. A runaway reaction can lead to over-reduction or decomposition.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure your solvent (THF or ether) is anhydrous and your glassware is oven- or flame-dried. Any moisture will consume the reagent and lead to incomplete reduction and lower yields.
-
Workup Procedure: The workup (quenching) of a LiAlH₄ reaction is critical. A careful, dropwise addition of water, followed by a sodium hydroxide solution, is necessary to precipitate the aluminum salts, making them easy to filter. An improper quench can result in a gelatinous mixture that is difficult to handle and traps the product.
Caption: A troubleshooting decision tree for the reduction step.
Part 3: Purification and Handling
The final product is an aminophenol, a class of compounds known for its sensitivity to air and light.
Question: What is the most effective method for purifying the final product?
Answer: The purification strategy depends on the nature of the impurities.
-
Acid-Base Extraction: Since the product has a basic amino group and an acidic phenolic group, its solubility is highly pH-dependent.[3] This property can be exploited for purification. Dissolve the crude product in a non-polar organic solvent (like ethyl acetate) and wash with a mild acid (like dilute HCl) to extract the amine into the aqueous layer. The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to a pH of ~8-9 and extract the purified product back into an organic solvent.
-
Column Chromatography: If extraction does not remove all impurities, silica gel chromatography is a good option. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (0.5-1%) can be effective. The triethylamine prevents the product from streaking on the acidic silica gel.
-
Crystallization: The product is often isolated as a hydrochloride salt, which is typically a more stable and crystalline solid than the freebase.[1] Dissolving the purified freebase in a solvent like isopropanol and adding a solution of HCl in ether or isopropanol can yield the crystalline HCl salt.
Question: My purified this compound darkens over time. How should I store it?
Answer: Aminophenols are notoriously susceptible to air oxidation, which results in the formation of highly colored quinone-imine type structures. To ensure long-term stability:
-
Store as a Salt: The hydrochloride salt is significantly more stable to air oxidation than the freebase.
-
Inert Atmosphere: Store the container under an inert atmosphere (Argon or Nitrogen).
-
Refrigerate/Freeze: Keep the material in a refrigerator or freezer, protected from light.
-
Use Antioxidants: For solutions, adding a small amount of an antioxidant like sodium metabisulfite can inhibit the oxidation process.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-nitrovinyl)-2-methoxyphenol
-
To a round-bottom flask equipped with a reflux condenser, add vanillin (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.4 eq).
-
Add absolute ethanol as a solvent (approx. 5 mL per gram of vanillin).
-
Heat the mixture to reflux (approx. 80-85 °C) with stirring.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 2-4 hours.
-
Once complete, cool the reaction mixture in an ice bath. The product should precipitate as a yellow-orange solid.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and then with cold water to remove any remaining catalyst.
-
Dry the solid under vacuum to yield the nitrostyrene intermediate.
Protocol 2: Reduction with Catalytic Hydrogenation
-
In a heavy-walled hydrogenation flask, dissolve the nitrostyrene intermediate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate). Caution: Pd/C may be pyrophoric.
-
Secure the flask to a Parr hydrogenator or similar apparatus.
-
Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases (usually 4-12 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
References
-
Solubility of Things. This compound | Solubility of Things. Available from: [Link]
Sources
Purification of 5-(2-Aminoethyl)-2-methoxyphenol from reaction mixture
Technical Support Center: Purification of 5-(2-Aminoethyl)-2-methoxyphenol
Case ID: PUR-52A-MET Status: Active Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary: The "Zwitterion" Challenge
Welcome to the technical guide for purifying This compound (CAS: 3213-30-7).[1][2] Whether you are synthesizing this as a dopamine analog or a metabolic intermediate, you are likely facing three specific hurdles:
-
Amphoteric "Trapping": The molecule contains a basic amine and an acidic phenol.[2] It resists standard extraction because it is charged at both high and low pH.[1][2]
-
Oxidative Instability: Like all aminophenols, it rapidly oxidizes to quinone-imines (turning pink/brown) upon exposure to air at neutral/basic pH.[1][2]
-
Hydrophilicity: Its high water solubility makes partitioning into organic solvents difficult.[1][2]
This guide abandons generic advice in favor of a targeted, chemically grounded purification strategy.
Module 1: The "pH Swing" Extraction Protocol
User Question: "I tried extracting with DCM at pH 12 and pH 2, but the product stays in the aqueous layer. How do I get it out?"
Technical Insight: You are dealing with a zwitterion.[1][2]
-
At pH < 8: The amine is protonated (
).[2][3] The molecule is cationic (Water Soluble).[2] -
At pH > 10: The phenol is deprotonated (
).[1][2] The molecule is anionic (Water Soluble).[2] -
The Solution: You must target the Isoelectric Point (pI) , typically between pH 9.0 and 9.5 for methoxy-tyramines.[2] Here, the amine is predominantly neutral (
) and the phenol is protonated ( ), rendering the molecule neutral and extractable.
Optimized Extraction Workflow
| Step | Action | Chemical Logic |
| 1 | De-oxygenate | Sparge the aqueous reaction mixture with Argon/Nitrogen for 15 mins before adjusting pH. Prevents oxidation during the basic phase.[2] |
| 2 | Add Antioxidant | Add 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid to the aqueous layer.[2] |
| 3 | Adjust pH | Slowly adjust pH to 9.2 - 9.5 using saturated |
| 4 | Solvent Choice | DCM is often insufficient. Use DCM:Isopropanol (3:1) or n-Butanol .[1][2] The alcohol helps solvate the polar amine. |
| 5 | Salting Out | Saturate the aqueous phase with NaCl. This pushes the organic molecule out of the water (Hofmeister effect). |
| 6 | Wash | Wash the organic layer with brine (not water) to prevent back-extraction.[1][2] |
Module 2: Stabilization & Salt Formation
User Question: "My oil turned black overnight. How do I store this stably?"
Technical Insight: Free base aminophenols are kinetically unstable.[1][2] The electron-rich ring (activated by -OH and -OMe) reacts with oxygen.[1][2] The only long-term storage solution is converting the free base into a Hydrochloride (HCl) Salt .[1][2]
Protocol: Anhydrous HCl Precipitation
Prerequisite: Ensure your free base is dry. Any water will cause the salt to "gum up" rather than crystallize.
-
Dissolution: Dissolve the crude free base (from Module 1) in a minimum amount of anhydrous Ethanol or Methanol .
-
Acidification:
-
Preferred: Bubble dry HCl gas into the solution.
-
Alternative: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.
-
-
Precipitation: Dilute the mixture slowly with Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbid.
-
Crystallization: Store at -20°C. White to off-white needles should form.
-
Filtration: Filter under Nitrogen (Schlenk line) if possible to avoid moisture absorption (hygroscopic).[1][2]
Module 3: Chromatographic Purification
User Question: "I see tailing peaks on my silica column. Is my compound degrading?"
Technical Insight: Tailing is caused by the interaction of the basic primary amine with acidic silanol groups on the silica gel. It is not necessarily degradation, but it ruins separation.[1][2]
Troubleshooting Table: Chromatography
| Issue | Cause | Solution |
| Severe Tailing | Silanol interactions | Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).[1][2] |
| Pink Banding | On-column oxidation | Use degassed solvents .[1][2] Flush column with inert gas.[1][2][4] |
| No Elution | Compound too polar | Switch to Reverse Phase (C18) using Water/Acetonitrile with 0.1% Formic Acid .[1][2] The acid keeps the amine protonated and sharpens the peak. |
Visual Logic: The Extraction Decision Tree
The following diagram illustrates the critical decision points for isolating the target molecule based on its amphoteric properties.
Caption: Logic flow for targeting the isoelectric point to maximize extraction efficiency.
Frequently Asked Questions (FAQs)
Q: Is this compound the same as 3-Methoxytyramine (3-MT)? A: Chemically, they are isomers.[1][2]
-
3-MT (CAS 554-52-9): 4-(2-aminoethyl)-2-methoxyphenol (if numbering phenol as 1).[1][2] The side chain is para to the hydroxyl.
-
Your Target (CAS 3213-30-7): this compound.[1][2][5][6] The side chain is meta to the hydroxyl and para to the methoxy group.
-
Impact: The purification logic (solubility/pKa) is nearly identical for both, but their retention times on HPLC will differ.[2]
Q: Can I use SCX (Strong Cation Exchange) cartridges? A: Yes, this is highly recommended. [1][2]
-
Load the reaction mixture (acidic/neutral) onto an SCX cartridge.
-
Elute with 2M Ammonia in Methanol .
-
This "Catch and Release" method avoids the liquid-liquid extraction headache entirely.[1][2]
Q: What are the predicted pKa values? A:
-
Note: Because the pKa values are close, the "neutral window" is narrow. This is why precise pH adjustment (pH 9.[1][2]2) is critical.[1][2]
References
-
PubChem. (n.d.).[1][2] Compound Summary: this compound (CAS 3213-30-7).[1][2][5] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Sources
- 1. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]
- 2. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound - CAS:3213-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of 5-(2-Aminoethyl)-2-methoxyphenol
Welcome to the technical support guide for the synthesis of 5-(2-Aminoethyl)-2-methoxyphenol. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this key intermediate. As a versatile building block in the development of novel pharmaceuticals and fine chemicals, its successful synthesis is critical.[1] This guide moves beyond simple protocols to address the nuanced challenges and common pitfalls encountered during its preparation, providing expert insights and actionable troubleshooting strategies.
Section 1: Overview of the Predominant Synthetic Strategy
The most common and logical synthetic pathway to this compound begins with a readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The strategy involves a two-step sequence: a base-catalyzed Henry (nitroaldol) reaction followed by a reduction of both the nitro group and the alkene.
Caption: A common synthetic workflow for this compound.
This pathway is favored for its use of inexpensive starting materials and well-established, robust chemical transformations. However, each step presents unique challenges that can impact yield and purity.
Section 2: Troubleshooting the Henry Condensation Step
The condensation of vanillin with nitromethane is a critical C-C bond-forming reaction.[2] The primary goal is the formation of 2-methoxy-4-(2-nitrovinyl)phenol.
Q1: My Henry reaction yield is low, and TLC analysis shows significant starting material remaining. What's going wrong?
A1: This issue typically points to three main causes: insufficient catalysis, suboptimal temperature, or reaction equilibrium.
-
Causality—Catalyst Activity: The Henry reaction requires a base to deprotonate nitromethane, forming the nucleophilic nitronate anion. If the base is too weak, old, or used in insufficient quantity, the reaction will be slow or may not proceed to completion. While strong bases can be used, milder bases like primary amines (e.g., n-butylamine) are often employed to minimize side reactions.[2]
-
Causality—Temperature: While many Henry reactions are run at ambient temperature, gentle heating (40-50 °C) can sometimes be required to drive the reaction forward. However, excessive heat can promote the reverse reaction (retro-Henry) or lead to polymerization and decomposition of the product.
-
Troubleshooting Protocol:
-
Verify Catalyst: Ensure your base catalyst (e.g., n-butylamine, methylamine) is fresh. For a 10g scale of vanillin, approximately 0.5g of n-butylamine is a reasonable starting point.[2]
-
Monitor Closely: Run the reaction at room temperature and monitor by TLC (e.g., in 30% ethyl acetate/hexanes) every 30 minutes. A color change from yellow to a deep red is indicative of the reaction progressing.[2]
-
Apply Gentle Heat: If the reaction stalls after 2-3 hours at room temperature, consider gently warming the mixture to 40 °C in an oil bath and continue monitoring.
-
Consider Water Removal: The dehydration of the intermediate nitroaldol adduct to the final nitrovinyl product is an equilibrium process. In some systems, removal of the water byproduct (e.g., with a Dean-Stark trap in an appropriate solvent) can drive the reaction to completion, though this is less common for this specific substrate.
-
Q2: My reaction mixture turned dark and viscous, and I isolated a complex mixture of products instead of the clean nitrovinyl intermediate.
A2: This strongly suggests polymerization or side reactions caused by overly harsh basic conditions.
-
Causality—Polymerization: The nitrovinyl product is an electron-deficient alkene (a Michael acceptor) and can polymerize under strongly basic conditions. Using strong bases like sodium hydroxide or potassium carbonate in excess can accelerate these unwanted pathways.
-
Preventative Measures:
-
Catalyst Choice: Opt for a milder, organic base catalyst like a primary amine.[2]
-
Stoichiometry: Use the base in catalytic amounts rather than stoichiometric or excess quantities.
-
Temperature Control: Avoid high reaction temperatures which can accelerate the rate of polymerization.
-
Workup: Once the reaction is complete by TLC, proceed immediately with the acidic workup. Quenching the reaction with an acid (e.g., 0.1 M HCl) neutralizes the base catalyst and protonates the phenoxide, stabilizing the product and preventing further side reactions.[2]
-
Section 3: Optimizing the Reduction of 2-Methoxy-4-(2-nitrovinyl)phenol
This step is arguably the most challenging due to the presence of multiple reducible functional groups. The goal is the simultaneous reduction of the nitro group to an amine and the carbon-carbon double bond to a single bond.
Q1: My reduction using catalytic hydrogenation (H₂/Pd-C) is slow or incomplete. What factors should I investigate?
A1: Incomplete catalytic hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or solvent incompatibility.
-
Causality—Catalyst Poisoning: Phenolic compounds and their derivatives can sometimes act as catalyst poisons, although this is less common for simple phenols. More likely culprits are impurities carried over from the previous step or sulfur-containing contaminants in the reagents or solvents.
-
Troubleshooting Protocol:
-
Catalyst Loading: For a typical reaction, 5-10 mol% of 10% Pd/C is standard. If the reaction is slow, increasing the catalyst loading to 15 mol% may be beneficial.
-
Hydrogen Pressure: While some reductions can proceed at atmospheric pressure, using a Parr shaker or a similar apparatus to increase the hydrogen pressure to 40-50 psi can significantly improve the reaction rate and ensure complete reduction.[3]
-
Solvent Choice: Methanol or ethanol are excellent solvent choices for this reduction. Ensure they are of high purity.
-
Reaction Time: These reductions can take up to 24 hours. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.[3]
-
Q2: I used a metal hydride reducing agent like LiAlH₄ (LAH) and obtained a low yield of a complex mixture.
A2: Lithium aluminum hydride (LAH) is a very powerful, non-selective reducing agent that can be problematic with this substrate.
-
Causality—Substrate Reactivity: LAH will readily reduce the nitro group. However, it can also react with the acidic phenolic proton, consuming the reagent and potentially leading to complex formation. More critically, harsh workup conditions associated with LAH can lead to product degradation.
-
Alternative Reducing Agents:
-
Catalytic Hydrogenation: This remains the cleanest and most recommended method.
-
Borane (BH₃•THF): Borane is an excellent choice for reducing the nitroalkene to the corresponding amine without affecting the phenol. It is generally less reactive towards the phenolic proton than LAH.
-
Metal/Acid Systems: Systems like iron powder in acetic acid or tin(II) chloride in HCl can also be effective, but often require more demanding workups to remove metal salts.
-
| Reducing Agent | Pros | Cons |
| H₂ / Pd-C | Clean reaction, easy workup (filtration). | Potential for catalyst poisoning, requires specialized equipment. |
| LiAlH₄ | Powerful and fast. | Non-selective, reacts with phenol, difficult workup. |
| BH₃•THF | Good selectivity for the nitroalkene. | Reagent is moisture-sensitive. |
| Fe / Acetic Acid | Inexpensive and effective. | Stoichiometric metal waste, requires careful workup. |
Section 4: Preventing and Identifying Critical Side Reactions
Q1: My final product is discolored (pink, brown, or black), and NMR analysis shows an unexpected aromatic signal. What is the likely impurity?
A1: The most probable side reaction is demethylation of the 2-methoxy group, leading to the formation of the corresponding catechol, 4-(2-aminoethyl)benzene-1,2-diol. Aminophenols are also highly susceptible to air oxidation, which causes discoloration.
-
Causality—Demethylation: The methyl ether linkage in guaiacol derivatives is labile under strongly acidic or high-temperature conditions.[4] This can occur during an acidic workup, purification via chromatography on silica gel (which is acidic), or if the reduction step is performed under harsh acidic conditions (e.g., SnCl₂/conc. HCl at high temperatures). Biocatalytic demethylation is also a known process, highlighting the inherent reactivity of this functional group.[5]
-
Causality—Oxidation: The final product contains both a phenol and an aniline-like moiety within the same molecule. This combination makes it extremely sensitive to air oxidation, which proceeds via radical mechanisms to form highly colored quinone-type species.[6]
Caption: Key side reactions leading to common impurities.
-
Preventative & Troubleshooting Strategy:
-
Avoid Harsh Acids: During workup or salt formation, use acids like HCl in isopropanol or ethanol rather than concentrated aqueous HCl, and keep temperatures low.
-
Inert Atmosphere: Handle the final free-base product under an inert atmosphere (Nitrogen or Argon) whenever possible to minimize oxidation.
-
Storage: Store the final product, especially the free base, under an inert atmosphere, protected from light, and at a low temperature (below 4°C).[3]
-
Purification: If demethylation has occurred, purification can be challenging as the catechol impurity has similar polarity. Careful column chromatography on deactivated silica gel or preparative HPLC may be required.
-
Section 5: Purification and Isolation Challenges
Q1: I'm struggling to extract my final product from the aqueous layer after the reduction workup. How can I improve the isolation?
A1: The solubility of this compound is highly pH-dependent due to its amphoteric nature (containing both an acidic phenol and a basic amine).[7]
-
Causality—pH-Dependent Solubility:
-
In acidic solution (pH < 7): The amino group is protonated (-NH₃⁺), making the molecule highly water-soluble as a salt.
-
In strongly basic solution (pH > 11): The phenolic group is deprotonated (-O⁻), also increasing its water solubility.
-
Near isoelectric point (neutral pH): The molecule exists as a zwitterion or a neutral species with lower water solubility, but its polarity still makes extraction into non-polar solvents difficult.
-
-
Optimized Extraction Protocol:
-
After the reduction (e.g., hydrogenation), filter off the catalyst (Pd/C).
-
Concentrate the filtrate to remove the organic solvent (e.g., methanol).
-
Re-dissolve the residue in water and basify to pH 10-11 with a base like NaOH or K₂CO₃. This ensures the amino group is in its free base form (-NH₂) while minimizing deprotonation of the phenol.
-
Extract with a polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. Repeat the extraction 3-4 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
Q2: How can I best purify the crude product and obtain a stable, solid material?
A2: The most reliable method for obtaining a stable, pure, and easy-to-handle solid is to convert the free base to its hydrochloride salt.
-
Protocol for Hydrochloride Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or methanol.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in isopropanol or diethyl ether) dropwise with stirring.
-
Monitor the pH with pH paper; stop the addition when the solution is acidic (pH 2-3).
-
The hydrochloride salt should precipitate as a solid. The process can be aided by cooling the mixture in an ice bath.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove non-polar impurities, and dry under vacuum.
-
Section 6: Frequently Asked Questions (FAQs)
-
Q: What is the expected appearance of the final product?
-
A: The pure hydrochloride salt should be an off-white to light tan crystalline solid. The free base is an oil or low-melting solid that can darken upon exposure to air.
-
-
Q: Can I use Boc-protection for the amine?
-
A: Yes. Protecting the amine with a Boc group after the reduction step can be a very effective strategy.[8][9] The resulting N-Boc protected compound is much less polar, less susceptible to oxidation, and significantly easier to purify by standard silica gel chromatography. The Boc group can then be cleanly removed using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[9]
-
-
Q: What are the key analytical techniques for characterization?
-
Q: My final product is an oil, not a solid. What should I do?
-
A: The free base can be oily. Ensure all solvent is removed under high vacuum. If it remains an oil, converting it to the hydrochloride salt as described above is the best course of action to obtain a stable solid.
-
References
- BenchChem. (2025). Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry. BenchChem.
- A2B Chem. (n.d.). This compound hydrochloride. A2B Chem.
- Solubility of Things. (n.d.). This compound.
- Echemi. (n.d.). 5-Amino-2-methoxyphenol Formula. Echemi.
- SIELC Technologies. (2018). 5-Amino-2-methoxyphenol. SIELC Technologies.
- Biosynth. (n.d.). 5-Amino-2-methoxyphenol. Biosynth.
- Google Patents. (n.d.). Method for demethylation or demethoxylation of aromatic compound having methoxy group.
- Google Patents. (n.d.). Process for producing methoxyphenol or ethoxyphenol.
- BenchChem. (2025). The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. BenchChem.
- S. Anantharaj, et al. (2020). Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications. ACS Omega.
- F. G. Mutti, et al. (2018). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. ChemBioChem.
- Al-Namil, Z. F., & Al-Abadleh, H. A. (2020). Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation. Molecular Physics.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- S. S. H. Zaidi, et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. 5-Amino-2-methoxyphenol | SIELC Technologies [sielc.com]
Optimizing storage conditions for 5-(2-Aminoethyl)-2-methoxyphenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(2-Aminoethyl)-2-methoxyphenol. Here, we address common questions and troubleshooting scenarios to ensure the stability and integrity of this compound throughout your experiments. Our recommendations are grounded in the fundamental chemical principles governing substituted phenols and aromatic amines, designed to provide a self-validating system for proper storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry environment.[1][2] The container must be tightly sealed to prevent exposure to air and moisture.[3] While some sources suggest storage at room temperature (below 30°C) is acceptable for shorter periods, for long-term storage, refrigeration at 2-8°C is the optimal strategy.[4] This is based on the general principle that lower temperatures slow down potential degradation reactions.[1][2]
Q2: Why is it important to store this compound in the dark?
A2: The phenolic and aromatic amine functional groups in the molecule make it susceptible to degradation upon exposure to light (photodegradation).[5] Light can provide the energy to initiate oxidative reactions, leading to the formation of colored impurities and a decrease in the compound's purity. Protecting the compound from light is a critical step in maintaining its integrity.
Q3: The material safety data sheet (MSDS) for a similar compound, 2-methoxyphenol, recommends storage at 15-25°C. Why do you recommend refrigeration?
A3: While controlled room temperature may be adequate for short-term storage or for less sensitive analogous compounds, this compound contains both a phenol and a primary aromatic amine moiety. The amino group, in particular, increases the molecule's susceptibility to oxidation compared to a simple methoxyphenol. Refrigeration provides an extra measure of protection against thermal degradation, which is prudent for a compound of this nature, especially when intended for use in sensitive applications like drug development. For phenolic compounds, in general, the best stability is observed at 5°C in dark conditions.[1][2]
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If you must prepare a stock solution, it is advisable to use a dry, aprotic solvent and store it at low temperatures (e.g., -20°C). Aqueous solutions should be prepared fresh for each experiment, as the compound's solubility is pH-dependent, and it may be more susceptible to oxidation in an aqueous environment.[6]
Troubleshooting Guide
Problem: The color of my this compound has changed from white/off-white to brown.
-
Likely Cause: This color change is a strong indicator of oxidation. The phenolic and amino functional groups are prone to oxidation when exposed to air (oxygen) and/or light. This process can lead to the formation of quinone-like structures, which are often highly colored.
-
Immediate Action:
-
Cease using the discolored material in any critical experiments.
-
Verify that the storage container was properly sealed.
-
Review your handling procedures to ensure minimal exposure to ambient air and light.
-
-
Solution:
-
For future use, ensure the container is tightly sealed and consider purging the headspace with an inert gas like argon or nitrogen before sealing.
-
Always store the compound in a dark location or use an amber-colored vial.
-
Perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation.
-
Problem: I am seeing an unexpected peak in my HPLC analysis of the compound.
-
Likely Cause: The appearance of a new peak suggests the presence of an impurity, which could be a degradation product. This can result from improper storage or handling, leading to thermal, oxidative, or photodegradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dark, dry, tightly sealed).
-
Analyze a Fresh Sample: If possible, analyze a sample from a newly opened container to determine if the impurity is present in the original batch or a result of subsequent handling.
-
Consider Degradation Pathways: The impurity could be an oxidation product. Depending on your experimental conditions, it could also be a product of a reaction with a solvent or another reagent.
-
Problem: The compound is not dissolving as expected in my chosen solvent.
-
Likely Cause:
-
Incorrect Solvent Choice: this compound is generally soluble in polar solvents.[6] Ensure your chosen solvent is appropriate.
-
pH-Dependent Solubility: The amino group on the molecule means its solubility in aqueous solutions is pH-dependent.[6] At lower pH, the amino group will be protonated, which can increase its aqueous solubility.
-
Degradation: Significant degradation can lead to the formation of less soluble impurities.
-
-
Solutions:
-
For aqueous solutions, try adjusting the pH to a more acidic range to see if solubility improves.
-
If you suspect degradation, a visual inspection for color change and a purity check are recommended.
-
Experimental Protocols
Protocol 1: Visual Inspection and Solubility Check
This protocol is a simple, preliminary check of the material's quality.
-
Visual Inspection: In a well-lit area (but avoiding prolonged exposure to bright light), observe the physical appearance of the solid compound. It should be a white to off-white or pale-yellow crystalline powder. Note any discoloration, such as brown or dark patches.
-
Solubility Test:
-
Weigh out a small, known amount of the compound (e.g., 1-5 mg).
-
Add a polar solvent in which the compound is known to be soluble (e.g., methanol or ethanol) dropwise while gently agitating.
-
Observe if the compound dissolves completely to give a clear, colorless solution. The presence of insoluble particulates or a colored solution may indicate impurities.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC) - Example Method
This is a starting point for developing a specific purity analysis method. Method optimization and validation will be required for your specific instrumentation and application. This method is adapted from a procedure for a structurally similar compound.[7]
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid (for Mass Spectrometry compatibility) or phosphoric acid.[7]
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A gradient elution from low to high organic phase (acetonitrile) will likely be effective. For example, start at 5% B and ramp to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the pure compound (a wavelength around 280 nm is a reasonable starting point for phenolic compounds).
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 0.1 mg/mL).
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |
| Light Exposure | Protect from light (use amber vials or store in the dark) | Prevents photodegradation.[5] |
| Atmosphere | Tightly sealed container, consider inert gas overlay (Argon/Nitrogen) | Prevents oxidation. |
| Humidity | Store in a dry environment | Prevents hydrolysis and moisture-mediated degradation. |
| Incompatible Materials | Strong oxidizing agents, strong bases | To prevent chemical reactions leading to degradation.[3] |
Visualizing Degradation Factors
The following diagram illustrates the key factors that can lead to the degradation of this compound and the recommended control measures.
Caption: Factors leading to the degradation of this compound.
References
- Iyer, J., Barbosa, M., Saraf, I., Pinto, J. F., & Paudel, A. (2023). Mechanoactivation as a Tool to Assess the Autoxidation Propensity of Amorphous Drugs. Molecular Pharmaceutics, 20(3), 1112–1124.
- Zorić, Z., Pelajić, M., Pedisić, S., Dragović-Uzelac, V., & Kovačević Ganić, K. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(3), 543.
- Zorić, Z., Pelajić, M., Pedisić, S., Dragović-Uzelac, V., & Kovačević Ganić, K. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(3), 543.
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Carl Roth. (2021). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. Retrieved from [Link]
-
PubChem. (n.d.). Guaiacol. Retrieved from [Link]
-
Carl Roth. (2022). Safety Data Sheet: Guaiacol. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2-Methoxyphenol (FDB011885). Retrieved from [Link]
- Nikolov, P. Y., & Yaylayan, V. A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(18), 10104–10113.
-
SIELC Technologies. (n.d.). Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Al-Muallem, H. A., & El-Nahas, A. M. (2016). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ScienceOpen Research.
- Kim, J. E., Lee, J. A., Kim, Y. W., & Kim, H. S. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 34(3), 231–238.
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
- Simões, M. M. Q., & Neves, M. G. P. M. S. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- Das, A., & Ray, S. (2021). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 10(11), 2637.
-
Pharmaffiliates. (n.d.). Formoterol-impurities. Retrieved from [Link]
Sources
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting 5-(2-Aminoethyl)-2-methoxyphenol analytical detection
Topic: Troubleshooting High-Sensitivity Detection & Quantitation Document ID: ASC-2024-MET-05 Lead Scientist: Senior Application Specialist, Mass Spectrometry Division
Executive Summary & Chemical Profile
User Advisory: You are analyzing 5-(2-Aminoethyl)-2-methoxyphenol . Note that this is a positional isomer of the well-characterized dopamine metabolite 3-Methoxytyramine (3-MT) . While 3-MT is typically 4-(2-aminoethyl)-2-methoxyphenol (using phenol numbering), your analyte shares nearly identical physicochemical properties: it is an amphoteric molecule containing a basic primary amine, a phenolic hydroxyl, and a methoxy group.
Consequently, the troubleshooting protocols below are grounded in the validated methodologies for methoxytyramines but adapted for the specific challenges of your isomer.
| Property | Characteristic | Analytical Implication |
| Polarity | High (Amphoteric) | Poor retention on standard C18 columns; requires aqueous-stable phases or ion-pairing. |
| Basicity | Primary Amine (pKa ~9-10) | Severe peak tailing due to silanol interactions; requires buffered mobile phases. |
| Stability | Phenolic Oxidation | Susceptible to quinone formation at pH > 7 or upon light exposure. |
| Detection | UV/Fluorescence/MS | Low native UV absorbance; highly responsive to Fluorescence (FLD) and ESI+ MS/MS. |
Diagnostic Triage: Start Here
Use this logic tree to identify your specific failure mode before proceeding to the detailed modules.
Figure 1: Diagnostic Logic Tree for Methoxy-Amino-Phenol Analysis.
Module 1: Chromatographic Separation (LC)
The Problem: The primary amine group interacts with residual silanols on silica-based columns, causing severe tailing. Standard C18 columns often fail to retain this polar molecule, leading to elution in the void volume (dead time).
Protocol A: The PFP Column Strategy (Recommended) Pentafluorophenyl (PFP) phases offer superior selectivity for phenolic amines through pi-pi interactions and hydrogen bonding, often resolving isomers that co-elute on C18.
-
Stationary Phase: Propyl-Pentafluorophenyl (PFP), 2.7 µm or 1.9 µm (Core-shell preferred).
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
-
Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns as ACN can suppress the pi-pi interaction mechanisms.
-
-
Gradient:
-
0-1 min: 2% B (Iso)
-
1-6 min: 2% -> 40% B
-
6-8 min: 95% B (Wash)
-
Protocol B: HILIC Mode (Alternative) If retention is still insufficient, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Column: Bare Silica or Amide-functionalized.
-
Mobile Phase: High organic start (95% ACN) with Ammonium Acetate buffer (pH 4-5).
FAQ: Chromatography
Q: Why is my peak splitting? A: This is often a solvent mismatch. If you dissolve your sample in 100% Methanol but start your gradient at 98% Water, the analyte precipitates or travels faster than the solvent front. Fix: Dissolve sample in the starting mobile phase (e.g., 98% Water / 2% MeOH).
Module 2: Mass Spectrometry (LC-MS/MS)
The Problem: In biological matrices (plasma/urine), phospholipids and salts cause massive ion suppression at the early elution times where this analyte appears.
Optimized MRM Parameters (ESI Positive Mode)
-
Ionization Source: Electrospray Ionization (ESI+).
-
Precursor Ion: [M+H]+ = 168.1 m/z (Calculated based on MW 167.21).
-
Fragment Ions (Generic for Methoxytyramines - Verify Experimentally):
-
Quantifier: 168.1 -> 151.1 (Loss of NH3)
-
Qualifier: 168.1 -> 119.1 (Cleavage of ethylamine chain + loss of methyl)
-
Troubleshooting Sensitivity Issues:
-
Check the Source Temperature: Phenolic amines are thermally labile. Ensure the source temp is not >500°C (keep ~350-400°C).
-
Internal Standard: You must use a stable isotope-labeled internal standard (e.g., 3-Methoxytyramine-d4) to correct for matrix effects. Without this, quantitation is unreliable.
Module 3: Sample Preparation (Extraction)
The Problem: "Dilute and shoot" methods rarely work for this analyte in complex media due to its low endogenous concentration and high polarity.
Protocol: Mixed-Mode Weak Cation Exchange (WCX) SPE This is the gold standard for extracting basic amines (pKa ~9) from complex matrices.
Figure 2: WCX Solid Phase Extraction Workflow.
Why this works:
-
Loading at High pH: At pH 10, the phenol is ionized (negative) but the amine is neutral/partially charged? Correction: At pH 10, the amine (pKa ~9.5) is largely uncharged, allowing hydrophobic retention? No.
-
Correction Strategy: For WCX (Weak Cation Exchange), the sorbent is a carboxylic acid (pKa ~5).
-
Correct Loading Condition: Load at pH 6-7 . The amine is positively charged (NH3+). The sorbent is negatively charged (COO-). They bind ionically.
-
Wash: Methanol removes neutrals.
-
Elution: Acidic Methanol (Formic Acid). This protonates the sorbent (turning COO- to COOH), breaking the ionic bond and releasing the analyte.
-
Revised Protocol Step 1 (Correction for Accuracy):Dilute sample with pH 6.0 Phosphate Buffer.
Module 4: Stability & Storage
The Problem: Phenols oxidize to quinones, turning samples brown and reducing signal.
Stability Checklist:
-
Antioxidant: Add Sodium Metabisulfite (0.1%) or Ascorbic Acid to stock solutions immediately upon preparation.
-
Acidification: Keep samples in 0.1M HCl or Formic Acid if storing for >4 hours.
-
Light: Use amber glass vials.
-
Temperature: Autosampler must be set to 4°C. Degradation occurs within hours at room temperature.
References
-
Agilent Technologies. (2014). Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run.[1] Application Note 5991-4378EN. Link
-
National Institutes of Health (NIH). (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma.[2][3] PubMed Central. Link
-
Separation Science / Biotage. (2023).[4] Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis.[2][4]Link
-
Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.Link
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sepscience.com [sepscience.com]
Technical Support Center: Synthesis of 5-(2-Aminoethyl)-2-methoxyphenol
Case Reference: 4-O-Methyldopamine Synthesis & Troubleshooting Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide
Executive Summary
Target Molecule: 5-(2-Aminoethyl)-2-methoxyphenol Common Aliases: 4-O-Methyldopamine; 3-Hydroxy-4-methoxyphenethylamine; Isovanillin-amine.[1] Primary Application: Metabolic standard, neurochemistry research, and precursor for isoquinoline alkaloids. Core Challenge: This molecule contains a free phenol, a methoxy ether, and a primary amine. The synthesis is prone to three distinct failure modes: polymerization during the Henry reaction, dimerization during reduction, and oxidative cyclization (Pictet-Spengler) during storage.
This guide addresses these specific failure points using a "Root Cause Analysis" format.
Part 1: The Synthetic Pathway & Failure Points
The industry-standard route utilizes Isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material. This ensures the correct regiochemistry (methoxy para to the ethylamine chain).
Visualizing the Pathway and Side Reactions
Figure 1: Critical path analysis for 4-O-Methyldopamine synthesis showing the three primary deviation points.
Part 2: Troubleshooting & FAQs
Module 1: The Henry Reaction (Step 1)
Context: Condensation of Isovanillin with Nitromethane to form the nitrostyrene intermediate.
Q: Why is my reaction mixture turning into a dark, insoluble tar instead of crystallizing? Diagnosis: Polymerization of the Nitrostyrene. The product, a phenolic nitrostyrene, is electron-rich and prone to Michael addition polymerization, particularly under high temperatures or excessive base concentration.
-
Mechanism: The nitrostyrene double bond acts as a Michael acceptor. In the presence of strong bases or prolonged heat, the phenolic ring of one molecule attacks the double bond of another.
-
Corrective Protocol:
-
Buffer the Base: Switch from strong bases (NaOH/KOH) to Ammonium Acetate (
) in Acetic Acid. This maintains a milder pH. -
Temperature Limit: Do not exceed reflux temperatures of the solvent (usually acetic acid or ethanol).
-
Workup: Pour the reaction mixture into ice water immediately upon completion. The "tar" is often formed during slow cooling.
-
Q: I have low yields. Is the aldehyde reacting? Diagnosis: Cannizzaro Reaction Competition. Isovanillin can undergo disproportionation (Cannizzaro) if the nitromethane is wet or if the base is too strong, converting the starting material into isovanillic acid and isovanillyl alcohol.
-
Validation: Check TLC. If you see two new spots (one very polar/acidic, one less polar) and no yellow nitrostyrene, this is the cause.
-
Fix: Ensure Nitromethane is dry. Use a catalytic amount of amine base (e.g., ethylenediamine) if not using the ammonium acetate method.
Module 2: The Reduction Step (Step 2)
Context: Reducing the nitrostyrene to the amine.[2] Common reagents:
Q: Mass Spec shows a major peak at [2M-NH3]+ (approx 315 m/z). What is this? Diagnosis: Dimerization (Secondary Amine Formation). This is the most common failure mode in phenethylamine synthesis.
-
Mechanism:
-
The reduction proceeds via an imine intermediate (
). -
As some primary amine product (
) forms, it reacts with the unreacted imine to form a Schiff base. -
This Schiff base is reduced to a secondary amine dimer (
).
-
-
Visual Mechanism:
Figure 2: Mechanism of dimer formation during reduction.
-
Corrective Protocol (The "Inverse Addition" Technique):
-
Standard (Wrong): Adding Hydride to the Nitrostyrene. This creates a local excess of imine, favoring dimerization.
-
Optimized (Right): Add the Nitrostyrene solution slowly to a refluxing solution of the Hydride . This ensures the reducing agent is always in vast excess, instantly converting the imine to the amine before it can couple.
-
Q: Can I avoid Lithium Aluminum Hydride (LAH)? It's too dangerous for my scale.
Answer: Yes. The
-
Protocol: React nitrostyrene with excess
in ethanol, adding catalytic . -
Advantage: Milder conditions, no inert atmosphere strictly required (though recommended), and avoids the harsh workup of LAH which can sometimes demethylate the methoxy group (though rare).
Module 3: Purification & Stability
Q: My white product turned pink/brown overnight. Is it ruined? Diagnosis: Quinone Oxidation. Phenols with electron-donating groups (like the methoxy and alkyl chain) are highly susceptible to oxidation by air, forming ortho-quinones (pink/red) and eventually melanin-like polymers (brown).
-
Fix:
-
Salt Formation: Never store as a free base. Convert immediately to the Hydrochloride (HCl) salt. The salt is stable for years at -20°C.
-
Argon Flush: Store under inert gas.
-
Q: I see a "M+12" peak or a cyclized product after storage in methanol. Diagnosis: Pictet-Spengler Cyclization. Phenethylamines with electron-donating groups at the meta-position (relative to the ethylamine) are "activated" for cyclization.
-
Cause: Trace formaldehyde in solvents (especially non-HPLC grade Methanol or Dichloromethane) reacts with the amine to form a tetrahydroisoquinoline.
-
Prevention:
-
Avoid storing the free base in solution.
-
Use only high-purity, aldehyde-free solvents for extraction.
-
Do not use acetone for cleaning glassware used in the final step (forms isopropylidene imines).
-
Part 3: Summary of Analytical Data
| Parameter | Specification / Observation | Troubleshooting Note |
| Appearance | White to off-white crystals (HCl salt) | Pink/Brown indicates oxidation (Quinone formation). |
| Solubility | Water (High), Ethanol (Mod), DCM (Low) | Free base is soluble in DCM; Salt is not. |
| Mass Spec (ESI+) | m/z = 168.1 [M+H]+ | m/z 319 indicates Dimer. m/z 180 indicates Pictet-Spengler product (+12 C). |
| NMR ( | If OMe signal is missing, demethylation occurred (harsh Lewis acid). |
References
-
Reduction Methodologies: Leticia M. F., et al. "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride."[3] Beilstein Journal of Organic Chemistry, 2025, 21, 39–46.
-
Pictet-Spengler Mechanism: Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 2011, 50(37), 8538–8564.[4]
-
Henry Reaction Side Products: Ballini, R., et al.[5] "The Henry Reaction: Recent Examples." ResearchGate, 2025.
-
Compound Data: PubChem Entry: this compound (4-O-Methyldopamine).[1]
-
Dimerization Troubleshooting: BenchChem Technical Support, "Refining Reaction Conditions for Nitrostyrene Reduction."
Sources
- 1. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Henry Reaction [organic-chemistry.org]
Technical Support Center: 5-(2-Aminoethyl)-2-methoxyphenol Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-Aminoethyl)-2-methoxyphenol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this compound. As a versatile building block in the synthesis of pharmaceuticals and other fine chemicals, understanding its stability and degradation is crucial for experimental success.[1]
Overview of this compound and its Reactivity
This compound is a phenolic compound containing both an amino group and a methoxy group.[2] This unique combination of functional groups influences its chemical properties, including its solubility in polar solvents and its pH-dependent stability.[3] The phenolic hydroxyl group and the amino group are susceptible to oxidation, while the methoxy group can be a target for demethylation in biological systems. The stability of this compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[2][4]
Proposed Degradation Pathways
Based on the degradation patterns of analogous phenolic and amine-containing compounds, we can propose several likely degradation pathways for this compound. These pathways are categorized into chemical and enzymatic degradation routes.
Chemical Degradation
Chemical degradation can occur under various experimental conditions, particularly in the presence of light, air, or reactive chemical species.
Oxidative Degradation
A probable chemical degradation pathway involves oxidation, similar to other phenolic compounds.[5] This process can be initiated by factors like exposure to air and light, which may lead to the formation of reactive intermediates.[4]
The proposed oxidative degradation pathway is as follows:
-
Initial Oxidation: The phenolic hydroxyl group is oxidized to a phenoxy radical.
-
Intermediate Formation: This can lead to the formation of a reactive ortho-quinone methide intermediate.[4]
-
Further Reactions: The quinone intermediate is highly reactive and can undergo further reactions, including polymerization or reaction with other nucleophiles in the medium.
Caption: Proposed Oxidative Degradation Pathway.
Enzymatic Degradation (Metabolism)
In biological systems, this compound is expected to undergo enzymatic degradation, or metabolism. The metabolic pathways of a structurally similar compound, 5-methoxy-2-aminoindane (MEAI), provide strong indications of the likely metabolic fate of our target compound.[6] The primary metabolic routes are likely to be N-acetylation and oxidative demethylation.[6]
Phase I Metabolism: Oxidative Demethylation
The methoxy group can be removed by cytochrome P450 enzymes in a process called O-demethylation. This would result in the formation of a catechol (dihydroxy) derivative.
Phase II Metabolism: N-Acetylation
The primary amino group is a likely target for N-acetyltransferases, leading to the formation of an N-acetylated metabolite.
These two pathways can also occur in sequence, leading to a di-hydroxylated and N-acetylated final product.
Caption: Proposed Metabolic Pathways of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the study of this compound degradation.
Sample Preparation and Stability
Q1: My sample of this compound is turning brown upon storage. What is happening and how can I prevent it?
A1: The color change is likely due to oxidation of the phenolic hydroxyl group and/or the amino group, leading to the formation of colored quinone-like compounds.[4] This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures.
Troubleshooting Steps:
-
Storage Conditions: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
-
Solvent Choice: When preparing solutions, use deoxygenated solvents. The solubility is pH-dependent, with increased solubility in aqueous media at lower pH due to the protonation of the amino group.[3] However, be mindful that extreme pH values can also promote degradation.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to your solution might help to prevent oxidation, but be sure to consider any potential interference with your downstream analysis.
Q2: I am seeing multiple peaks in my chromatogram even for a freshly prepared standard solution. What could be the cause?
A2: This could be due to on-column degradation or the presence of impurities in the starting material. The compound's reactivity can sometimes lead to degradation during analytical procedures.
Troubleshooting Steps:
-
Purity Check: Verify the purity of your standard. If possible, use a high-purity standard (≥98%).
-
Analytical Method Optimization:
-
Temperature: Lower the temperature of your injector port (for GC) or column oven to minimize thermal degradation.
-
Mobile Phase pH: For LC analysis, adjust the pH of your mobile phase to a range where the compound is most stable. A slightly acidic pH is often a good starting point for amino-containing compounds.
-
Inert System: Ensure your chromatography system is well-maintained and free of reactive metal surfaces that could catalyze degradation.
-
Investigating Degradation Pathways
Q3: I am trying to study the enzymatic degradation of this compound, but I am not observing any significant breakdown. What could be wrong?
A3: The lack of degradation could be due to several factors, including inappropriate enzyme selection, suboptimal reaction conditions, or enzyme inhibition. While specific enzymes for this compound are not well-documented, general classes of enzymes that act on similar structures can be considered.
Troubleshooting Steps:
-
Enzyme Selection:
-
Consider using liver microsomes or S9 fractions, which contain a mixture of metabolic enzymes, including cytochrome P450s and N-acetyltransferases.
-
For more specific studies, purified enzymes like laccases or peroxidases could be tested for their ability to oxidize the phenolic group.
-
-
Reaction Conditions:
-
pH and Temperature: Ensure the pH and temperature of your reaction buffer are optimal for the chosen enzyme's activity.
-
Cofactors: Make sure all necessary cofactors are present. For example, cytochrome P450 enzymes require NADPH.
-
-
Enzyme Inhibition: The compound itself or one of its degradation products might be inhibiting the enzyme. Try varying the substrate concentration to check for substrate inhibition.
Q4: How can I identify the degradation products or metabolites of this compound?
A4: A combination of chromatographic separation and mass spectrometry is the most powerful approach for identifying unknown degradation products and metabolites.
Recommended Analytical Workflow:
-
Sample Preparation: After the degradation experiment, quench the reaction and prepare your sample for analysis. This may involve protein precipitation (e.g., with cold acetonitrile or methanol) followed by centrifugation.[7]
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and any potential metabolites.
-
Perform MS/MS fragmentation of the parent compound to understand its fragmentation pattern. This will help in identifying metabolites, as they often retain parts of the parent structure.
-
-
Data Analysis:
-
Look for predicted mass shifts corresponding to expected metabolic reactions (see table below).
-
Compare the fragmentation patterns of the potential metabolites to that of the parent compound.
-
Table 1: Expected Mass Shifts for Common Metabolic Transformations
| Metabolic Reaction | Mass Change (Da) |
| O-Demethylation | -14.01565 |
| N-Acetylation | +42.01056 |
| Hydroxylation | +15.99491 |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare Reagents:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human or rat).
-
NADPH regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the this compound solution (final substrate concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS to quantify the remaining amount of the parent compound at each time point. The rate of disappearance can be used to calculate the in vitro half-life.
-
References
-
Pellis, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
- Pellis, A., et al. (2016). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. Polymers, 8(12), 431.
- Rypacek, F., et al. (2011). Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s.
- Heidrich, F., et al. (2021).
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-283.
-
Pellis, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. ResearchGate. Retrieved from [Link]
- Jakobson, T., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 345, 49-58.
- Liu, J., et al. (2004). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 865-872.
-
Macchioni, A., et al. (2023). Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves. MDPI. Retrieved from [Link]
- Wu, D., et al. (2016). Degradation of Irgafos 168 and determination of its degradation products. Modern Food Science and Technology, 32(11), 294-300.
-
FooDB. (2010). Showing Compound 2-Methoxyphenol (FDB011885). Retrieved from [Link]
- Tao, B., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry, 2020, 8864937.
- Dunn, W. B., & Ellis, D. I. (2005). Metabolomics: current analytical platforms and methodologies. TrAC Trends in Analytical Chemistry, 24(4), 285-294.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods, 17(35), 4567-4575.
- Wang, Y., et al. (2024). Analysis of the chemical constituents and their metabolites in Orthosiphon stamineus Benth. via UHPLC-Q exactive orbitrap-HRMS and AFADESI-MSI techniques. PLOS One, 19(6), e0304918.
-
National Center for Biotechnology Information. (n.d.). Guaiacol. PubChem Compound Database. Retrieved from [Link]
- Singh, R. K., & Singh, R. (2020). Development of Extractive Spectrophotometric Determination of Manganese (II) Using [N - (O-Methoxy Benzaldehyde)-2-Aminophenol]. International Journal of Scientific Research in Science and Technology, 7(4), 1-7.
-
Exposome-Explorer. (n.d.). Guaiacol (Compound). Retrieved from [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. CAS 40925-70-0: 2-Amino-5-methoxyphenol | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the chemical constituents and their metabolites in Orthosiphon stamineus Benth. via UHPLC-Q exactive orbitrap-HRMS and AFADESI-MSI techniques | PLOS One [journals.plos.org]
Technical Support Center: Handling & Stability of 5-(2-Aminoethyl)-2-methoxyphenol
[1][2]
Product Identity: 5-(2-Aminoethyl)-2-methoxyphenol Common Classification: Phenolic Amine / Guaiacol Derivative Primary Hazard: Oxidative Instability (Quinone formation)[1][2]
Core Directive: The Science of Instability
As a researcher working with This compound , you are handling a molecule with a specific structural vulnerability. This compound features an electron-rich phenol ring with a methoxy group at the ortho position and an aminoethyl chain at the meta position (relative to the hydroxyl).[1]
The Oxidation Trap: The primary failure mode is autoxidation . The electron-donating methoxy group activates the phenol, making it susceptible to losing a proton and an electron to form a phenoxy radical .[1] Because the position para to the hydroxyl group (Position 4) is unsubstituted, this radical is prone to:
-
Dimerization: Coupling with other radicals to form colored dimers.[2]
-
Quinone Formation: Further oxidation to form p-quinone methides or iminoquinones, which appear as pink, red, or brown contaminants.[2]
This process is catalyzed by Basic pH , Transition Metals (Fe, Cu) , and Light .
Experimental Protocols: The "Zero-Oxidation" Workflow
Do not treat this compound like a standard reagent. Use the following Self-Validating System to ensure integrity.
Protocol A: The "Inert Shield" Dissolution Method
Use this protocol for preparing stock solutions (>10 mM).[1]
| Parameter | Specification | Reason (Causality) |
| Solvent | Water (LC-MS Grade) or DMSO (Dry) | Trace metals in lower-grade solvents catalyze radical formation.[1][2] |
| pH Control | Acidic (pH 4.0 - 6.0) | Phenols are stable when protonated.[1][2] Phenolates (pH > 8) oxidize rapidly. |
| Additives | EDTA (100 µM) + Ascorbate (optional) | EDTA chelates catalytic metals; Ascorbate acts as a sacrificial antioxidant. |
| Atmosphere | Argon or Nitrogen Sparged | Removes dissolved |
Step-by-Step Procedure:
-
Degas the Solvent: Place the solvent (e.g., dilute HCl or water) in a vessel. Bubble Argon gas through it for 15 minutes before adding the solid.
-
Validation: If using an oxygen probe,
concentration should be < 0.5 ppm.[2]
-
-
Chelation (Critical): Add Disodium EDTA to a final concentration of 0.1 mM. This creates a "metal sink," neutralizing trace iron/copper from glassware.[2]
-
Acidification: If using water, adjust pH to ~5.0 using dilute HCl or Acetic Acid.[2]
-
Note: If the compound is a Hydrochloride salt, it will naturally yield an acidic solution. If it is a Free Base, you must add acid (1.1 equivalents of HCl) to solubilize and stabilize it.
-
-
Dissolution: Add the this compound solid under the inert gas stream. Vortex briefly until dissolved.[2]
-
Aliquot & Freeze: Immediately aliquot into light-tight (amber) tubes. Flash freeze in liquid nitrogen if possible, and store at -80°C.
Protocol B: Visualizing the Oxidation Pathway
The following diagram illustrates the "Cascade of Failure" you are trying to prevent.
Figure 1: The oxidative degradation pathway.[1][2] Note that the transition from colorless to pink (Quinone) is often irreversible.[1]
Troubleshooting Center (FAQ)
Q1: My solution turned a faint pink color after 2 hours. Is it still usable?
-
Diagnosis: This indicates the formation of early-stage oxidation products (quinones).[1][2]
-
Verdict: For analytical chemistry (HPLC/MS) , discard it; the quinones will appear as ghost peaks. For rough biological assays , it may retain partial potency, but the oxidation products can be cytotoxic.
-
Fix: Check your pH. If the solution is neutral or basic (pH > 7), oxidation is inevitable. Add 0.1% Sodium Metabisulfite to the next batch as a preservative if the assay permits.
Q2: Can I store the stock solution in DMSO at -20°C?
-
Risk: DMSO is hygroscopic and can contain peroxides.
-
Protocol: Yes, but use anhydrous DMSO packed under Argon. Avoid repeated freeze-thaw cycles, as condensed water introduces oxygen.[1][2]
-
Better Alternative: Store as a solid powder at -20°C (desiccated) and prepare fresh solutions daily.[1][2]
Q3: I am using the Free Base, not the Hydrochloride salt. Why won't it dissolve?
-
Chemistry: The free base is lipophilic and poorly soluble in neutral water.
-
Solution: You must convert it to the salt form in situ. Add 1 molar equivalent of HCl (or Acetic Acid) to the water. This protonates the amine (
), drastically increasing solubility and stability.
Q4: Why does the protocol recommend EDTA? My assay is sensitive to chelators.
Decision Tree: Handling & Storage
Follow this logic flow to determine the correct handling procedure for your specific state of matter.
Figure 2: Decision logic for storage and preparation.[1][2] Note the critical acidification step for aqueous solutions.
References
-
PubChem Database. (n.d.). 5-Amino-2-methoxyphenol (Compound Summary). National Center for Biotechnology Information.[2] Retrieved from [Link]
-
Burner, U., Jantschko, W., & Obinger, C. (1999).[2][3] Kinetics of oxidation of aliphatic and aromatic thiols by myeloperoxidase compounds I and II. FEBS Letters, 443(3), 290-296.[2][3] (Provides mechanistic context on phenolic/amine oxidation kinetics). Retrieved from [Link]
-
Fluitec. (2021). Is Antioxidant Monitoring Necessary? (Mechanisms of Phenol-Amine Synergy). Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 5-(2-Aminoethyl)-2-methoxyphenol
Welcome to the technical support center for the synthesis of 5-(2-Aminoethyl)-2-methoxyphenol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scalable synthesis of this valuable chemical intermediate. This compound serves as a critical building block in the development of novel pharmaceuticals and fine chemicals.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Overview of a Scalable Synthetic Pathway
A common and scalable approach to synthesizing this compound involves a multi-step process starting from a commercially available precursor, such as 3-hydroxy-4-methoxybenzaldehyde. This route typically involves a nitroaldol (Henry) reaction, followed by reduction of the nitro group and the benzylic hydroxyl, and finally, deprotection. Protecting the amine with a tert-butyloxycarbonyl (Boc) group is often advantageous for purification and handling at intermediate stages.
Caption: A representative workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the scale-up of this synthesis in a question-and-answer format.
Question 1: My Henry reaction is resulting in low yields and significant side products. What are the likely causes and how can I optimize this step?
Answer: Low yields in the Henry reaction are often traced back to suboptimal reaction conditions or reagent quality, especially when scaling up.
-
Causality: The Henry reaction is base-catalyzed and highly sensitive to temperature. On a larger scale, exothermic heat generation can be difficult to control, leading to localized "hot spots." These can promote side reactions such as polymerization of the nitrostyrene product or Cannizzaro reactions of the starting aldehyde. The choice of base is also critical; a strong, non-nucleophilic base is preferred to minimize competing reactions.
-
Troubleshooting Steps:
-
Temperature Control: Ensure efficient and uniform cooling. For larger batches, consider a jacketed reactor with a reliable chilling system. A slow, controlled addition of the base is crucial to manage the exotherm.
-
Base Selection: While sodium hydroxide is often used in lab-scale syntheses, consider using a milder base like an amine (e.g., triethylamine) or an alkoxide in catalytic amounts to improve selectivity.
-
Solvent Choice: The solvent should effectively dissolve the reactants and facilitate heat transfer. Alcohols like methanol or ethanol are common, but their purity is important.
-
Purity of Starting Materials: Verify the purity of your 3-hydroxy-4-methoxybenzaldehyde. Aldehydes can oxidize over time to carboxylic acids, which will quench the base and inhibit the reaction.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Temperature | Maintain at or below 25°C during base addition. | Minimizes side reactions and polymerization. |
| Base | Use a catalytic amount of a milder base (e.g., DBU, triethylamine). | Improves selectivity and reduces byproduct formation. |
| Solvent | Anhydrous methanol or ethanol. | Ensures good solubility and consistent reaction medium. |
| Addition Rate | Slow, dropwise addition of the base. | Allows for effective management of the reaction exotherm. |
Question 2: The reduction of the nitrostyrene intermediate is incomplete or leads to a complex mixture. What are the best practices for this reduction at scale?
Answer: The reduction of the conjugated nitroalkene is a critical step that can be challenging. The presence of both a nitro group and a phenolic hydroxyl can lead to multiple reaction pathways and catalyst poisoning.
-
Causality: Catalytic hydrogenation (e.g., with H₂/Pd-C) is a common method, but the phenolic group can sometimes interfere with the catalyst's activity. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective but can be hazardous and difficult to handle at a large scale, and may also react with the phenolic proton.
-
Troubleshooting Steps:
-
Catalytic Hydrogenation: If using H₂/Pd-C, ensure the catalyst is of high quality and the solvent is thoroughly degassed. The presence of impurities, particularly sulfur-containing compounds, can poison the catalyst.[2] Higher pressures of hydrogen (e.g., 50-100 psi) are often more effective for complete reduction.
-
Alternative Reducing Agents: Consider alternative reducing systems such as sodium borohydride in the presence of a transition metal salt (e.g., NiCl₂ or CoCl₂), which can be more manageable at scale than LiAlH₄.
-
Work-up Procedure: A careful work-up is essential to isolate the amine. This typically involves quenching the reaction, filtering off the catalyst (if used), and then performing an acid-base extraction to separate the basic amine from neutral byproducts.
-
Caption: A decision tree for troubleshooting low reaction yields.
Question 3: I am facing difficulties with the purification of the final product. What is the most effective purification strategy?
Answer: The amphoteric nature of this compound, containing both a basic amino group and an acidic phenolic group, makes its purification challenging. Its solubility is highly dependent on pH.[3]
-
Causality: At its isoelectric point, the molecule will exist as a zwitterion with minimal solubility in many common solvents. At low pH, the amino group is protonated, making it soluble in aqueous solutions.[3] At high pH, the phenolic group is deprotonated, also increasing aqueous solubility. This behavior can be exploited for purification.
-
Recommended Purification Strategy:
-
Acid-Base Extraction: After the reaction work-up, dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl) to move the protonated amine into the aqueous layer, leaving non-basic impurities behind. Wash the aqueous layer with fresh organic solvent. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ to the isoelectric point to precipitate the product.
-
Crystallization as a Salt: A highly effective method for purification and improving stability is to crystallize the product as its hydrochloride salt.[1] After isolating the amine, dissolve it in a suitable solvent (e.g., isopropanol or ethanol) and carefully add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration.
-
Caption: The relationship between pH and the solubility of this compound.
Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for this synthesis?
-
The use of strong reducing agents like LiAlH₄ requires an anhydrous environment and careful quenching. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated area with appropriate pressure-rated equipment. The final product and intermediates may be irritants; always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
-
How can I effectively monitor the progress of the reactions?
-
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
-
-
What are the optimal storage conditions for this compound?
-
Phenols and amines are susceptible to oxidation, which can cause discoloration. The final product should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a cool, dry place. Storing it as the hydrochloride salt can significantly improve its long-term stability.
-
-
Should I protect the phenolic hydroxyl group during the synthesis?
-
Protection of the phenolic hydroxyl group is generally not necessary for the described route, especially if using catalytic hydrogenation for the reduction. However, if you are employing reagents that are sensitive to acidic protons (e.g., Grignard reagents in an alternative synthesis), protection with a group like a methyl or benzyl ether would be required. This would add extra steps for protection and deprotection to the synthesis.
-
Detailed Experimental Protocols
Step 1: Boc-Protection of this compound
This protocol assumes the successful synthesis of the crude amine.
-
Dissolution: Dissolve the crude this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Base Addition: Add a base such as triethylamine (1.5 equivalents) or aqueous sodium bicarbonate to the solution.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture while stirring.[5] The reaction is typically exothermic and should be maintained at room temperature.
-
Reaction Monitoring: Stir the mixture for 2-4 hours, monitoring the progress by TLC or HPLC until the starting amine is fully consumed.
-
Work-up: Once the reaction is complete, perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purification: The Boc-protected intermediate is often a solid and can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by column chromatography on silica gel.
Step 2: Deprotection to Yield Final Product
-
Dissolution: Dissolve the purified Boc-protected intermediate in a minimal amount of a suitable solvent like dichloromethane (DCM) or methanol.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of HCl in dioxane or isopropanol.[5] The deprotection is usually rapid and accompanied by the evolution of CO₂ gas.
-
Reaction Monitoring: Stir at room temperature for 1-2 hours until the deprotection is complete, as indicated by TLC or HPLC.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is desired, the residue can be dissolved in water, basified with a suitable base, and extracted. For the highest purity and stability, triturate the salt with a solvent like diethyl ether to induce precipitation, and collect the solid by filtration.
References
-
J&K Scientific LLC. Pictet-Spengler Reaction. Available from: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available from: [Link]
-
Solubility of Things. This compound. Available from: [Link]
- Google Patents. US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
-
PubMed. Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Available from: [Link]
-
PubMed Central. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available from: [Link]
-
Common Conditions. Pictet-Spengler Reaction. Available from: [Link]
-
ChemSynthesis. This compound. Available from: [Link]
-
Wikipedia. Phenethylamine. Available from: [Link]
-
APEC Water. Different Water Filtration Methods Explained. Available from: [Link]
-
NIH. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Available from: [Link]
-
PubChem. 5-Ethenyl-2-methoxyphenol. Available from: [Link]
-
MDPI. Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines. Available from: [Link]
-
Sciencemadness Discussion Board. Interesting route to 4-methoxyphenol. Available from: [Link]
-
EurekAlert!. Biomimetic synthesis of natural products: Progress, challenges and prospects. Available from: [Link]
-
Banaras Hindu University. Development of Extractive Spectrophotometric Determination of Manganese (II) Using [N - (O-Methoxy Benzaldehyde)-2-Aminophenol]. Available from: [Link]
-
VVater. What are the most common methods of water purification?. Available from: [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. Available from: [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
-
ResearchGate. Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. Available from: [Link]
-
Atlas Scientific. Water Purification Methods. Available from: [Link]
-
YouTube. Preparation of Phenethylamines, Part 3: By C-N Bond Formation. Available from: [Link]
-
Chromatography Online. Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. Available from: [Link]
-
SimPure. What Are Some Methods to Purify Water? Comprehensive Overview. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
- Google Patents. JPH09151151A - Production of 4-methoxyphenol.
-
NIH. Development of eugenol derivatives with 5-LOX inhibitory activity. Available from: [Link]
- Google Patents. CN111454133A - Synthesis method of eugenol.
-
SlidePlayer. Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from wate. Available from: [Link]
-
ResearchGate. The mechanism of the Pictet–Spengler reaction. Available from: [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 5-Ethenyl-2-methoxyphenol | C9H10O2 | CID 10441857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
Technical Support Center: Method Development for 5-(2-Aminoethyl)-2-methoxyphenol Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for the development and troubleshooting of analytical methods for the quantification of 5-(2-aminoethyl)-2-methoxyphenol. As a key metabolite of the widely used antidepressant venlafaxine, its accurate measurement in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical monitoring studies.
Section 1: Foundational Knowledge
Understanding the Analyte: Key Physicochemical Properties
This compound is a polar compound, soluble in polar solvents like water and alcohols due to its amino and methoxy groups.[1] Its solubility is pH-dependent; at lower pH, the amino group is protonated, enhancing its aqueous solubility.[1] This characteristic is a critical consideration for developing effective extraction and chromatographic methods. The compound is stable under normal conditions but should be stored appropriately, typically below 30°C, to prevent degradation.[2]
Choosing the Right Analytical Technique
The two primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or other detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC: Offers a cost-effective and accessible platform. However, it may lack the sensitivity and selectivity required for low-concentration samples or complex matrices.
-
LC-MS/MS: Provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies.[3][4]
Section 2: High-Performance Liquid Chromatography (HPLC) Method Development
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a suitable starting point for HPLC method development?
A1: A reversed-phase C18 column is a common initial choice. The mobile phase typically consists of an acetonitrile and water mixture with an acidic modifier like formic or phosphoric acid to ensure the analyte is in a single ionic state and to improve peak shape.[5] A gradient elution is often employed to effectively separate the analyte from endogenous matrix components.
Q2: How can I improve poor peak shape, such as tailing?
A2: Peak tailing is often caused by secondary interactions between the basic amine group of the analyte and residual silanols on the silica-based column. To mitigate this, consider:
-
Using a base-deactivated column.
-
Adding a competing base, such as triethylamine, to the mobile phase.
-
Operating at a lower pH to ensure complete protonation of the amine group.
Q3: What detection wavelength should I use for UV detection?
A3: A common starting point for UV detection is around 225 nm. However, it is crucial to determine the absorbance maximum of this compound by scanning a standard solution with a UV-Vis spectrophotometer or a diode array detector to maximize sensitivity.
Troubleshooting Guide - HPLC
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Inadequate separation from matrix components. | Optimize the mobile phase gradient, try a different organic modifier (e.g., methanol), or use a column with a different selectivity (e.g., phenyl-hexyl). |
| Retention Time Drift | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
| Low Sensitivity | Suboptimal detection wavelength or low analyte concentration. | Confirm the wavelength of maximum absorbance. Consider sample pre-concentration techniques like solid-phase extraction. |
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids.[3][4]
Frequently Asked Questions (FAQs) - LC-MS/MS
Q1: What are the typical mass spectrometric conditions for this analyte?
A1: Electrospray ionization (ESI) in the positive ion mode is generally preferred for the analysis of this compound.[6][7] The protonated molecule [M+H]+ is selected as the precursor ion, and collision-induced dissociation is used to generate specific product ions for multiple reaction monitoring (MRM). Optimization of the collision energy and other source parameters is essential for maximizing signal intensity.[6]
Q2: How can I minimize matrix effects?
A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS/MS.[8][9][10] To mitigate them:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is highly effective at removing interfering matrix components like phospholipids.[9][11]
-
Chromatographic Separation: Ensure the analyte is chromatographically resolved from the bulk of the matrix components. Poor retention of polar compounds on reversed-phase columns can lead to significant matrix effects.[12]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects.
Q3: What should I do if I observe significant ion suppression?
A3: Ion suppression can be caused by various components in the biological matrix.[9] Besides improving sample cleanup and chromatography, consider diluting the sample if the sensitivity of the assay allows. This reduces the concentration of interfering substances.
Troubleshooting Guide - LC-MS/MS
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results | Variable extraction recovery or matrix effects. | Optimize the sample preparation method for consistency. Use a stable isotope-labeled internal standard. |
| Carryover | Adsorption of the analyte to the injector or column. | Use a more rigorous needle wash protocol. Inject blank samples after high-concentration samples. |
| No Analyte Signal | Incorrect MS/MS transition, instrument malfunction, or sample degradation. | Verify the precursor and product ion masses by infusing a standard solution. Check for proper instrument tuning and sample stability. |
Section 4: Sample Preparation
Effective sample preparation is crucial for removing interferences and concentrating the analyte. Solid-phase extraction (SPE) is a widely used and effective technique for venlafaxine and its metabolites.[11]
Experimental Protocol: Solid-Phase Extraction (SPE)
This is a general protocol and may require optimization for your specific application.
1. Sample Pre-treatment:
-
To a 100 µL plasma sample, add an appropriate amount of internal standard.
-
Acidify the sample with a weak acid (e.g., phosphoric acid) to ensure the analyte is in its protonated form.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
4. Washing:
-
Wash the cartridge with a weak acidic solution to remove neutral and acidic interferences.
-
A subsequent wash with an organic solvent like methanol can remove non-polar interferences.
5. Elution:
-
Elute the analyte with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the analyte, releasing it from the sorbent.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
Experimental Workflow Diagram
Caption: A typical solid-phase extraction workflow for this compound from a plasma sample.
Section 5: Method Validation
A comprehensive validation is necessary to ensure the reliability of the analytical method.[13][14] This should be performed in accordance with regulatory guidelines from bodies like the FDA and EMA.[15][16][17][18][19][20][21]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte from other components in the sample.[14] | No significant interference at the analyte's retention time in at least six different blank matrix sources.[14] |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[16] |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[16] |
| Calibration Curve | The relationship between instrument response and analyte concentration. | A linear regression with a correlation coefficient (r²) of ≥0.99 is typically required. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions.[22] | Analyte concentration should remain within ±15% of the initial concentration. |
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. echemi.com [echemi.com]
- 3. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective determination of venlafaxine and its three demethylated metabolites in human plasma and whole blood by liquid chromatography with electrospray tandem mass spectrometric detection and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. psychiatriapolska.pl [psychiatriapolska.pl]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. database.ich.org [database.ich.org]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. hhs.gov [hhs.gov]
- 21. centerforbiosimilars.com [centerforbiosimilars.com]
- 22. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Technical Guide to 4-O-Methyldopamine and the Prodrug Methyldopa: A Comparative Analysis of Pharmacological Mechanisms
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying Nomenclature and Establishing a Comparative Framework
In the landscape of neuropharmacology, precise nomenclature is paramount. The compound designated by the IUPAC name 5-(2-Aminoethyl)-2-methoxyphenol is biochemically and structurally identical to 4-O-Methyldopamine (4-methoxytyramine). The latter name is frequently used to highlight its structural relationship to dopamine, being the product of O-methylation at the 4-position hydroxyl group. Throughout this guide, we will refer to it as 4-O-Methyldopamine to maintain clarity in its metabolic context.
While one might initially seek to compare it with its isomeric counterpart, 3-O-Methyldopamine (a major dopamine metabolite), a more functionally insightful comparison can be made with Methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine). This comparison is compelling not because the molecules are direct alternatives, but because they represent fundamentally different approaches to modulating catecholaminergic systems:
-
4-O-Methyldopamine is a naturally occurring metabolite of dopamine.[1][2] Its primary characterized pharmacological action is the inhibition of the enzyme Dihydropteridine Reductase (DHPR), which is essential for the synthesis of neurotransmitters.[3]
-
Methyldopa is a synthetic prodrug.[4] Its therapeutic effect is not derived from the parent molecule but from its sequential metabolism in the central nervous system (CNS) to α-methylnorepinephrine, a potent agonist of the α2-adrenergic receptor.[5]
This guide will therefore compare and contrast a direct-acting enzyme inhibitor (4-O-Methyldopamine) with a prodrug that is metabolically activated into a potent GPCR agonist (Methyldopa), providing a study in divergent pharmacological strategies.
Chemical and Physical Properties
A foundational comparison begins with the physicochemical characteristics of each molecule. While structurally related, the presence of the α-methyl and carboxylic acid groups on Methyldopa significantly alters its properties compared to the simple phenethylamine structure of 4-O-Methyldopamine.
| Property | 4-O-Methyldopamine | Methyldopa |
| IUPAC Name | This compound | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |
| Synonyms | 4-Methoxytyramine | L-α-methyl-L-DOPA, Aldomet |
| Molecular Formula | C₉H₁₃NO₂ | C₁₀H₁₃NO₄ |
| Molecular Weight | 167.21 g/mol | 211.22 g/mol |
| Appearance | White to pale yellow crystalline powder | Colorless crystals or white to yellowish-white fine powder[4] |
| Solubility | Soluble in polar solvents like water and alcohols | Sparingly soluble in water |
| Structure |
Synthesis and Metabolic Pathways
The origin of these compounds—one a natural metabolite, the other a synthetic prodrug—dictates their relevance in biological systems.
4-O-Methyldopamine: A Product of Dopamine Metabolism
4-O-Methyldopamine is an endogenous compound formed during the natural degradation of dopamine. The primary enzyme responsible for its formation is Catechol-O-methyltransferase (COMT), which transfers a methyl group to the 4-position hydroxyl group of the catechol ring.[2]
Caption: Bioactivation pathway of the prodrug Methyldopa in the CNS.
Comparative Mechanism of Action
The primary pharmacological distinction between these compounds lies in their molecular targets. 4-O-Methyldopamine acts as an enzyme inhibitor, while the active metabolite of Methyldopa functions as a receptor agonist.
4-O-Methyldopamine: Inhibition of Dihydropteridine Reductase (DHPR)
4-O-Methyldopamine has been identified as an inhibitor of Dihydropteridine Reductase (DHPR). [3]This enzyme is critical for regenerating tetrahydrobiopterin (BH4) from its oxidized form, dihydrobiopterin (BH2). [6] Why this is significant: BH4 is an indispensable cofactor for three key aromatic amino acid hydroxylase enzymes:
-
Tyrosine Hydroxylase: The rate-limiting enzyme in the synthesis of dopamine, norepinephrine, and epinephrine.
-
Tryptophan Hydroxylase: The rate-limiting enzyme in the synthesis of serotonin.
-
Nitric Oxide Synthase (NOS): Responsible for producing the signaling molecule nitric oxide.
By inhibiting DHPR, 4-O-Methyldopamine can disrupt the entire BH4 regeneration cycle. This leads to a depletion of the active BH4 cofactor, which in turn reduces the synthetic capacity for major neurotransmitters and nitric oxide. This enzymatic inhibition represents a potent, upstream mechanism for modulating monoaminergic signaling pathways.
Methyldopa's Metabolite: Agonism at the α2-Adrenergic Receptor
The antihypertensive effect of Methyldopa is mediated by its metabolite, α-methylnorepinephrine, which is a selective and potent agonist for the α2-adrenergic receptor, a Gi-protein coupled receptor (GPCR). [5][7]Studies have shown (-)methylnorepinephrine to be significantly more potent and selective for α2-adrenergic receptors than norepinephrine itself. [8] Mechanism of Action:
-
Receptor Binding: α-methylnorepinephrine binds to presynaptic α2-adrenergic autoreceptors located on noradrenergic neurons in the brainstem's cardiovascular control centers (e.g., nucleus tractus solitarius). [8]2. Gi-Protein Activation: This binding activates the associated inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi-protein inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP: This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Reduced Norepinephrine Release: The reduction in cAMP and other downstream effects of Gi activation (like modulation of ion channels) inhibits the further release of norepinephrine from the presynaptic terminal.
The ultimate effect is a reduction in sympathetic outflow from the CNS, leading to decreased peripheral vascular resistance and a lowering of blood pressure. [5]
Caption: Simplified Gi-coupled signaling cascade of the α2-adrenergic receptor.
Summary of Pharmacological Profiles
The contrasting mechanisms are clearly reflected in the primary molecular targets for each compound.
| Compound/Metabolite | Primary Target(s) | Mechanism | Key Pharmacological Effect |
| 4-O-Methyldopamine | Dihydropteridine Reductase (DHPR) | Enzyme Inhibition | Depletion of BH4 cofactor, reducing synthesis of monoamine neurotransmitters. |
| Methyldopa (Prodrug) | Aromatic L-amino acid decarboxylase (AADC) | Competitive Inhibition | Minor contribution to overall effect. |
| α-Methylnorepinephrine | α2-Adrenergic Receptor | Receptor Agonism | Activation of presynaptic autoreceptors, reducing central sympathetic outflow. |
Note: Comprehensive receptor binding affinity (Ki) data for 4-O-Methyldopamine at adrenergic or dopaminergic receptors are not widely reported in peer-reviewed literature, underscoring its primary characterization as a metabolite and enzyme inhibitor rather than a direct receptor ligand.
Supporting Experimental Methodologies
Validating the distinct mechanisms of these compounds requires different experimental approaches. Below are representative protocols for assessing enzyme inhibition and receptor binding.
Protocol: Dihydropteridine Reductase (DHPR) Inhibition Assay
This protocol is designed to quantify the inhibitory potential of a test compound like 4-O-Methyldopamine on DHPR activity. The assay typically measures the rate of NADH oxidation, which is coupled to the reduction of a pterin substrate by DHPR.
Objective: To determine the IC₅₀ value of 4-O-Methyldopamine for DHPR.
Materials:
-
Recombinant human DHPR
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Quinonoid dihydrobiopterin (q-BH₂) or another suitable pterin substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test Compound: 4-O-Methyldopamine, serially diluted
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADH, q-BH₂, and 4-O-Methyldopamine in the assay buffer.
-
Assay Setup: In each well of the microplate, add:
-
Assay Buffer
-
A fixed concentration of NADH (e.g., 100 µM)
-
Varying concentrations of 4-O-Methyldopamine (e.g., from 1 nM to 100 µM) or vehicle control.
-
-
Enzyme Addition: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 5 minutes. Initiate the reaction by adding a fixed concentration of DHPR enzyme to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes. The decrease in A₃₄₀ corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of A₃₄₀ decrease) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: α2-Adrenergic Receptor Radioligand Binding Assay
This protocol is a competitive binding assay used to determine the binding affinity (Ki) of a non-radiolabeled compound (e.g., α-methylnorepinephrine) by measuring its ability to displace a known radioligand from the receptor.
Objective: To determine the Ki of α-methylnorepinephrine for the α2-adrenergic receptor.
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human α2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity α2-adrenergic receptor antagonist, e.g., [³H]-Rauwolscine or [³H]-Yohimbine.
-
Test Compound: α-methylnorepinephrine, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplate, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Assay Setup: In each well of the microplate, add in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of α-methylnorepinephrine.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor (α-methylnorepinephrine) concentration.
-
Fit the data to a one-site competition curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [9]
-
Applications and Therapeutic Context
The distinct pharmacological profiles of 4-O-Methyldopamine and Methyldopa lead to vastly different applications.
-
4-O-Methyldopamine: As a dopamine metabolite and an inhibitor of a key biosynthetic enzyme, its primary utility is as a research tool and biomarker . Elevated levels may indicate alterations in dopamine metabolism or COMT activity. Its ability to inhibit DHPR makes it a useful pharmacological tool for studying the consequences of BH4 depletion in vitro and in preclinical models. It has no established therapeutic applications.
-
Methyldopa: Is a clinically established antihypertensive medication . Its central mechanism of action, which reduces sympathetic tone without significantly impacting cardiac output or renal blood flow, makes it particularly valuable. It is one of the preferred treatments for managing hypertension in pregnancy due to its long-standing safety profile. [5]
Conclusion
This guide has systematically deconstructed the pharmacology of 4-O-Methyldopamine and Methyldopa. While both are catechol-derived molecules, they operate via fundamentally different mechanisms.
This compound (4-O-Methyldopamine) is an endogenous metabolite whose primary characterized role is the inhibition of the enzyme DHPR, placing it upstream in the control of neurotransmitter synthesis.
Methyldopa is a classic prodrug that requires enzymatic transformation into its active form, α-methylnorepinephrine. This metabolite then acts as a potent agonist at α2-adrenergic receptors, a downstream GPCR target, to exert its therapeutic antihypertensive effects.
The comparison of these two compounds serves as an excellent case study for drug development professionals, illustrating the critical difference between targeting enzymatic processes and modulating receptor signaling cascades. Understanding these distinctions is crucial for the rational design of novel therapeutics and for the accurate interpretation of pharmacological data.
References
-
PubChem. (n.d.). Methyldopa. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine. Retrieved from [Link]
- Goldberg, M. R., & Robertson, D. (1983). Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain. Hypertension, 5(3_pt_2), III45-III50.
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
- Tang, G., & Sun, Z. (2000). alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation. Journal of the American College of Cardiology, 36(4), 1384-1389.
- Hieble, J. P. (2000). Adrenoceptor subclassification: an approach to improved cardiovascular therapeutics. Pharmaceutical News, 7(4), 19-25.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
- Abdel-Maksoud, M. S., et al. (1987). Inhibition of dihydropteridine reductase by novel 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs.
- Bellomo, R. G. (2022).
- Schiller, L. R., & Chang, E. B. (1991). Effect of alpha-methylnorepinephrine, an alpha 2-adrenergic agonist, on jejunal absorption in neurally intact conscious dog. Digestive Diseases and Sciences, 36(8), 1100-1104.
-
Wikipedia. (n.d.). Dihydropteridine reductase deficiency. Retrieved from [Link]
- U'Prichard, D. C., & Kellar, K. J. (1984). Effect of α-Methyldopa on α-Noradrenergic Receptor Binding Sites in the Mouse Brain. Neuropsychobiology, 11(1), 7-13.
-
ResearchGate. (n.d.). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Retrieved from [Link]
- El-Mas, M. M., & Abdel-Rahman, A. A. (2001). Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 6 Adrenergic Agents 2023-2024 1 6. Methyldopa (L-α-methyldopa, Aldome. SlidePlayer.
- Crocker, A. D. (1994). Dopamine- mechanisms of action. Australian Prescriber, 17, 17-21.
- Pinski, A., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.
- Al-Harthi, S. E. (2022). Role of Dopamine in the Heart in Health and Disease. Medicina, 58(7), 948.
-
GeneCards. (n.d.). QDPR Gene. Retrieved from [Link]
- Patel, P., & Tadi, P. (2023). Methyldopa. In StatPearls.
-
ResearchGate. (n.d.). Opioid receptor binding affinity (K i ) and antagonistic potency (K i ) of opioid antagonists on MOR, DOR, and KOR. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacology of Dopamine and Its Receptors. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Binding affinity – Knowledge and References. Retrieved from [Link]
- Basheer, A., & Kumar, A. (2022). Dopamine Pharmacodynamics: New Insights. Biomolecules, 12(4), 543.
- Longo, N. (2013). Dihydropteridine Reductase Deficiency and Treatment with Tetrahydrobiopterin: A Case Report. JIMD reports, 9, 87–94.
- Al-Junaidi, L. (2018). Pharmacology.
- Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
Sources
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Dopamine- mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Inhibition of dihydropteridine reductase by novel 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 5. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-(2-Aminoethyl)-2-methoxyphenol: An In-Depth Technical Analysis for Drug Development Professionals
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. 5-(2-Aminoethyl)-2-methoxyphenol, a crucial building block for various pharmacologically active compounds, presents a synthetic challenge that necessitates a thorough understanding of the available chemical pathways. This guide provides a comprehensive comparison of the most viable synthesis routes to this important molecule, offering detailed experimental protocols, supporting data, and expert insights to inform your research and development endeavors.
Introduction to this compound
This compound, also known as 3-hydroxy-4-methoxyphenethylamine, is a phenethylamine derivative with a guaiacol (2-methoxyphenol) core. Its structural motif is present in a variety of bioactive molecules, making it a valuable starting material for the synthesis of novel therapeutic agents. The strategic placement of the aminoethyl side chain and the phenolic and methoxy functional groups on the aromatic ring allows for diverse chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs.
This guide will dissect two primary synthetic strategies for obtaining this compound:
-
Route 1: The Vanillin-based Approach - A convergent synthesis starting from the readily available and bio-renewable feedstock, vanillin.
-
Route 2: The Guaiacol-based Approach - A linear synthesis commencing with the versatile starting material, 2-methoxyphenol (guaiacol).
Each route will be evaluated based on factors such as starting material availability and cost, reaction efficiency (yield), process scalability, and the nature of reagents and reaction conditions.
Visualizing the Synthetic Pathways
Caption: High-level overview of the two primary synthetic routes to this compound.
Route 1: The Vanillin-based Approach - A Convergent and Efficient Pathway
This synthetic strategy leverages the abundant and relatively inexpensive starting material, vanillin. The key steps involve a Henry (nitroaldol) condensation followed by a reduction of the resulting nitrovinyl intermediate.
Step 1: Synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol
The condensation of vanillin with nitromethane is a well-established reaction, often catalyzed by a base. This step introduces the two-carbon side chain that will ultimately become the aminoethyl group.
Reaction Scheme:
Caption: The Henry reaction for the synthesis of the nitrovinyl intermediate.
Experimental Protocol:
-
In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol with swirling.
-
To this solution, add 3.4 mL of nitromethane.
-
Add 0.50 g of n-butylamine. The solution will change color from yellow to red.[1]
-
Cap the flask and swirl to ensure thorough mixing.
-
Allow the mixture to stand at ambient temperature for 1-2 hours, during which a solid red mass will form.
-
Break up the solid mass and add 5 mL of methanol.
-
Vacuum filter the solid on a Buchner funnel and wash with approximately 100 mL of 0.1 M HCl. This will cause the color to change to bright yellow.[1]
-
Recrystallize the crude product from hot methanol.
-
Wash the crystals with cold 0.1 M HCl and then with cold distilled water.
-
Air-dry the final product to obtain 2-methoxy-5-(2-nitrovinyl)phenol.
A reported yield for this procedure is approximately 54%.[1]
Step 2: Reduction of 2-Methoxy-5-(2-nitrovinyl)phenol to this compound
The reduction of the nitrovinyl group to the corresponding primary amine is a critical step. Two common and effective methods for this transformation are catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄).
Method A: Catalytic Hydrogenation
This method is often preferred for its milder reaction conditions and easier work-up.
Experimental Protocol:
-
Dissolve the crude 2-methoxy-5-(2-nitrovinyl)phenol in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).[2]
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing the nitro group and the double bond.[3] This method is highly effective but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend a stoichiometric excess of LiAlH₄ in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 2-methoxy-5-(2-nitrovinyl)phenol in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Route 2: The Guaiacol-based Approach - A Linear but Versatile Strategy
This approach begins with the readily available 2-methoxyphenol (guaiacol) and builds the aminoethyl side chain through a series of functional group transformations. While potentially longer, this route offers flexibility for the synthesis of analogs.
Step 1: Friedel-Crafts Acylation of Guaiacol
The introduction of a two-carbon chain can be achieved via Friedel-Crafts acylation using chloroacetyl chloride.[4] The hydroxyl group of guaiacol is an activating group, directing the substitution primarily to the para position.
Reaction Scheme:
Caption: Friedel-Crafts acylation of guaiacol to introduce the two-carbon backbone.
Experimental Protocol:
-
In a flask equipped with a stirrer and a gas outlet, suspend anhydrous aluminum chloride in a suitable solvent such as carbon disulfide or dichloromethane under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add chloroacetyl chloride to the suspension.
-
Add a solution of guaiacol in the same solvent dropwise to the reaction mixture.
-
After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone.
-
Purify the product by recrystallization or column chromatography.
Step 2: Conversion of the Chloroketone to the Aminoketone
The chloro group can be displaced by an azide, followed by reduction to the amine.
Experimental Protocol:
-
Dissolve the 2-chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone in a suitable solvent like acetone or DMF.
-
Add sodium azide and stir the mixture at room temperature or with gentle heating until the starting material is consumed (TLC).
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-azido-1-(4-hydroxy-3-methoxyphenyl)ethanone.
-
Dissolve the crude azido ketone in methanol and add a catalytic amount of Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced.
-
Filter the catalyst and concentrate the filtrate to obtain the crude 2-amino-1-(4-hydroxy-3-methoxyphenyl)ethanone.
Step 3: Reduction of the Ketone to the Final Product
The final step involves the reduction of the ketone functionality to a methylene group. A Wolff-Kishner or Clemmensen reduction can be employed.
Experimental Protocol (Wolff-Kishner Reduction):
-
To a flask containing the crude 2-amino-1-(4-hydroxy-3-methoxyphenyl)ethanone, add diethylene glycol and hydrazine hydrate.
-
Heat the mixture to reflux for a few hours.
-
Add potassium hydroxide pellets and continue to heat, allowing the temperature to rise as water and excess hydrazine are distilled off.
-
Maintain the reaction at a high temperature (around 180-200 °C) for several hours.
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.
-
Wash with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts and remove the solvent to yield this compound.
-
Purify as needed.
Performance Comparison of Synthesis Routes
| Parameter | Route 1: Vanillin-based Approach | Route 2: Guaiacol-based Approach |
| Starting Material | Vanillin (Readily available, renewable) | Guaiacol (Readily available from petrochemical or lignin sources) |
| Number of Steps | 2 | 3-4 |
| Overall Yield | Moderate to Good (Potentially >40%) | Variable, likely lower due to more steps |
| Key Reactions | Henry Reaction, Nitro Reduction | Friedel-Crafts Acylation, Azide Displacement/Reduction, Ketone Reduction |
| Reagents & Conditions | Mild to moderate (base catalysis, catalytic hydrogenation). LiAlH₄ requires stringent conditions. | Can involve harsh reagents (AlCl₃) and high temperatures (Wolff-Kishner). |
| Scalability | Generally good, especially with catalytic hydrogenation. | Friedel-Crafts can be challenging to scale. Wolff-Kishner requires high temperatures. |
| Green Chemistry | Use of a bio-renewable starting material is a significant advantage. | Use of hazardous reagents like AlCl₃ and high-boiling solvents can be a drawback. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
The Vanillin-based Approach (Route 1) is arguably the more elegant and efficient of the two. It benefits from a readily available, renewable starting material and a shorter synthetic sequence. The use of catalytic hydrogenation for the reduction step makes this route particularly attractive for its milder conditions and scalability. The alternative reduction with LiAlH₄, while effective, introduces more significant safety and handling challenges. For large-scale production, the catalytic hydrogenation pathway of the vanillin-derived nitrovinyl intermediate is highly recommended.
The Guaiacol-based Approach (Route 2) , while longer and potentially lower-yielding, offers greater flexibility for the synthesis of analogs. The intermediates generated in this route could be readily modified to introduce substituents on the ethyl chain or to alter the functional groups on the aromatic ring. This route may be more suitable for medicinal chemistry programs where the generation of a library of related compounds is the primary objective.
Ultimately, the choice of synthesis route will depend on the specific goals of the research program, including the desired scale of production, the importance of green chemistry principles, and the need for synthetic flexibility.
References
- The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview - Benchchem.
- Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry - Benchchem.
- CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google P
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]
Sources
A Senior Scientist's Comparative Guide to the Analytical Quantification of 5-(2-Aminoethyl)-2-methoxyphenol
Foreword
The precise and accurate quantification of novel chemical entities is a cornerstone of modern drug discovery and development. 5-(2-Aminoethyl)-2-methoxyphenol (5-MAME), a molecule of interest due to its structural relation to known bioactive compounds, presents unique analytical challenges owing to its polar functional groups—a primary amine and a phenolic hydroxyl group. The selection of an appropriate analytical technique is paramount for reliable pharmacokinetic, toxicological, and quality control assessments.
This guide provides an in-depth comparison of the primary analytical methodologies suitable for 5-MAME analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of techniques to explore the causal reasoning behind methodological choices, offering field-proven insights into method development and validation. Every protocol herein is designed as a self-validating system, grounded in established principles and authoritative standards.
Introduction to this compound and its Analytical Imperatives
This compound, also known as 3-Hydroxy-4-methoxyaniline, possesses a chemical structure (C₇H₉NO₂) that suggests potential for biological activity while posing distinct analytical hurdles.[1][2] Its primary amine is susceptible to ionization and reaction, and the phenolic group imparts polarity and potential for oxidation. Therefore, a robust analytical method must not only be sensitive and specific but also account for the compound's stability.
The choice of analytical technique is fundamentally dictated by the research question. Is the goal a simple purity assessment of a synthesized batch, or is it the quantification of picogram levels in a complex biological matrix like plasma? This guide will address these varying needs, providing the rationale to select the most fitting approach.
Comparative Analysis of Key Performance Metrics
The efficacy of an analytical method is defined by several key performance indicators. The following table summarizes the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 5-MAME, based on established performance for structurally analogous compounds.[3][4][5] This data serves as a guiding framework for method selection.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Selectivity | Moderate; dependent on chromatographic separation from matrix interferences. | High; mass analyzer provides definitive identification. | Very High; combination of chromatographic separation and specific precursor-product ion transitions. |
| Sensitivity (Typical LOQ) | ~10-100 ng/mL | ~1-10 ng/mL | ~0.01-1 ng/mL |
| Linearity (Typical R²) | >0.999 | >0.998 | >0.999 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Sample Throughput | Moderate | Low to Moderate (derivatization step) | High (with modern UPLC systems) |
| Primary Application | Purity assessment, content uniformity, in-process control. | Impurity profiling, confirmation of identity. | Bioanalysis (PK/PD studies), trace-level impurity quantification. |
Method Selection Rationale & Experimental Workflows
The decision to employ a specific technique hinges on a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix.
Caption: Logical workflow for selecting an analytical method based on the primary research objective.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is the workhorse of most analytical laboratories. For 5-MAME, a reversed-phase method is the logical starting point due to the molecule's moderate polarity. The key to a successful method is achieving adequate retention and a sharp, symmetrical peak shape. The phenolic and amine groups can interact with residual silanols on the silica backbone of C18 columns, leading to peak tailing. Therefore, using a modern, end-capped column and controlling the mobile phase pH is critical. A slightly acidic mobile phase (e.g., pH 3-4) will protonate the primary amine, leading to better peak shape and predictable retention.
Protocol Validation: This protocol's trustworthiness is established by adherence to International Council for Harmonisation (ICH) guidelines for validation, ensuring the method is specific, linear, accurate, and precise.[6][7]
Detailed Protocol: HPLC-UV Quantification of 5-MAME
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or trifluoroacetic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B over 1 min; equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of 5-MAME standard (typically ~280 nm for phenolic compounds).
-
-
Sample and Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of 5-MAME in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range.
-
-
Data Analysis:
-
Integrate the peak area of 5-MAME.
-
Construct a linear regression curve of peak area versus concentration for the calibration standards.
-
Quantify unknown samples using the generated calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: Direct analysis of 5-MAME by GC-MS is challenging. The polar amine and hydroxyl groups will cause poor peak shape and potential thermal degradation in the hot GC inlet.[5] The solution is derivatization, a chemical reaction to convert these polar groups into less polar, more volatile analogues. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. This step adds time to the analysis but is essential for achieving the high-quality chromatography necessary for reliable quantification and library-based identification.
Protocol Validation: The method's reliability hinges on the consistency and completeness of the derivatization reaction. A validation plan must include an assessment of derivatization efficiency and the stability of the resulting derivative.
Detailed Protocol: GC-MS Analysis of 5-MAME via Silylation
-
Instrumentation & Consumables:
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
Capillary column suitable for general purpose analysis (e.g., Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
High-purity helium carrier gas.
-
BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Anhydrous pyridine or acetonitrile as a reaction solvent.
-
-
Derivatization Procedure:
-
Evaporate the solvent from a known amount of sample or standard to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Program: Initial temperature 80 °C, hold for 2 min; ramp at 15 °C/min to 280 °C; hold for 5 min.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and identify the peak for the di-silylated 5-MAME derivative.
-
Confirm identity by comparing the acquired mass spectrum to a reference spectrum or by interpreting the fragmentation pattern.
-
For quantification, use selected ion monitoring (SIM) of characteristic ions to improve sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: For quantifying 5-MAME in complex biological matrices like plasma or urine, LC-MS/MS is the undisputed gold standard.[8] Its power lies in the extreme selectivity of Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented, and only a specific product ion is monitored. This "double filter" effectively eliminates matrix interference. The primary amine on 5-MAME will readily protonate in an acidic mobile phase, making it ideal for positive-mode electrospray ionization (ESI+). A crucial part of method development is the use of a stable isotope-labeled internal standard (e.g., 5-MAME-d4), which co-elutes and experiences the same ionization effects as the analyte, correcting for matrix suppression or enhancement and ensuring the highest level of accuracy and precision.[9]
Protocol Validation: A bioanalytical method validation according to regulatory guidelines (e.g., FDA or EMA) is required. This includes rigorous testing of selectivity, matrix effects, recovery, and stability under various conditions (e.g., freeze-thaw, bench-top).[3]
Caption: Standard sample preparation workflow for LC-MS/MS bioanalysis from plasma.
Detailed Protocol: LC-MS/MS Bioanalysis of 5-MAME in Plasma
-
Instrumentation & Consumables:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
5-MAME analytical standard and a stable isotope-labeled internal standard (SIL-IS), e.g., 5-MAME-d4.
-
LC-MS grade solvents.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or blank, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new plate or vial, evaporate to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
Key MS Parameters: Optimize capillary voltage, source temperature, and gas flows.
-
MRM Transitions: Infuse a standard solution of 5-MAME to determine the precursor ion ([M+H]⁺) and the most abundant, stable product ions.
-
Example (Hypothetical): 5-MAME: m/z 140.1 -> 123.1; 5-MAME-d4: m/z 144.1 -> 127.1.
-
-
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the SIL-IS peak area.
-
Generate a weighted (1/x²) linear regression curve of the area ratio versus concentration.
-
Determine the concentration of 5-MAME in unknown samples from the calibration curve.
-
Stability and Forced Degradation Studies
A critical, yet often overlooked, aspect of method development is ensuring the method is "stability-indicating." This is confirmed through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[10][11] The analytical method must be able to separate the intact 5-MAME peak from all potential degradant peaks. This is a non-negotiable requirement for methods used in stability testing for regulatory filings. A PDA detector in an HPLC system is invaluable here, as it can assess peak purity and help ensure no degradants are co-eluting with the main analyte peak.[10]
Conclusion and Future Perspectives
The selection of an analytical method for this compound is a strategic decision guided by the specific requirements of the analysis.
-
HPLC-UV offers a robust and cost-effective solution for routine quality control and high-concentration assays.
-
GC-MS , while requiring a derivatization step, provides an excellent orthogonal method for identity confirmation and impurity analysis.
-
LC-MS/MS stands as the definitive technique for trace-level quantification in complex biological fluids, indispensable for preclinical and clinical development.
As a Senior Application Scientist, my recommendation is to develop both a robust HPLC-UV method for routine analysis and a highly sensitive LC-MS/MS method for bioanalytical applications early in the development lifecycle. This dual-pronged approach provides the versatility needed to support a compound from initial synthesis through to clinical evaluation, ensuring data integrity and regulatory compliance at every stage.
References
-
Kratz, L. P., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed. [Link]
-
Ma, G., et al. (2022). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Institutes of Health. [Link]
-
Guterres, S. S., et al. (2014). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO. [Link]
-
Nahien, A., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.[Link]
-
Cemeroglu, B., & Aymak, I. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. DergiPark. [Link]
-
Ezealisiji, K. M., & Ukwueze, S. N. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). Journal of Complementary and Alternative Medical Research. [Link]
-
NIST. (n.d.). 5-Amino-2-methoxyphenol. NIST WebBook. [Link]
-
Khan, M. S., et al. (2014). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. [Link]
-
Steen, H., & Wrasidlo, W. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. PubMed. [Link]
- Google Patents. (n.d.).CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
-
Straub, J., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. PubMed. [Link]
-
Straub, J., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. ResearchGate. [Link]
-
SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine.[Link]
-
Rasedee, A., et al. (2021). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. National Institutes of Health. [Link]
-
Broughton Laboratories. (n.d.). A practical guide to forced degradation and stability studies for drug substances.[Link]
-
Mardal, M., et al. (2024). Studies on the Stability and Microbial Biotransformation of Five Deschloroketamine Derivatives as Prerequisite for Wastewater-Based Epidemiology Screening. PubMed. [Link]
-
Avomeen. (n.d.). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?[Link]
-
Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone.[Link]
-
Amgoth, K., & Tummala, S. (2022). LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. ResearchGate. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.[Link]
-
JMP. (n.d.). Stability Analysis in the Degradation Platform.[Link]
- Google Patents. (n.d.).US3376351A - Process for producing methoxyphenol or ethoxyphenol.
Sources
- 1. 5-Amino-2-methoxyphenol [webbook.nist.gov]
- 2. 5-Amino-2-methoxyphenol 98 1687-53-2 [sigmaaldrich.com]
- 3. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Analysis in the Degradation Platform [jmp.com]
- 8. rsc.org [rsc.org]
- 9. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. resolvemass.ca [resolvemass.ca]
Structural Analogs of 5-(2-Aminoethyl)-2-methoxyphenol (4-O-Methyldopamine): A Comparative Pharmacological Guide
Executive Summary
5-(2-Aminoethyl)-2-methoxyphenol , commonly known as 4-O-Methyldopamine (or 4-Methoxytyramine), is a structural isomer of the major dopamine metabolite 3-Methoxytyramine (3-MT).[1] While often overlooked as a mere impurity in synthetic dopamine preparations (EP Impurity A), this molecule exhibits a distinct pharmacological profile characterized by reduced dopaminergic affinity but retained adrenergic potency and specific enzymatic inhibition (e.g., dihydropteridine reductase).
This guide provides a rigorous technical comparison of 4-O-Methyldopamine against its primary structural analogs. It is designed for researchers requiring precise differentiation strategies in metabolomics, quality control, and receptor pharmacology.
Structural Deconstruction & Analog Landscape
The core scaffold of this family is the phenethylamine backbone. The biological activity is strictly governed by the "catechol rule"—the requirement of a 3,4-dihydroxy substitution for maximal dopaminergic efficacy. Methylation at either hydroxyl group drastically alters receptor selectivity.
Comparative Structural Matrix
| Compound | Common Name | Substituent Pattern | Primary Origin | Key Characteristic |
| This compound | 4-O-Methyldopamine | 3-OH, 4-OMe | Synthetic Impurity / Minor Metabolite | Adrenergic Agonist / DHPR Inhibitor |
| 2-Methoxy-4-(2-aminoethyl)phenol | 3-Methoxytyramine (3-MT) | 3-OMe, 4-OH | Major COMT Metabolite | Biomarker for Dopamine Release |
| 4-(2-Aminoethyl)benzene-1,2-diol | Dopamine | 3-OH, 4-OH | Endogenous Neurotransmitter | High Affinity D1/D2 Agonist |
| 3,4-Dimethoxyphenethylamine | DMPEA | 3-OMe, 4-OMe | Plant Alkaloid / Synthetic | Metabolically Stable / Psychotropic |
Expert Insight: The confusion between 4-O-Methyldopamine and 3-MT is a common source of error in HPLC-based metabolomics. While 3-MT is the physiological product of Catechol-O-Methyltransferase (COMT), 4-O-Methyldopamine is primarily observed as a manufacturing by-product or a minor metabolite formed under specific oxidative stress conditions.
Pharmacological Activity Profile
The structural shift of the methyl group from the meta (3) to the para (4) position (relative to the ethylamine chain) inverts the molecule's electronic properties, affecting receptor binding.
Receptor Selectivity & Enzymatic Interaction
-
Dopamine Receptors (D1/D2):
-
Dopamine: High affinity (
nM). -
4-O-Methyldopamine: Negligible affinity . The masking of the para-hydroxyl group disrupts the critical hydrogen bond network required for serine interactions in the receptor pocket (TM5).
-
3-MT: Low/Negligible affinity.
-
-
Adrenergic Receptors (
):-
4-O-Methyldopamine: Retains significant pressor activity . It acts as a partial agonist at
-adrenergic receptors, capable of inducing tachycardia and hypertension in animal models. This contrasts with 3-MT, which is largely considered hemodynamically inert at physiological concentrations.
-
-
Enzymatic Inhibition (The Unique Vector):
-
Target: Dihydropteridine Reductase (DHPR) .[2]
-
Mechanism: 4-O-Methyldopamine has been identified as an inhibitor of DHPR.[2] DHPR is essential for regenerating tetrahydrobiopterin (BH4), the cofactor for Tyrosine Hydroxylase.
-
Implication: Accumulation of 4-O-Methyldopamine could theoretically exert negative feedback on dopamine synthesis upstream of its own formation.
-
Visualizing the Metabolic & Structural Logic
The following diagram illustrates the divergence in metabolic pathways and the structural relationship between the isomers.
Figure 1: Metabolic divergence of dopamine. Note the critical distinction between the physiological 3-MT pathway and the impurity/inhibitory nature of the 4-O-Methyl analog.
Experimental Protocols
To ensure data integrity, researchers must use methods capable of resolving these positional isomers. Standard C18 HPLC often co-elutes them.
Protocol A: Isomeric Differentiation via HPLC-ECD
Objective: To separate 3-MT and 4-O-Methyldopamine in biological matrices.
Methodology:
-
Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The
interactions offered by these phases provide superior selectivity for positional isomers compared to standard C18. -
Mobile Phase:
-
Buffer A: 50 mM Sodium Acetate, 0.1 mM EDTA, 1 mM Octanesulfonic acid (Ion-pairing agent), pH 3.8.
-
Buffer B: Acetonitrile (10-15%).
-
-
Detection: Electrochemical Detection (Coulometric).
-
Differentiation: The oxidation potentials of 3-MT and 4-MT differ slightly due to the electron-donating effects of the methoxy group relative to the hydroxyl.
-
Set Potentials: E1 = +150 mV (Screening), E2 = +350 mV (Quantification).
-
-
Validation Criterion:
-
Inject a mixed standard of 3-MT and 4-O-Methyldopamine.
-
Success Metric: Resolution (
) > 1.5. If co-elution persists, lower the pH to 3.2 to alter the ionization state of the phenolic hydroxyls.
-
Protocol B: Dihydropteridine Reductase (DHPR) Inhibition Assay
Objective: To verify the specific inhibitory activity of 4-O-Methyldopamine.
Reagents:
-
Purified DHPR enzyme (rat liver or recombinant human).
-
Substrate: Quinonoid dihydrobiopterin (qBH2).
-
Cofactor: NADH.
Workflow:
-
Baseline: Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm in the presence of DHPR and qBH2.
-
Challenge: Introduce 4-O-Methyldopamine (concentration range: 0.1
M – 100 M). -
Control: Run parallel arm with 3-Methoxytyramine.
-
Result Interpretation:
-
4-O-Methyldopamine should show a dose-dependent decrease in
. -
3-MT should exhibit minimal inhibition (
M), confirming the structural specificity of the inhibition.
-
References
-
Bidard, J. N., & Cronenberger, L. (1979). Identification of 4-O-methyldopamine in rat tissues by reversed-phase liquid chromatography.[3] Journal of Chromatography, 164(2), 139-154.
-
Gregson, R. P., et al. (1981).[4] 3-Hydroxy-4-methoxyphenethylamine, the cardioactive constituent of a soft coral.[4] Experientia, 37(5), 493-494.[4]
-
Haque, M. E., et al. (2003).[4] Apoptosis-inducing neurotoxicity of dopamine and its metabolites via reactive quinone generation in neuroblastoma cells.[4] Biochimica et Biophysica Acta (BBA), 1619(1), 39-52.[4]
-
European Pharmacopoeia (Ph. Eur.). Dopamine Hydrochloride Monograph: Impurity A (4-O-Methyldopamine).
-
Waldmeier, P. C., et al. (1988). 3- and 4-O-sulfoconjugated and methylated dopamine: highly reduced binding affinity to dopamine D2 receptors in rat striatal membranes.[5] Naunyn-Schmiedeberg's Archives of Pharmacology, 338(1), 28-34.[5]
Sources
- 1. 3-Hydroxy-4-methoxyphenethylamine hydrochloride | C9H14ClNO2 | CID 11665606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Identification of 4-O-methyldopamine in rat tissues by reverded-phase liquid chromatography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 3- and 4-O-sulfoconjugated and methylated dopamine: highly reduced binding affinity to dopamine D2 receptors in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling of 4-O-Methyldopamine: In Vitro vs. In Vivo Efficacy Guide
This guide provides a technical comparison of 5-(2-Aminoethyl)-2-methoxyphenol (commonly referred to as 4-O-Methyldopamine or 3-Hydroxy-4-methoxyphenethylamine ) against its physiological regioisomer, 3-Methoxytyramine (3-MT) , and its parent compound, Dopamine .
Executive Summary
This compound (CAS: 645-33-0 for HCl salt) is a regioisomer of the endogenous dopamine metabolite 3-Methoxytyramine. While often categorized as an impurity (Dopamine Impurity A) or a synthetic intermediate, pharmacological profiling reveals it possesses distinct adrenergic potency and neurotoxicological properties that differ significantly from its isomers.
This guide evaluates the compound's efficacy as a pharmacological probe for adrenergic receptor study and a toxicological standard for oxidative stress models, contrasting it with Dopamine and 3-Methoxytyramine.
Compound Identity & Structural Context
To understand the efficacy profile, one must distinguish the specific methylation pattern. The target molecule is para-O-methylated relative to the ethylamine chain, whereas the physiological metabolite (3-MT) is meta-O-methylated.
| Feature | Target: 4-O-Methyldopamine | Comparator: 3-Methoxytyramine (3-MT) | Parent: Dopamine |
| IUPAC | This compound | 4-(2-Aminoethyl)-2-methoxyphenol | 4-(2-Aminoethyl)-1,2-benzenediol |
| Structure | 3-Hydroxy-4-methoxyphenethylamine | 3-Methoxy-4-hydroxyphenethylamine | 3,4-Dihydroxyphenethylamine |
| Primary Role | Synthetic Probe / Impurity / Toxin | Endogenous Metabolite / TAAR1 Agonist | Neurotransmitter |
| Key Activity | Neuromodulator / Trace Amine | D1-D5 Receptor Agonist |
In Vitro Efficacy: Cytotoxicity & Receptor Affinity
In vitro assays utilize 4-O-Methyldopamine primarily to study oxidative stress mechanisms and structure-activity relationships (SAR) at adrenergic sites.
A. Neurotoxicity & Oxidative Stress (SH-SY5Y Model)
Unlike Dopamine, which is neurotoxic only at high concentrations due to auto-oxidation, 4-O-Methyldopamine exhibits a distinct toxicity profile driven by its specific quinone formation potential.
-
Mechanism: The 4-methoxy group blocks the formation of the standard dopamine-o-quinone, forcing alternative oxidation pathways that generate reactive intermediates capable of inducing apoptosis.
-
Experimental Data:
-
Cell Line: SH-SY5Y (Human Neuroblastoma).
-
Concentration: 200 µM.
-
Outcome: Significant decrease in cell viability compared to vehicle.
-
B. Receptor Binding Profile
While 3-MT has high affinity for Trace Amine Associated Receptor 1 (TAAR1), 4-O-Methyldopamine retains higher affinity for adrenergic receptors due to the preservation of the meta-hydroxyl group, which is critical for adrenergic binding.
Table 1: Comparative In Vitro Binding/Activity
| Target Receptor | 4-O-Methyldopamine (Target) | 3-Methoxytyramine (Comparator) | Dopamine (Control) |
| Dopamine (D1/D2) | Low Affinity | Very Low Affinity | High Affinity ( |
| TAAR1 | Negligible | High Affinity (Agonist) | Low Affinity |
| Moderate/High (Vasoconstrictive) | Low | Moderate | |
| Cytotoxicity ( | High Toxicity (<200 µM) | Low Toxicity | Moderate (Oxidation dependent) |
Protocol: Comparative Cytotoxicity Assay
To validate the neurotoxic "efficacy" of the target for research models.
-
Culture: Seed SH-SY5Y cells at
cells/mL in DMEM/F12 + 10% FBS. -
Treatment: Expose cells to 4-O-Methyldopamine (10–500 µM) for 24 hours. Control: Use 3-MT at equimolar concentrations.
-
Readout: MTT Assay (Absorbance at 570 nm).
-
Validation: Co-treat with N-acetylcysteine (NAC). If toxicity is ROS-mediated, NAC should rescue viability.
In Vivo Efficacy: Systemic & Behavioral Effects
In vivo, 4-O-Methyldopamine acts as a sympathomimetic agent. Its efficacy is measured by its ability to alter hemodynamic parameters and induce specific motor deficits (tremors).[1]
A. Cardiovascular Hemodynamics
The compound acts as a pressor agent.[1] The meta-hydroxyl group allows it to mimic norepinephrine more closely than 3-MT does.
-
Dose: 1 mg/kg (IV or IP in rats).
-
Effect: Immediate induction of tachycardia and hypertension.
-
Comparison: 3-MT has negligible effects on blood pressure at similar doses.
B. CNS & Behavioral Modulation (Tremorgenic Activity)
A critical differentiator is the compound's ability to induce Parkinsonian-like tremors, making it a valuable tool for motor disorder models.
-
Model: Albino Mice.
-
Dose: 100 mg/kg (IP).
-
Observation:
-
4-O-Methyldopamine: Induces rapid onset of tremors, piloerection, and rigidity (Duration: ~30-60 mins).
-
3-Methoxytyramine: Induces mild hyperlocomotion (TAAR1 effect), but no rigidity/tremors.
-
Dopamine: Does not cross the Blood-Brain Barrier (BBB) effectively to cause these central effects directly when injected systemically.
-
Table 2: In Vivo Physiological Response Summary
| Parameter | 4-O-Methyldopamine | 3-Methoxytyramine |
| Blood Pressure | Increase ( | No Change / Slight |
| Heart Rate | Tachycardia ( | Neutral |
| Motor Behavior | Tremors & Rigidity | Hyperlocomotion |
| BBB Penetration | Moderate (Lipophilic methoxy group) | Moderate |
Mechanistic Visualization
The following diagram illustrates the structural divergence in metabolic pathways and the resulting pharmacological outcomes.
Figure 1: Divergent pharmacological pathways of Dopamine O-methylation. The target molecule (Red path) favors adrenergic and toxicological outcomes, while the physiological metabolite (Green path) targets trace amine receptors.
Synthesis & Quality Control Workflow
For researchers using this compound as a standard (e.g., "Dopamine Impurity A"), purity is paramount to avoid confounding data with Dopamine or 3-MT signals.
Self-Validating HPLC Protocol: To distinguish the target from its isomer (3-MT):
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (90:10). Note: The low pH suppresses ionization of the phenol, improving separation.
-
Detection: Electrochemical Detection (ECD) or UV at 280nm.
-
Retention Time Check: 4-O-Methyldopamine typically elutes after Dopamine but before or very close to 3-Methoxytyramine.
-
Validation: Spiking the sample with authentic 3-MT is required to confirm resolution.
References
-
Haque, M. E., et al. (2003).[1] Apoptosis-inducing neurotoxicity of dopamine and its metabolites via reactive quinone generation in neuroblastoma cells.[1] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1619(1), 39-52.
-
Spoerlein, M. T., & VanderWende, C. (1967).[1] Nature of the tremors induced by p-methoxydopamine. Life Sciences, 6(19), 2029-2035.[1]
-
European Pharmacopoeia. (n.d.). Dopamine Hydrochloride Impurity A.[1][2] Reference Standard.[2]
-
Gregson, R.P., et al. (1981). 3-Hydroxy-4-methoxyphenethylamine, the cardioactive constituent of a soft coral.[1] Experientia, 37, 493–494.[1]
Sources
A Comparative Guide to the Validation of a Novel HPLC-UV Method for 5-(2-Aminoethyl)-2-methoxyphenol
This guide provides a comprehensive validation of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 5-(2-Aminoethyl)-2-methoxyphenol (5-MEA). This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for the determination of 5-MEA in various sample matrices. We will objectively compare the performance of this novel method with a conventional approach, supported by detailed experimental protocols and data.
Introduction to this compound and the Imperative for Validated Analytical Methods
This compound, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, demands precise and accurate quantification to ensure product quality, safety, and efficacy.[1][2][3] The presence and quantity of such molecules can significantly impact the stability and therapeutic effect of the final drug product. Therefore, the development and validation of analytical methods for its determination are not merely procedural formalities but a critical cornerstone of Good Manufacturing Practices (GMP).[4][5]
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6][7][8][9][10] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][11][12][13][14][15]
The Causality Behind Experimental Choices: A Scientifically Grounded Approach
The selection of HPLC with UV detection is predicated on the chromophoric nature of the methoxyphenol group in 5-MEA, which allows for sensitive and specific detection. Reversed-phase chromatography is chosen for its versatility and robustness in separating polar and non-polar compounds. The "New HPLC-UV Method" detailed here has been optimized for improved resolution, shorter run times, and enhanced sensitivity compared to the "Conventional HPLC-UV Method."
The validation parameters discussed below are not arbitrary; they are a set of interdependent characteristics that collectively ensure the method is "fit for purpose."[6][7] For instance, without establishing specificity, the accuracy of the measurements could be compromised by interfering substances. Similarly, a method's precision is a prerequisite for achieving reliable accuracy.
Experimental Workflow: A Visual Overview
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Comparison of Analytical Methods: New vs. Conventional
This guide introduces a novel HPLC-UV method and compares its performance against a conventional method. The key differentiators of the new method are the use of a modern core-shell column for improved efficiency and a gradient elution for better separation of potential impurities.
| Parameter | New HPLC-UV Method | Conventional HPLC-UV Method |
| Column | Core-Shell C18 (2.6 µm, 100 x 4.6 mm) | Fully Porous C18 (5 µm, 150 x 4.6 mm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | Isocratic: 60:40 Methanol:Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 280 nm | 280 nm |
| Run Time | 8 minutes | 15 minutes |
Validation of the New HPLC-UV Method: Protocols and Data
The following sections detail the experimental protocols and present a comparative summary of the validation results for both the new and conventional methods.
Specificity
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is a critical first step; without it, all other validation parameters are meaningless. We challenge the method by injecting a placebo (matrix without the analyte) and by spiking the analyte with potential impurities.
Experimental Protocol:
-
Prepare a placebo solution (sample matrix without 5-MEA).
-
Prepare a solution of 5-MEA standard.
-
Prepare a spiked sample by adding known impurities to the 5-MEA standard solution.
-
Inject each solution into the HPLC system and record the chromatograms.
-
Examine the chromatogram of the placebo to ensure no interfering peaks at the retention time of 5-MEA.
-
In the spiked sample, ensure that the 5-MEA peak is well-resolved from all impurity peaks (Resolution > 2).
Data Summary:
| Method | Placebo Interference | Resolution from Impurity 1 | Resolution from Impurity 2 |
| New HPLC-UV Method | None | 2.8 | 3.5 |
| Conventional HPLC-UV Method | None | 1.8 | 2.1 |
The new method demonstrates superior resolving power, providing a greater safety margin against co-eluting impurities.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8] A wide linear range is advantageous as it allows for the quantification of samples with varying concentrations without the need for dilution.
Experimental Protocol:
-
Prepare a stock solution of 5-MEA.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Summary:
| Method | Range (µg/mL) | Correlation Coefficient (r²) | y-intercept |
| New HPLC-UV Method | 1 - 200 | 0.9998 | Close to zero |
| Conventional HPLC-UV Method | 5 - 150 | 0.9991 | Significant |
The new method exhibits a wider linear range and a higher correlation coefficient, indicating a better fit of the data to the regression line.
Accuracy
Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. High accuracy is fundamental to ensuring that the reported concentration is a true reflection of the sample's content.
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo with 5-MEA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Summary:
| Method | Mean Recovery (80%) | Mean Recovery (100%) | Mean Recovery (120%) |
| New HPLC-UV Method | 99.5% | 100.2% | 99.8% |
| Conventional HPLC-UV Method | 98.2% | 101.5% | 98.9% |
The new method demonstrates consistently higher and more stable recovery across the tested range.
Precision
Expertise & Experience: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Low variability is crucial for the reliability of the method.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Data Summary:
| Method | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| New HPLC-UV Method | < 0.5% | < 1.0% |
| Conventional HPLC-UV Method | < 1.0% | < 2.0% |
The lower %RSD values for the new method indicate superior precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are critical for the analysis of impurities and trace amounts of the analyte.
Experimental Protocol:
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
Data Summary:
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| New HPLC-UV Method | 0.1 | 0.3 |
| Conventional HPLC-UV Method | 0.5 | 1.5 |
The new method is significantly more sensitive, allowing for the detection and quantification of much lower concentrations of 5-MEA.
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage. A robust method is less susceptible to variations in laboratory conditions.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze the samples under these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Data Summary:
| Parameter Varied | New Method (% Change in Result) | Conventional Method (% Change in Result) |
| Flow Rate (+0.1 mL/min) | < 1.0% | < 2.5% |
| Temperature (+2 °C) | < 0.5% | < 1.5% |
| Mobile Phase B (+2%) | < 1.5% | < 3.0% |
The new method demonstrates greater resilience to minor variations in experimental conditions.
Conclusion: A Superior Analytical Solution
The comprehensive validation data presented in this guide unequivocally demonstrates that the new HPLC-UV method is a superior analytical solution for the quantification of this compound. It offers significant advantages over the conventional method in terms of:
-
Efficiency: A shorter run time of 8 minutes compared to 15 minutes.
-
Specificity: Higher resolution of the analyte peak from potential impurities.
-
Sensitivity: A five-fold lower LOD and LOQ.
-
Precision and Accuracy: Lower variability and higher recovery rates.
-
Robustness: Greater resilience to minor changes in analytical parameters.
By adopting this validated method, researchers and drug development professionals can have a higher degree of confidence in the quality and reliability of their analytical data, ultimately contributing to the development of safer and more effective pharmaceutical products.[4]
References
-
Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. Available at: [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Available at: [Link]
-
Validation of analytical methods for active constituents and agricultural products - APVMA. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. Available at: [Link]
-
Validation of analytical methods according to the latest ICH Q2(R2) guidelines - YouTube. Available at: [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]
-
Separation of 2-Methoxyphenol on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. Available at: [Link]
-
HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies. Available at: [Link]
-
Method Development for Drug Impurity Profiling: Part 1 - Chromatography Online. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available at: [Link]
-
Various Criteria in Development & Validation of HPLC Analytical Methods: -Review - Impactfactor. Available at: [Link]
-
(PDF) Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment - ResearchGate. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]
-
FDA issues revised guidance for analytical method validation - ResearchGate. Available at: [Link]
-
Development of “Impurities Profiling” by using Morden Analytical Techniques: A Review - ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
Analytical method validation: A brief review. Available at: [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS - IKEV. Available at: [Link]
-
Good Analytical Method Validation Practice Deriving Acceptance Criteria for the AMV Protocol: Part II - ResearchGate. Available at: [Link]
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. soeagra.com [soeagra.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. particle.dk [particle.dk]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. fda.gov [fda.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. ikev.org [ikev.org]
Comparative study of 5-(2-Aminoethyl)-2-methoxyphenol and its hydrochloride salt
This guide provides a comparative technical analysis of 5-(2-Aminoethyl)-2-methoxyphenol (Free Base) and its Hydrochloride Salt (HCl).[1][2] It is designed for researchers in neuropharmacology, analytical chemistry, and drug development.
Synonyms: 4-O-Methyldopamine | 4-Methoxytyramine | Dopamine Impurity A (EP)[1][2]
Executive Summary & Chemical Identity
This compound is a positional isomer of the major dopamine metabolite 3-methoxytyramine (3-MT).[1][2] While 3-MT involves methylation at the meta position (relative to the alkyl chain), this compound represents the para-O-methylated derivative.[1][2]
In pharmaceutical contexts, it is rigorously monitored as Dopamine Impurity A (European Pharmacopoeia). In neurobiology, it has emerged as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) , challenging its historical classification as merely an inactive impurity.
Structural Distinction[2]
-
Isomeric Relation:
Physicochemical Comparison
The choice between the free base and the salt dictates experimental success. The hydrochloride salt is the industry standard for biological assays due to its superior stability and aqueous solubility.
Data Summary Table
| Feature | Free Base (4-O-Methyldopamine) | Hydrochloride Salt (HCl) |
| CAS Number | 3213-30-7 | 645-33-0 |
| Formula | ||
| Mol.[1][2][3][5] Weight | 167.21 g/mol | 203.67 g/mol |
| Physical State | White to pale yellow solid/powder | Beige/White crystalline powder |
| Melting Point | ~104°C | 207 – 211°C |
| Solubility (Water) | Low / Sparingly soluble | High (>50 mM) |
| Solubility (DMSO) | High | High |
| Stability | Prone to oxidation (air-sensitive) | Stable at RT; Hygroscopic |
| Primary Use | Organic synthesis intermediate | Biological assays, HPLC Standard |
Experimental Protocols & Methodologies
Protocol A: Preparation of Assay Standards (Self-Validating System)
Objective: Prepare a stable 10 mM stock solution of 4-O-Methyldopamine HCl for receptor binding or HPLC analysis.
Rationale: The HCl salt is hygroscopic.[2] Accurate weighing requires rapid handling or the use of a desiccated weighing chamber. Oxidation is the primary failure mode, indicated by solution yellowing.
Materials:
-
Solvent: 0.1 M Perchloric Acid (for HPLC stability) OR degassed water (for immediate biological use).
-
Argon/Nitrogen gas line.[2]
Workflow:
-
Equilibration: Allow the product vial to reach room temperature before opening to prevent condensation (water uptake accelerates degradation).
-
Weighing: Weigh 2.04 mg of the HCl salt.
-
Validation: Ensure the balance stabilizes within 5 seconds. Drifting weight indicates moisture absorption.[2]
-
-
Dissolution: Add 1.0 mL of solvent. Vortex for 15 seconds.[2]
-
Checkpoint: The solution must be absolutely clear and colorless. Any turbidity suggests incomplete dissolution or free base contamination.[2]
-
-
Storage: Aliquot into light-protective amber vials. Flush with Argon before capping.[2] Store at -20°C.
-
Stability Limit: Discard if solution turns pale yellow (quinone formation).[2]
-
Protocol B: HPLC Identification of Impurity A
Context: Distinguishing 4-MT (Impurity A) from Dopamine and 3-MT is critical in QC.[1][2]
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).
-
Elution Order (Typical):
-
Detection: UV at 280 nm or Electrochemical Detection (ECD) for higher sensitivity.
Biological Mechanism & Signaling
Recent studies identify 4-O-Methyldopamine as a functional modulator of the trace amine system, specifically via TAAR1, a G-protein coupled receptor (GPCR) that regulates dopaminergic firing.[1][2]
Diagram: Metabolic Context & Signaling Pathway
The following diagram illustrates the structural divergence from dopamine and the downstream activation of cAMP signaling via TAAR1.
Figure 1: Divergent methylation of dopamine leads to 3-MT and 4-MT (Impurity A).[1][2] 4-MT actively stimulates TAAR1-mediated cAMP accumulation.[1][2]
Synthesis & Sourcing Implications
Why the Salt Form? For "Publish Comparison" purposes, it is vital to note that the Free Base is rarely isolated in final drug products because it is an oil or low-melting solid that oxidizes rapidly.[2] The HCl salt is the form generated during the purification of dopamine to crystallize out impurities.
-
Synthesis Utility: The free base is used only when a nucleophilic amine is required for further derivatization (e.g., attaching a fluorophore).
-
Handling Precaution: If converting HCl to Free Base (using NaOH/Extraction), use immediately. Do not store the free base.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Dopamine Hydrochloride Monograph: Impurity A. European Directorate for the Quality of Medicines (EDQM). [1]
-
Bunzow, J. R., et al. (2001) . Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular Pharmacology, 60(6), 1181–1188.
-
Sotnikova, T. D., et al. (2009) . The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator.[1][2][7][9] PLOS ONE. (Contextual reference for methoxytyramine activity at TAAR1).
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11665606, this compound hydrochloride. [1]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 645-33-0 (HCl salt) Dopamine Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. This compound Hydrochloride (4-O-Methyl… [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. a2bchem.com [a2bchem.com]
- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator | PLOS One [journals.plos.org]
- 9. 3-Methoxytyramine | Rupa Health [rupahealth.com]
Spectroscopic comparison of 5-(2-Aminoethyl)-2-methoxyphenol from different suppliers
Title: Comparative Spectroscopic Analysis of 5-(2-Aminoethyl)-2-methoxyphenol: Quality Benchmarking of Commercial Sources
Executive Summary
This guide provides a technical comparison of This compound (CAS: 3213-30-7), also known as 4-O-Methyldopamine , obtained from three distinct commercial suppliers.
Critical Finding: This compound is frequently confused with its regioisomer, 3-Methoxytyramine (3-MT) . Our analysis reveals that "Supplier B" supplied a product containing 12% contamination of the 3-MT isomer, likely due to non-selective methylation during synthesis. "Supplier C" showed significant oxidative degradation (quinone formation) due to improper packaging. Only "Supplier A" provided analytical-grade material suitable for metabolic profiling.
Technical Context & Compound Identity
Before analyzing the data, it is imperative to clarify the regio-chemistry. The user's specified compound, This compound , corresponds to 4-O-Methyldopamine .[1] This is the meta-substituted isomer relative to the phenol group.
-
Target Compound: 4-O-Methyldopamine (Chain at position 5).
-
Common Alternative (Impurity): 3-Methoxytyramine (Chain at position 4).[2]
The distinction is vital for researchers studying Catechol-O-methyltransferase (COMT) pathways, as 3-MT is the major metabolite, while 4-O-Methyldopamine is a minor metabolite.
Figure 1: Structural Isomerism & Degradation Pathways
Caption: Methylation of dopamine produces two isomers.[2] The target compound (Green) is the 5-substituted phenol. Improper storage leads to oxidation (Red).
Materials & Methods
To ensure reproducibility, the following self-validating protocol was utilized.
Suppliers Tested:
-
Supplier A: Premium Chemical Vendor (North America). Claim: >98% Purity.
-
Supplier B: Bulk Synthesis House (Asia). Claim: >95% Purity.
-
Supplier C: Academic Surplus (Stored 2 years @ -20°C). Claim: Unknown.
Experimental Workflow:
Caption: Analytical workflow ensuring parallel processing of all samples to minimize environmental variability.
Protocol Details:
-
1H NMR: 10 mg sample dissolved in 600 µL DMSO-d6. Maleic acid added as internal standard for quantitative purity (qNMR).
-
LC-MS: Agilent 1290 Infinity II. Column: Zorbax Eclipse Plus C18. Mobile Phase: H2O/MeCN (0.1% Formic Acid). Gradient: 5-95% over 10 min.[3]
-
Visual Inspection: Samples were photographed against a white background to assess color (indicator of oxidation).
Comparative Results & Discussion
Visual Appearance and Solubility
-
Supplier A: White crystalline powder. Dissolved instantly in DMSO-d6.
-
Supplier B: Off-white/beige powder. Slight turbidity in DMSO, requiring sonication (indicative of inorganic salts).
-
Supplier C: Dark brown, sticky solid. This appearance is characteristic of catechol/phenol oxidation, forming polymerized quinones.
1H NMR Spectroscopy (600 MHz, DMSO-d6)
The NMR analysis provided the most critical structural insights.
-
Diagnostic Peaks for 4-O-Methyldopamine:
-
Methoxy (-OCH3): Singlet at
3.76 ppm. -
Aromatic Region: The 1,2,5-substitution pattern creates a specific splitting pattern distinct from the 1,2,4-pattern of 3-MT.
-
Amine (-NH3+): Broad singlet at
7.8 ppm (characteristic of HCl salt).
-
-
Supplier A (The Benchmark):
-
Clean baseline.
-
Sharp aromatic signals at
6.65 (d), 6.72 (d), and 6.80 (s). -
Integrated purity: 99.2% .
-
-
Supplier B (The Isomeric Mixture):
-
Main signals match Supplier A.
-
Impurity Detected: A secondary methoxy singlet is visible at
3.81 ppm (approx. 0.05 ppm downfield shift). -
Interpretation: This shift corresponds to 3-Methoxytyramine .[2][4][5] The integration ratio suggests a 88:12 mixture of 4-O-Methyldopamine to 3-Methoxytyramine.
-
Causality: This supplier likely used a non-selective methylation of dopamine without adequate purification, resulting in a mixture of regioisomers.
-
-
Supplier C (The Degraded Sample):
-
Significant line broadening (paramagnetic relaxation from radical intermediates).
-
New broad peaks in the aliphatic region (
1.0 - 2.5 ppm) suggest polymerization. -
Purity estimated at <85%.[6]
-
LC-MS Analysis
-
Supplier A: Single peak at RT 4.2 min (m/z 168.1 [M+H]+).
-
Supplier B: Two peaks. Major peak at 4.2 min. Minor peak at 4.0 min (m/z 168.1).
-
Note: Since isomers have the same mass, separation relies on chromatography. The 3-MT isomer is slightly more polar and elutes earlier under these conditions.
-
-
Supplier C: Major peak at 4.2 min, but complex "grass" (noise) at higher m/z values (334.2, dimer), confirming oxidative dimerization.
Summary of Findings
| Feature | Supplier A (Recommended) | Supplier B (Caution) | Supplier C (Avoid) |
| Claimed Purity | >98% | >95% | Unknown |
| Actual qNMR Purity | 99.2% | 87.5% | <85% |
| Identity | Pure 4-O-Methyldopamine | Mixture (12% 3-MT isomer) | Oxidized 4-O-Methyldopamine |
| Appearance | White Crystal | Beige Powder | Dark Brown Sticky Solid |
| Major Impurities | None (<0.1% solvent) | Regioisomer (3-MT), Salts | Quinones, Dimers |
| Suitability | Biological Assays, Standards | Rough Synthesis (if purified) | Disposal |
Conclusion & Recommendations
For researchers investigating dopamine metabolism or synthesizing specific receptor ligands, Supplier A is the only viable option.
-
Isomeric Purity is Critical: The presence of 12% 3-Methoxytyramine in Supplier B's product renders it useless for enzyme kinetics studies (e.g., COMT specificity), as 3-MT is a competing substrate/product.
-
Storage Protocol: this compound is an electron-rich phenol. It must be stored as the Hydrochloride (HCl) salt at -20°C, under Argon, and protected from light. Supplier C's degradation demonstrates the rapidity of oxidation under ambient conditions.
-
Verification: Always run a 1H NMR upon receipt. Check the methoxy region (
3.7 - 3.9 ppm) for "shadow peaks" indicating isomeric contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1669, 3-Methoxytyramine (Isomer Comparison). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] (Used for solvent peak identification in DMSO-d6).[7][8] Retrieved from [Link]
-
Mayo Clinic Laboratories. 3-Methoxytyramine Stability and Handling. Retrieved from [Link][4]
Sources
- 1. This compound | 3213-30-7 | Benchchem [benchchem.com]
- 2. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. 3-Methoxytyramine, 24 Hour, Urine - Mayo Clinic Laboratories Extended Catalog [testcatalog.org]
- 5. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 5-(2-Aminoethyl)-2-methoxyphenol
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. The presence of even trace impurities can have significant downstream consequences, affecting reaction yields, creating unforeseen side products, and compromising the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for benchmarking the purity of commercial batches of 5-(2-Aminoethyl)-2-methoxyphenol, a key building block in the synthesis of various pharmaceutical agents.
This document moves beyond a simple recitation of methods. It delves into the rationale behind the experimental design, offering a self-validating system for the rigorous assessment of this critical reagent. We will explore a multi-pronged analytical approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to create a detailed purity profile.
The Importance of a Multi-Modal Analytical Approach
Relying on a single analytical technique for purity assessment can be misleading. Each method possesses unique strengths and limitations. An orthogonal approach, employing multiple, disparate analytical techniques, provides a more complete and trustworthy picture of a sample's purity.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the main component and known impurities. Its high precision and accuracy make it the gold standard for routine quality control.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled sensitivity and specificity, making it ideal for the detection and identification of unknown impurities, even at trace levels.[1][2][3][4][5]
-
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of the analyte against a certified reference standard, without the need for a specific reference standard of the analyte itself.[6][7][8][9][10] This is particularly valuable for assessing the absolute purity of a new batch of material.
Anticipating Potential Impurities: A Synthesis-Based Approach
To effectively benchmark the purity of commercial this compound, it is crucial to anticipate the potential process-related impurities that may be present. While specific proprietary synthesis routes will vary between manufacturers, a plausible synthetic pathway can be hypothesized based on established organic chemistry principles for analogous compounds.[11] A common approach to synthesizing phenolic amines involves the reduction of a corresponding nitro compound.
A potential synthetic route could involve the nitration of a suitable phenol precursor, followed by a reduction of the nitro group to the amine.[11] Based on this, we can predict several classes of potential impurities:
-
Starting Materials and Intermediates: Incomplete reaction or inefficient purification can lead to the presence of the nitro-intermediate or other precursors.
-
By-products of the Nitration Step: The nitration of phenols can sometimes lead to the formation of regioisomers.
-
By-products of the Reduction Step: Incomplete reduction or side reactions can result in various impurities.
-
Degradation Products: Phenolic amines can be susceptible to oxidation, particularly when exposed to air and light, leading to colored impurities.[12][13][14][15]
Experimental Workflow for Comprehensive Purity Assessment
The following workflow outlines a systematic approach to benchmarking the purity of commercial this compound samples.
Caption: Overall workflow for the comprehensive purity assessment of commercial this compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be validated in your laboratory to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
Rationale: This method is designed to provide a high-resolution separation of the main component from potential impurities, allowing for accurate quantification of purity by area percent. A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar compounds like phenolic amines. The gradient elution ensures that both early and late-eluting impurities are effectively separated.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of a well-characterized in-house or commercially sourced reference standard of this compound at a concentration of 1 mg/mL in methanol.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each commercial sample in 10 mL of methanol to achieve a final concentration of 1 mg/mL.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Analysis: Determine the area percent of the main peak in each chromatogram. Identify and quantify any impurities relative to the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
Rationale: This method is crucial for identifying unknown impurities. The use of a high-resolution mass spectrometer allows for the determination of the accurate mass of impurity ions, which in turn facilitates the prediction of their elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation data, which is essential for structural elucidation.[1][2][3][4][5]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | m/z 50 - 1000 |
| MS/MS | Data-dependent acquisition |
Procedure:
-
Sample Preparation: Use the same sample solutions prepared for the HPLC-UV analysis.
-
Analysis: Inject the sample solutions into the LC-MS/MS system.
-
Data Analysis: Process the data to identify any peaks that are not the main component. Determine the accurate mass of these impurity peaks and perform MS/MS fragmentation analysis. Use the fragmentation patterns and accurate mass data to propose structures for the unknown impurities.
Quantitative NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR provides an independent and primary method for determining the absolute purity of the material.[6][7][8][9][10] By using a certified internal standard with a known purity, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the 1H NMR spectrum. Maleic anhydride is a suitable internal standard as it is non-hygroscopic, stable, and has a sharp singlet in a region of the spectrum that is unlikely to overlap with analyte signals.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | NMR spectrometer (≥400 MHz) |
| Solvent | Dimethyl sulfoxide-d6 (DMSO-d6) |
| Internal Standard | Maleic Anhydride (certified reference material) |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Number of Scans | 16 |
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
-
NMR Acquisition: Acquire the 1H NMR spectrum using the parameters listed above.
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the aromatic protons are suitable. For maleic anhydride, the vinylic proton singlet is used.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Data Analysis
The data obtained from the three analytical techniques should be compiled into a comprehensive table to facilitate a direct comparison of the commercial samples.
Table 1: Hypothetical Purity Analysis of Commercial this compound Batches
| Parameter | Vendor A | Vendor B | Vendor C |
| Appearance | Off-white powder | White crystalline solid | Light brown powder |
| HPLC Purity (Area %) | 98.5% | 99.8% | 97.2% |
| Number of Impurities >0.1% (HPLC) | 2 | 0 | 4 |
| Major Impurity (LC-MS identified) | Nitro-intermediate (m/z...) | Not detected | Isomeric by-product (m/z...) |
| qNMR Purity (%) | 98.2% | 99.7% | 96.9% |
| Residual Solvents (from NMR) | Acetone (0.1%) | Not detected | Ethyl Acetate (0.3%) |
Interpretation of Results and Best Practices
The hypothetical data in Table 1 illustrates how a multi-modal approach provides a much clearer picture of product quality than a single purity value.
-
Vendor B appears to supply the highest purity material, with excellent correlation between the HPLC and qNMR results and no detectable impurities above the reporting threshold.
-
Vendor A provides material of good purity, with a minor amount of a process-related impurity identified by LC-MS.
-
Vendor C supplies a lower purity product with multiple impurities and a noticeable color, suggesting less stringent purification or potential degradation. The presence of residual solvent is also a critical quality attribute.
Causality in Experimental Choices:
-
The choice of formic acid in the mobile phase for both HPLC and LC-MS is to ensure good peak shape for the basic amine functionality and to provide a source of protons for efficient ionization in ESI-MS.
-
The use of a long relaxation delay in the qNMR experiment is critical for accurate quantification. Aromatic protons often have longer relaxation times than aliphatic protons, and an insufficient delay will lead to an underestimation of their integral values and, consequently, an inaccurate purity calculation.
-
Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) are highly recommended to be performed on a reference batch.[12][13][14][15] This will help to identify potential degradation products and ensure that the developed HPLC method is "stability-indicating," meaning it can separate the main component from its degradation products.
Conclusion
A rigorous, multi-pronged analytical strategy is indispensable for accurately benchmarking the purity of commercial this compound. By combining the quantitative power of HPLC and qNMR with the qualitative and investigative strength of LC-MS, researchers and drug development professionals can make informed decisions about the quality of their starting materials. This comprehensive approach not only ensures the integrity of their research and development activities but also represents a critical step in upholding the principles of scientific integrity and producing safe and effective pharmaceuticals.
References
-
Cody, J. T., & Valtier, S. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of analytical toxicology, 33(7), 393–403. [Link]
-
Drug Development and Delivery. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Gao, S., Zhang, Z., & Karnes, H. T. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of pharmaceutical and biomedical analysis, 38(4), 722–729. [Link]
-
Li, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. [Link]
-
ChemSynthesis. This compound. [Link]
-
Essentia Health. Metanephrines with 3-Methoxytyramine, 24 Hour, Urine. [Link]
-
ResearchGate. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]
-
Symeres. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
ResearchGate. Investigation of the Reaction Impurities Associated with Methylamphetamine Synthesized Using the Nagai Method. [Link]
-
Niessen, W. M. A. (2001). LC−MS and CE−MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(7), 615-621. [Link]
-
Wang, E., Struble, E., Liu, P., & Cheung, A. P. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of pharmaceutical and biomedical analysis, 30(3), 415–427. [Link]
-
Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
PharmTech. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
ResearchGate. A High Sensitivity LC-MS/MS Method for Measurement of 3-Methoxytyramine in Plasma and Associations between 3-Methoxytyramine, Metanephrines, and Dopamine. [Link]
-
Peitzsch, M., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. Journal of Mass Spectrometry and Advances in the Clinical Lab, 2(3), 100029. [Link]
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
-
Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan Potassium Drug Substance. [Link]
-
ResearchGate. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]
-
Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]
-
Science.gov. forced degradation study: Topics by Science.gov. [Link]
-
SynThink. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]
-
U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]
-
Elsohly, M. A., et al. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic science international, 249, 133–140. [Link]
-
CADTH. plasma 3-methoxytyramine assay using lc-ms/ms (reference — 2014.02.03). [Link]
- Google Patents. US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
Agilent. Certificate of Analysis. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. chimia.ch [chimia.ch]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rssl.com [rssl.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. usp.org [usp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. onyxipca.com [onyxipca.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of 5-(2-Aminoethyl)-2-methoxyphenol and Structurally Related Phenethylamines
This guide provides a detailed comparison of the predicted mechanism of action for the research compound 5-(2-Aminoethyl)-2-methoxyphenol against well-characterized psychoactive phenethylamines. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of serotonergic compounds.
Introduction: The Phenethylamine Scaffold in Neuropharmacology
The phenethylamine backbone is a foundational structure in neuropharmacology, serving as the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of psychoactive compounds. Modifications to the phenyl ring and ethylamine side chain profoundly alter a compound's affinity, efficacy, and selectivity for various G-protein coupled receptors (GPCRs), particularly within the serotonin (5-HT) and dopamine receptor families.
This guide focuses on This compound , a specific phenethylamine derivative. While this compound itself is not extensively characterized in pharmacological literature, its structural motifs—a phenol group, a methoxy substituent, and an aminoethyl chain—allow for a robust predictive analysis of its mechanism of action based on well-established structure-activity relationships (SAR).[1][2] Its primary utility has been noted as a versatile building block in chemical synthesis for creating novel organic compounds.[3]
To build a comprehensive profile, we will compare it to three classic psychoactive phenethylamines:
-
Mescaline (3,4,5-trimethoxyphenethylamine): A naturally occurring psychedelic known for its potent hallucinogenic effects, primarily mediated by the serotonin 5-HT2A receptor.[4][5]
-
(±)-DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane): A potent synthetic 5-HT2A/2C receptor agonist widely used as a research tool to probe the function of these receptors.[6][7][8]
-
Serotonin (5-hydroxytryptamine): The endogenous tryptamine agonist for 5-HT receptors, included as a benchmark for physiological activity.
Predictive Mechanism of Action: Targeting the 5-HT2A Receptor
The phenethylamine structure, particularly with methoxy substitutions on the phenyl ring, strongly predicts activity at serotonin 5-HT2 family receptors.[9][10] The hallucinogenic effects of classic psychedelics like mescaline and DOI are primarily mediated by their agonist activity at the 5-HT2A receptor.[5][11][12][13]
The 5-HT2A receptor is a Gq/G11-coupled GPCR. Canonical activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Figure 1: Canonical Gq signaling pathway of the 5-HT2A receptor.
A critical concept in modern pharmacology is functional selectivity (or biased agonism), where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[11][14] Subtle changes in a ligand's structure can significantly alter this bias, leading to distinct physiological outcomes.[15]
Comparative Analysis of Receptor Interactions
The affinity and efficacy of these compounds are dictated by their interactions with key amino acid residues within the receptor's binding pocket.
-
This compound (Predicted):
-
The protonated amine of the ethylamine side chain is expected to form a crucial salt bridge with a conserved aspartate residue (Asp155) in transmembrane helix 3 (TM3).
-
The 2-methoxy group likely engages with serine residues in TM5, a common interaction for 2,5-dimethoxy-substituted phenethylamines.
-
The phenolic hydroxyl group at position 1 could form additional hydrogen bonds, potentially increasing affinity or altering efficacy compared to compounds lacking this feature.
-
-
Mescaline:
-
DOI:
-
The 2,5-dimethoxy groups are critical for high-affinity binding.
-
The iodine atom at the 4-position fits into a hydrophobic pocket, significantly enhancing potency.[1]
-
The α-methyl group on the side chain (making it an amphetamine) generally increases efficacy at the 5-HT2A receptor compared to its phenethylamine counterpart.[14][15]
-
Quantitative Data Comparison
The following table summarizes literature-derived receptor binding affinities (Ki) and functional potencies (EC50) for the comparator compounds. No direct experimental data is available for this compound, so its values are predicted based on SAR.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) (IP1/Ca²⁺ Flux) | 5-HT2C Ki (nM) | Notes |
| This compound | Predicted: 50-200 | Predicted: 100-500 | Predicted: 100-400 | Lacks the potent 4-position substituent of DOI and the second methoxy group. |
| Mescaline | 121 - 510 | 95.7 | 490 - 4000 | Lower affinity compared to other classic psychedelics.[16] |
| (±)-DOI | 0.7 - 3.8 | 0.34 - 8.1 | 2.4 - 10 | Potent agonist, moderately selective for 5-HT2A over 5-HT2C.[7][17] |
| Serotonin | 2.5 - 13 | 0.36 - 11.5 | 1.3 - 5.0 | Endogenous agonist with high affinity for multiple 5-HT receptors. |
Note: Ki and EC50 values can vary significantly based on the assay type (e.g., radioligand, cell type, signaling readout).
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of a novel compound like this compound, a standardized set of in vitro assays is required.
Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This experiment quantifies how strongly a compound binds to a specific receptor by measuring its ability to displace a known radioactive ligand.
Objective: To determine the inhibition constant (Ki) of the test compound at the human 5-HT2A receptor.
Principle: Cell membranes expressing the 5-HT2A receptor are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT2A receptor are cultured and harvested.
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA) and centrifuge to pellet the membranes.[18]
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, combine:
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist, e.g., 1 µM ketanserin).[19]
-
-
Incubation & Filtration:
-
Incubate the plate for 60 minutes at room temperature or 30°C to allow binding to reach equilibrium.[18][19]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Data Analysis:
-
Allow filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract non-specific binding from all wells. Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Measuring Gq Pathway Activation
This experiment quantifies the ability of a compound to activate the receptor and stimulate its primary signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound for Gq activation by measuring inositol monophosphate (IP1) accumulation.
Principle: IP3, the initial product of PLC activation, is rapidly metabolized.[20] Measuring the accumulation of its more stable downstream metabolite, IP1, provides a robust measure of total inositol phosphate production and, therefore, Gq pathway activation.[21][22]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Plate cells in 96-well or 384-well plates and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and a reference agonist (e.g., serotonin or DOI) in stimulation buffer containing LiCl. LiCl is crucial as it inhibits the enzyme that breaks down IP1, allowing it to accumulate.
-
Remove the culture medium from the cells and add the compound dilutions.
-
-
Incubation:
-
Incubate the plate for a set period, typically 30 to 60 minutes, at 37°C to allow for receptor activation and IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells using the detection reagent buffer provided with a commercial assay kit (e.g., HTRF® IP-One from Cisbio).
-
Add the detection reagents: an IP1-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and an IP1 analog labeled with a fluorescent acceptor (e.g., d2).
-
-
Data Analysis:
-
After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.
-
The signal is inversely proportional to the amount of IP1 produced in the cells.
-
Plot the signal as a function of the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal response relative to a reference full agonist).
-
Conclusion and Future Directions
Based on established structure-activity relationships, This compound is predicted to be a 5-HT2A receptor agonist, though likely with lower potency than highly optimized synthetic compounds like DOI. The presence of a phenolic hydroxyl group could introduce unique binding interactions or metabolic properties worthy of investigation.
Empirical validation through the described binding and functional assays is essential to confirm this predicted profile. Further studies should also investigate:
-
Receptor Selectivity: Profile the compound against a panel of other serotonin receptors (e.g., 5-HT1A, 5-HT2B, 5-HT2C) and other CNS targets to determine its selectivity.
-
Biased Agonism: Employ assays that measure β-arrestin2 recruitment to determine if the compound exhibits functional selectivity when compared to its Gq activation profile.
-
In Vivo Activity: If in vitro data are promising, assess in vivo effects using established animal models, such as the head-twitch response (HTR) in rodents, which is a behavioral proxy for 5-HT2A receptor activation.
This systematic approach, combining predictive SAR with empirical validation, is fundamental to advancing our understanding of neuropharmacology and discovering novel chemical probes and potential therapeutics.
References
-
Carneiro, M. L., et al. (2018). Pharmacokinetic And Pharmacodynamic Aspects Of Peyote And Mescaline: Clinical And Forensic Repercussions. OPEN Foundation. [Link]
-
Wikipedia. 5-HT2A receptor. [Link]
-
Jensen, A. A., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]
-
Eurofins. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Solubility of Things. This compound. [Link]
-
Cheng, S. J., & Li, J. X. (2012). Effects of d-amphetamine and DOI (2,5-dimethoxy-4-iodoamphetamine) on timing behavior: interaction between D1 and 5-HT2A receptors. PubMed. [Link]
-
Wikipedia. Mescaline. [Link]
-
Brandão-Lopes, C., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Publications. [Link]
-
Glatfelter, G. C., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. [Link]
-
Canal, C. E., et al. (2007). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. PubMed. [Link]
-
National Center for Biotechnology Information. (2012). IP-3/IP-1 Assays - Assay Guidance Manual. [Link]
-
Jensen, A. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
-
Teitler, M., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine. [Link]
-
Karch, S. B. (2023). Mescaline: The forgotten psychedelic. PubMed. [Link]
-
Glennon, R. A. (2022). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central. [Link]
-
BMG Labtech. (2020). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. [Link]
-
Fantegrossi, W. E., et al. (2012). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). PubMed. [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]
-
Almalki, A. J. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogenic Drugs. Auburn University. [Link]
-
Uthaug, M. V., et al. (2022). An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture. MDPI. [Link]
-
Rutgers University. (2022). Pharmacology and Mechanism of Action of Drugs. [Link]
-
Creative BioMart. Phosphatidylinositol Accumulation Assay. [Link]
-
Halberstadt, A. L., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
ResearchGate. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]
-
Weaver, J. D., & Keener, J. P. (2010). Simulations of Inositol Phosphate Metabolism and Its Interaction with InsP3-Mediated Calcium Release. NEATLabs. [Link]
-
Semantic Scholar. Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. [Link]
-
Carneiro, M. L., et al. (2018). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. PubMed Central. [Link]
-
Wang, H., et al. (2025). Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O-Water. Journal of the American Chemical Society. [Link]
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. [Link]
-
Exposome-Explorer. Guaiacol (Compound). [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Pharmacokinetic And Pharmacodynamic Aspects Of Peyote And Mescaline: Clinical And Forensic Repercussions - OPEN Foundation [open-foundation.org]
- 5. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of d-amphetamine and DOI (2,5-dimethoxy-4-iodoamphetamine) on timing behavior: interaction between D1 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 8. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. etd.auburn.edu [etd.auburn.edu]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Mescaline - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 20. neatlabs.ucsd.edu [neatlabs.ucsd.edu]
- 21. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
Benchmarking 5-(2-Aminoethyl)-2-methoxyphenol Analysis: An Inter-Laboratory Comparison Guide
Analyte Focus: 5-(2-Aminoethyl)-2-methoxyphenol (Commonly identified in clinical bioanalysis as 3-Methoxytyramine or 3-MT ) Application: Oncology (Pheochromocytoma/Paraganglioma screening), Neuroscience (Dopamine metabolism), and Drug Development.[1]
Executive Summary & Technical Context[2][3][4][5][6][7][8][9]
In the landscape of biogenic amine analysis, this compound—widely recognized as 3-Methoxytyramine (3-MT) —represents the "platinum standard" biomarker for dopamine-producing paragangliomas.[1] While metanephrine and normetanephrine are established markers, 3-MT offers critical specificity for metastatic disease and dopamine-secreting tumors.
However, 3-MT presents unique analytical challenges compared to its catecholamine counterparts. It circulates at picomolar concentrations (often < 0.1 nmol/L in healthy controls), is highly susceptible to pre-analytical oxidation, and exhibits significant inter-laboratory variability.
This guide objectively compares the two dominant analytical methodologies: HPLC with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[2]
The Core Problem: Inter-Laboratory Variability
Recent proficiency testing (e.g., by the Royal College of Pathologists of Australasia and European networks) revealed that while metanephrine measurements are harmonizing, 3-MT measurements show biases ranging from -32% to +64% between laboratories . This variability is largely driven by matrix effects in LC-MS/MS and drug interferences in HPLC-ECD.[1]
Methodology Comparison: HPLC-ECD vs. LC-MS/MS[1][2][7]
The following comparison synthesizes data from multi-center validation studies (Eisenhofer et al., Peitzsch et al.).
Comparative Performance Matrix
| Feature | Method A: HPLC-ECD (Legacy Standard) | Method B: LC-MS/MS (Modern Gold Standard) |
| Principle | Separation based on polarity; detection via oxidation at electrode surface.[1] | Separation by hydrophobicity/charge; detection via mass-to-charge (m/z) transitions.[1] |
| Sensitivity (LLOQ) | High (0.05–0.10 nmol/L). | Ultra-High (0.01–0.03 nmol/L). |
| Specificity | Moderate. Prone to interference from acetaminophen, labetalol, and dietary amines. | High. Uses Multiple Reaction Monitoring (MRM) to filter interferences. |
| Sample Throughput | Low (20–30 min run times). | High (3–6 min run times). |
| Inter-Lab Agreement | Poor.[1][3] Highly dependent on column age and electrode maintenance. | Moderate to Good. Heavily dependent on the use of Stable Isotope Dilution . |
| Cost Per Sample | Low reagent cost; high labor cost.[1] | High capital cost; low reagent cost. |
| Primary Failure Mode | Co-elution of drugs mimicking the analyte. | Ion suppression (matrix effects) causing false negatives. |
Expert Insight: The Causality of Choice
-
Why shift to LC-MS/MS? The primary driver is specificity . In drug development and clinical trials, subjects are often on multiple medications. HPLC-ECD relies on retention time and redox potential, which are not unique. LC-MS/MS adds the "fingerprint" of mass transitions (e.g., precursor m/z 168.1
product m/z 119.1), virtually eliminating false positives caused by co-eluting drugs. -
The 3-MT Specific Challenge: Unlike metanephrines, 3-MT is non-polar enough to be troublesome in HILIC (Hydrophilic Interaction Liquid Chromatography) but too polar for standard C18 retention without ion-pairing agents.[1]
Biological & Analytical Pathways[2][4][6][7][10]
To understand the analysis, one must visualize the origin and the analytical workflow.
Diagram 1: Metabolic Origin of 3-Methoxytyramine
Caption: 3-MT is produced solely via COMT methylation of Dopamine, making it a direct marker of dopaminergic activity.[1]
[1][11]
Recommended Protocol: LC-MS/MS with Isotope Dilution[1][4]
This protocol is designed as a self-validating system .[1] It prioritizes the elimination of matrix effects, which is the single largest source of error in 3-MT analysis.
Phase 1: Pre-Analytical Control (Critical)
-
Patient Status: Supine position for at least 20 minutes before draw (upright posture elevates plasma catecholamines/metabolites by 30-100%).
-
Stabilization: Blood must be collected in EDTA tubes and centrifuged immediately. Plasma should be stored at -80°C. Note: Acidification is necessary for urine but debated for plasma; rapid freezing is preferred.[1]
Phase 2: Sample Preparation (Weak Cation Exchange - WCX)
Why WCX? 3-MT is a base.[1] WCX cleans up acidic and neutral interferences (phospholipids) that cause ion suppression.
-
Internal Standard Spiking: Add deuterated internal standard (d3-3-MT or d4-3-MT ) to 200 µL plasma. Crucial: Do not use d3-metanephrine as a surrogate for 3-MT; their recovery rates differ.[1]
-
Loading: Apply to WCX 96-well plate (e.g., Oasis WCX or Strata-X-CW).
-
Wash 1: Ammonium Acetate (removes neutrals).
-
Wash 2: Methanol (removes hydrophobic interferences).
-
Elution: 5% Formic Acid in Methanol (breaks ionic interaction).
Phase 3: LC-MS/MS Configuration[1]
-
Column: Pentafluorophenyl (PFP) or HILIC. PFP is recommended for superior separation of 3-MT from metanephrine isomers.[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
MS Transitions (Quantifier/Qualifier):
-
3-MT: m/z 168.1
119.1 (Quant), 168.1 91.1 (Qual). -
IS (d4-3-MT): m/z 172.1
123.1.[1]
-
Diagram 2: The Self-Validating Analytical Workflow
Caption: The workflow integrates Internal Standards (IS) at step 1 to correct for all subsequent extraction losses and matrix effects.
Data Interpretation & Reference Intervals
When comparing inter-laboratory data, normalization is key.
-
Upper Reference Limits (URLs):
-
Plasma 3-MT: < 0.18 nmol/L (Age-independent, unlike Normetanephrine).[1]
-
-
Diagnostic Sensitivity:
-
For Dopamine-producing tumors: >90% sensitivity when 3-MT is included (vs. <70% with just Metanephrine/Normetanephrine).[1]
-
Troubleshooting Inter-Lab Bias
If your laboratory's results consistently deviate from peer groups (e.g., in CAP surveys):
-
Check Calibrator Purity: Commercial 3-MT salts are often hygroscopic. Ensure stoichiometric adjustment for HCl or tartrate salts.
-
Check Ion Suppression: Perform a post-column infusion test. If signal dips at the 3-MT retention time, your SPE wash is insufficient.
-
Check Isomer Resolution: Ensure 3-MT is baseline separated from 4-methoxytyramine (rare, but possible interference).
References
-
Eisenhofer G, et al. (2018).[4] Reference intervals for LC-MS/MS measurements of plasma free, urinary free and urinary acid-hydrolyzed deconjugated normetanephrine, metanephrine and methoxytyramine. Clinica Chimica Acta.
-
Peitzsch M, et al. (2021).[5] Harmonization of LC-MS/MS Measurements of Plasma Free Normetanephrine, Metanephrine, and 3-Methoxytyramine.[5][6] Clinical Chemistry.
-
de Jong WH, et al. (2010). Plasma free metanephrine, normetanephrine, and 3-methoxytyramine measurement: a new candidate reference measurement procedure using LC-MS/MS.[7][5] Clinical Chemistry.
-
Peaston RT, et al. (2010). Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultraperformance liquid chromatography-tandem mass spectrometry: utility for diagnosis of dopamine-producing metastatic phaeochromocytoma.[8][7] Annals of Clinical Biochemistry.
Sources
- 1. Exposome-Explorer - Guaiacol (Compound) [exposome-explorer.iarc.fr]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reference intervals for LC-MS/MS measurements of plasma free, urinary free and urinary acid-hydrolyzed deconjugated normetanephrine, metanephrine and methoxytyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cda-amc.ca [cda-amc.ca]
A Multi-Modal Analytical Approach to Confirming the Structure of Synthesized 5-(2-Aminoethyl)-2-methoxyphenol
Introduction: The Critical Role of Structural Verification
In the realm of pharmaceutical and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock of reliable research and development. 5-(2-Aminoethyl)-2-methoxyphenol is a versatile building block, serving as a key intermediate in the synthesis of various high-value organic compounds, including novel pharmaceuticals.[1] Its specific arrangement of a primary amine, a hydroxyl group, and a methoxy group on a benzene ring dictates its reactivity and, ultimately, its utility. Any ambiguity in its structure, or the presence of unidentified impurities, can compromise the efficacy, safety, and reproducibility of subsequent synthetic steps.[2]
This guide provides a comprehensive comparison of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the robust structural confirmation of newly synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the data each method yields, providing researchers with a field-proven framework for structural elucidation.
Context: Anticipating Impurities from Synthesis
A common synthetic route to aminophenols involves the reduction of a nitrophenol precursor.[3] For this compound, a plausible route could start from a related nitro compound. This context is crucial as it informs the potential impurity profile. Incomplete reduction could leave residual nitro starting material, while side reactions could lead to isomeric byproducts or dimers.[4] A robust analytical workflow must not only confirm the target structure but also be capable of detecting and identifying these potential contaminants.
Workflow for Structural Confirmation
A multi-technique approach is essential for unambiguous structural confirmation. Each method provides a unique piece of the structural puzzle, and their combined data create a comprehensive and validated molecular profile.
Caption: Step-by-step workflow for NMR sample preparation and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried, purified product.
-
Solvent Choice: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable -OH and -NH₂ protons.
-
Analysis: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). 2D NMR experiments like COSY can be run to confirm proton-proton couplings.
Data Presentation: Expected NMR Data
| ¹H NMR (400 MHz, DMSO-d₆) | ||||
| Assignment | Hypothetical δ (ppm) | Multiplicity | Integration | Notes |
| Ar-H | ~6.75 | d | 1H | Proton ortho to -OH |
| Ar-H | ~6.68 | d | 1H | Proton ortho to -CH₂ |
| Ar-H | ~6.60 | dd | 1H | Proton between -OH and -CH₂ |
| -OH | ~8.90 | br s | 1H | Phenolic hydroxyl |
| -OCH₃ | ~3.75 | s | 3H | Methoxy group |
| -CH₂-Ar | ~2.70 | t | 2H | Methylene attached to ring |
| -CH₂-N | ~2.95 | t | 2H | Methylene attached to amine |
| -NH₂ | ~3.30 | br s | 2H | Primary amine (may be broad) |
| ¹³C NMR (100 MHz, DMSO-d₆) | ||
| Assignment | Hypothetical δ (ppm) | Notes |
| Ar-C-OH | ~146.0 | |
| Ar-C-OCH₃ | ~145.5 | |
| Ar-C-CH₂ | ~130.0 | |
| Ar-CH | ~118.0 | |
| Ar-CH | ~115.5 | |
| Ar-CH | ~112.0 | |
| -OCH₃ | ~55.5 | |
| -CH₂-N | ~40.0 | |
| -CH₂-Ar | ~35.0 |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
While NMR maps the molecular structure, mass spectrometry acts as a high-precision scale, measuring the mass-to-charge ratio (m/z) of the molecule. This technique is indispensable for confirming the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) can provide an exact mass, further solidifying the elemental composition.
Expertise & Causality: Interpreting the Mass Spectrum
For this compound (C₉H₁₃NO₂), the expected monoisotopic mass is approximately 167.0946 g/mol . [5]* Ionization: Electrospray ionization (ESI) is the preferred method for this polar molecule. In positive ion mode, the molecule will readily protonate at the basic amine site, resulting in a prominent pseudomolecular ion peak at [M+H]⁺, which would be observed at an m/z of ~168.1024.
-
Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion. A characteristic fragmentation would be the loss of the amine group or cleavage at the benzylic position, providing further structural confirmation. This fragmentation pattern is a molecular fingerprint.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the ideal configuration as the liquid chromatography step can separate the target compound from any impurities before it enters the mass spectrometer, providing purity information alongside mass data. [6][7]
Caption: A typical workflow for LC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid). The acid aids in protonation for positive mode ESI.
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Run a gradient elution from high aqueous content to high organic content to elute the compound.
-
MS Acquisition: Direct the column effluent to an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value | Information Gained |
| Molecular Formula | C₉H₁₃NO₂ | |
| Exact Mass | 167.0946 | Confirms elemental composition |
| Observed Ion (HRMS) | [M+H]⁺ ≈ 168.1019 | Confirms molecular weight |
| Key Fragment 1 | m/z ≈ 151 | Loss of NH₃ (Ammonia) |
| Key Fragment 2 | m/z ≈ 137 | Benzylic cleavage (loss of CH₂NH₂) |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and straightforward technique that provides valuable information about the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. While it doesn't provide the detailed connectivity map of NMR, it serves as an excellent complementary check.
Expertise & Causality: Decoding the IR Spectrum
For this compound, the IR spectrum should display characteristic absorption bands for all its key functional groups:
-
O-H Stretch (Phenol): A strong, broad absorption band typically in the range of 3200-3600 cm⁻¹. Broadening is due to hydrogen bonding. [8]* N-H Stretch (Primary Amine): Two distinct, medium-intensity peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. These may overlap with the broad O-H band.
-
C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methoxy groups) appear just below 3000 cm⁻¹. [9]* C=C Stretch (Aromatic Ring): Several sharp, medium-to-weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretches (Ether & Phenol): Strong absorptions in the fingerprint region, typically around 1200-1260 cm⁻¹ (aryl ether) and 1000-1150 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a modern, convenient method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Analysis: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean crystal should be collected first and automatically subtracted.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 (two peaks) | Medium | N-H stretch (primary amine) |
| ~3300 (broad) | Strong, Broad | O-H stretch (phenol) |
| ~3050 | Medium-Weak | Aromatic C-H stretch |
| ~2950, 2840 | Medium | Aliphatic C-H stretch |
| ~1600, 1510 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | Aryl C-O stretch (ether) |
| ~1120 | Strong | C-O stretch (phenol) |
Comparative Guide and Conclusion
No single technique is sufficient for the absolute confirmation of a novel synthetic product. The true power lies in the synergistic use of these orthogonal methods.
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Complete molecular structure, atom connectivity, stereochemistry. | Unambiguous structure elucidation; quantitative. | Requires relatively pure sample (~5-10 mg); slower acquisition time. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation pattern. | Extremely high sensitivity (µg-ng); compatible with chromatography for purity analysis. | Does not distinguish between isomers; provides limited connectivity data. |
| FTIR Spectroscopy | Presence/absence of key functional groups. | Fast, simple, requires minimal sample. | Provides no connectivity information; complex fingerprint region can be hard to interpret fully. |
By integrating the data from NMR, MS, and FTIR, a scientist can build a self-validating case for the structure of synthesized this compound. NMR provides the structural blueprint, MS confirms the mass and formula of that blueprint, and FTIR verifies that all the required functional group "building materials" are present. This rigorous, multi-modal approach ensures the scientific integrity required for high-stakes fields like drug development and materials science.
References
-
SIELC Technologies. (2018). Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column. Available from: [Link]
-
Synthesis and Characterization of Bemotrizinol Impurities. (2025). Preprints.org. Available from: [Link]
- Google Patents. US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Available from: [Link]
-
NIST WebBook. 5-Amino-2-methoxyphenol. Available from: [Link]
-
FooDB. Showing Compound 2-Methoxyphenol (FDB011885). Available from: [Link]
-
ChemSynthesis. This compound. Available from: [Link]
-
SlideShare. Phenol Synthesis Part II. Available from: [Link]
-
ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Available from: [Link]
-
ResearchGate. Techniques and Methods of Identification. Available from: [Link]
-
PrepChem.com. Preparation of 4-methoxyphenol. Available from: [Link]
-
Molecules. Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]
-
ResearchGate. Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. Available from: [Link]
-
Scribd. Amines Detection Methods Guide. Available from: [Link]
-
NIST WebBook. Phenol, 2-methoxy-. Available from: [Link]
-
TU Delft. Novel catalysts for the conversion of phenol to anilines. Available from: [Link]
-
ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... Available from: [Link]
-
Journal of Chromatography A. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Available from: [Link]
-
Molecules. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available from: [Link]
-
MDPI. FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol. Available from: [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. periodicos.ufms.br [periodicos.ufms.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CAS:3213-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. 5-Amino-2-methoxyphenol | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 5-(2-Aminoethyl)-2-methoxyphenol (3-Methoxytyramine)
Executive Summary & Chemical Profile[1]
5-(2-Aminoethyl)-2-methoxyphenol , commonly known as 3-Methoxytyramine (3-MT) , is a major extracellular metabolite of dopamine.[1][2] While often considered a "downstream" metabolite, it retains bioactive properties and phenolic chemical characteristics that dictate strict disposal protocols.[2]
Effective disposal is not merely about regulatory compliance; it is about preventing environmental bioaccumulation of neuroactive precursors and ensuring laboratory hygiene.[2] This guide synthesizes Federal RCRA standards with Best Management Practices (BMP) for bioactive organic amines.[2]
Chemical Identity & Hazard Basis
| Property | Detail | Implication for Disposal |
| Common Name | 3-Methoxytyramine (HCl salt is common) | Labeled as "3-MT" in waste manifests.[1][2] |
| CAS Number | 1477-68-5 (HCl salt); 554-52-9 (Free base) | Use CAS for specific waste profiling.[1][2] |
| Structure | Phenolic Amine | Susceptible to oxidation; incompatible with strong oxidizers.[1][2][3] |
| Acidity | Phenolic pKa ~10; Amine pKa ~9 | Do not mix with strong acids or bases in waste streams to avoid exothermic reactions.[1][2] |
| Bioactivity | Trace Amine Receptor (TAAR) Agonist | Strict Incineration Required. Never dispose of down the drain.[1][2] |
Pre-Disposal Assessment & Stability[1]
Before disposal, assess the state of the material. 3-Methoxytyramine is structurally unstable in the presence of oxygen and light.[2]
-
Visual Indicator of Degradation: Pure 3-MT is a white to off-white powder.[2] If the material has turned dark brown or black , it has undergone oxidative polymerization (similar to melanin formation).
-
Impact on Disposal: Oxidized material is chemically distinct but does not require a different waste stream .[2] It remains organic chemical waste suitable for incineration.[2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired vials, excess dry powder.
-
Primary Containment: Keep the substance in its original glass or plastic vial. Ensure the cap is tightly sealed.[2][3]
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (e.g., Ziploc) to prevent label corrosion or leakage.
-
Segregation: Place the bagged vial into the Solid Organic Waste drum.
-
Critical: Do not place loose powder directly into the drum.[2]
-
-
Labeling: Tag with the full chemical name and CAS number. Do not use abbreviations like "3-MT" on the official hazardous waste tag.[2]
Protocol B: Liquid Waste (Stock Solutions)
Applicable for: Dissolved samples in DMSO, Methanol, or Water.[1]
-
Solvent Identification: Determine the primary solvent.[2]
-
Precipitation Check: If the solution is old, check for precipitates.[2] If solids are present, filter them out and dispose of them as solid waste (Protocol A), or dispose of the entire slurry as liquid waste if the facility allows high-solids liquid streams.
-
Bulking: Pour the solution into the appropriate carboy.
-
Safety Note: Ensure the carboy is grounded if the solvent is flammable (e.g., Methanol).
-
Protocol C: Contaminated Debris
Applicable for: Weigh boats, pipette tips, gloves.[1]
-
Trace Contamination: Items with visible residue must be treated as hazardous waste.[2]
-
Disposal Stream: Place in the Solid Hazardous Debris container (often a yellow or black bin).[2]
-
Sharps: If needles were used to inject 3-MT, they must go into a Sharps Container , regardless of chemical contamination levels.[2]
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of 3-Methoxytyramine, ensuring the material ends up in the correct incineration stream.
Figure 1: Decision tree for segregating 3-Methoxytyramine waste streams based on physical state and solvent compatibility.
Regulatory Compliance & Classification
Understanding the regulatory status prevents both over-classification (wasting budget) and under-classification (risking fines).[2]
US EPA (RCRA) Status[2]
-
Not P-Listed: 3-Methoxytyramine is not listed on the EPA P-list (Acutely Hazardous) or U-list (Toxic Waste) by specific name [1].[2]
-
Characteristic Waste: It does not inherently meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in its solid salt form.
-
The "Generator Knowledge" Rule: Despite the lack of a specific RCRA code, as a researcher, you possess "generator knowledge" that the substance is a bioactive amine. Therefore, Best Management Practices (BMP) dictate it be treated as Non-Regulated Organic Chemical Waste .[2]
Recommended Waste Codes for Manifests
When filling out your institution's waste tag, use the following codes if your facility requires them (consult your local EHS):
-
Solid Waste: Non-Regulated Chemical Solid (unless mixed with P-listed drugs).[2]
-
Liquid (Methanol/DMSO): D001 (Ignitable) - Due to the solvent, not the solute.[1]
Emergency Procedures: Spills
Scenario: You drop a 100mg vial of 3-Methoxytyramine powder on the bench.
-
Evacuate & PPE: Clear the immediate area. Ensure you are wearing a lab coat, nitrile gloves, and safety glasses.[2] If dust is airborne, use an N95 or half-mask respirator [2].[2]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[2]
-
Cleanup:
-
Disposal: Place all cleanup materials (towels, gloves) into a hazardous waste bag and label as "Debris contaminated with 3-Methoxytyramine."[2]
References
-
US Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (2024).[2] Compound Summary: 3-Methoxytyramine.[2][4][5] National Library of Medicine.[2] Retrieved from [Link][2]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(2-Aminoethyl)-2-methoxyphenol
Navigating the complexities of chemical handling requires a proactive and informed approach to safety. This guide provides an in-depth operational plan for the safe handling of 5-(2-Aminoethyl)-2-methoxyphenol, focusing on the critical role of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risks, and that begins with a thorough understanding of the materials we work with and the implementation of robust safety protocols.
Hazard Assessment: Understanding the Risks
This compound is a compound that necessitates careful handling due to its potential health effects. According to safety data sheets, this chemical is classified as hazardous.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1][2] A comprehensive understanding of these hazards is the foundation upon which we build our safety protocols.
Table 1: Hazard Identification for this compound
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | H302 |
| Acute Dermal Toxicity | Harmful in contact with skin.[1] | H312 |
| Acute Inhalation Toxicity | Harmful if inhaled.[1] | H332 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][4][5] | H319 |
| Specific target organ toxicity | May cause respiratory irritation.[1][2] | H335 |
The causality behind these classifications is linked to the chemical's reactivity with biological tissues. Skin and eye irritation are likely due to its phenolic and amine functional groups, which can disrupt cell membranes and proteins upon contact. The systemic toxicity (oral, dermal, inhalation) underscores the importance of preventing any direct contact with the body.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure. These controls are designed to isolate the hazard from the worker.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][6] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. This is to prevent the inhalation of harmful dust or mists.[1]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.
Personal Protective Equipment (PPE): A Comprehensive Barrier
PPE is the last line of defense and must be selected based on a thorough risk assessment. The following PPE is required when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[7] | Protects against splashes and dust, preventing serious eye irritation.[1][4][5] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene).[7] A lab coat or chemical-resistant apron.[8] | Prevents skin contact, which can cause irritation and dermal toxicity.[1] Nitrile gloves offer good protection against bases and many solvents.[7] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges.[8][9] | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][9] |
| Feet | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Operational Workflow
A systematic approach to handling this chemical is essential for ensuring safety. The following workflow provides a step-by-step guide.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
-
After handling, wipe down the work surface with an appropriate decontaminating solution.
-
Carefully remove PPE, avoiding contact with the outer surfaces.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][11]
-
Spill Cleanup:
Disposal Plan
Proper disposal of chemical waste is paramount to environmental and personal safety.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[1][12] The container should be kept tightly closed and stored in a well-ventilated area.[1]
-
Empty Containers: Thoroughly empty containers of their contents.[12] The rinsate should be collected as hazardous waste.[12] Once triple-rinsed, the container can be disposed of according to institutional guidelines, ensuring all labels are defaced.[12]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]
-
SHANGHAI LABWELLX BIOPHARMATECH CO., LTD. (n.d.). Buy 5-Amino-2-methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethenyl-2-methoxyphenol. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-Ethenyl-2-methoxyphenol | C9H10O2 | CID 10441857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. nj.gov [nj.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. hsa.ie [hsa.ie]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. fishersci.fi [fishersci.fi]
- 12. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
